molecular formula C19H34NO5P B1681648 FTY720 (S)-Phosphate CAS No. 402616-26-6

FTY720 (S)-Phosphate

カタログ番号: B1681648
CAS番号: 402616-26-6
分子量: 387.5 g/mol
InChIキー: LRFKWQGGENFBFO-IBGZPJMESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FTY720 is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs. FTY720 is phosphorylated by sphingosine kinases in vivo, and then acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors. FTY720 (S)-phosphate is the single stereoisomer formed by phosphorylation of FTY720 in vivo, as determined in rats and humans. It exhibits Ki values of 2.1, 5.9, 23, and 2.2 nM for S1P1,3,4,5, respectively, whereas the R enantiomer binds with 5 to 130-fold lower affinity. This compound causes internalization of S1P1 on lymphocytes, abrogating S1P-dependent egress of lymphocytes from lymphoid organs. It also enhances endothelial barrier function,5 stimulates the activity of the sphingosine transporter Abcb1 and the leukotriene C4 transporter Abcc16 and inhibits cytosolic phospholipase A2 activity.>A sphingosine 1-phosphate (S1PR) receptor agonist>FTY720P is the bioactive form of the novel immunosuppressive drug fingolimod (FTY720). FTY720 is converted to FTY720P by sphingosine kinase and the (S)-isomer acts as an agonist to four S1P receptors (S1P1,3,4,5) with IC50s of 2.1, 5.9, 23 and 2.2 nM respectively. The R isomer binds with 5-10 fold lower affinity. FTY720P improves the survival of neonatal rat oligodendrocytes, regulates oligodendrocyte progenitor cells differentiation, promotes astrocyte migration via extracellular signal-regulated kinase (ERK) signaling. Recently published results indicate involvement of FTY720P in complete viral clearance of persistent infection caused by clone 13 of lymphotic choriomeningitis virus (LCMV).>(S)-FTY720P is a potent immune modulator. It acts on S1P1, S1P3, S1P4, and S1P5.

特性

IUPAC Name

[(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFKWQGGENFBFO-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC1=CC=C(C=C1)CC[C@](CO)(COP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801127241
Record name 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate), (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402616-26-6
Record name 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402616-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fingolimod phosphate ester, S-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402616266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-, 1-(dihydrogen phosphate), (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801127241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FINGOLIMOD PHOSPHATE ESTER, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92YDM6122J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of FTY720 (S)-Phosphate on S1P Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720 (Fingolimod), a structural analog of sphingosine, is a first-in-class, orally administered immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis.[1][2] In vivo, FTY720 is phosphorylated by sphingosine kinase 2 to its active metabolite, FTY720 (S)-Phosphate (FTY720-P).[1][3][4] FTY720-P acts as a potent agonist at four of the five known sphingosine-1-phosphate (S1P) receptors: S1P1, S1P3, S1P4, and S1P5.[1][5][6] Its therapeutic efficacy is primarily attributed to its action on the S1P1 receptor on lymphocytes, leading to their sequestration in secondary lymphoid organs and a reduction of circulating lymphocytes.[4][7][8] This guide provides a detailed technical overview of the mechanism of action of FTY720-P on S1P receptors, focusing on its binding characteristics, signaling pathways, and the phenomenon of functional antagonism.

I. Binding Affinity and Receptor Selectivity

FTY720-P exhibits high affinity for S1P1, S1P3, S1P4, and S1P5 receptors, while being devoid of significant activity at the S1P2 receptor.[9][10] The binding of FTY720-P to these receptors is competitive with the endogenous ligand, S1P.[6]

Table 1: Binding Affinities (Ki, nM) of FTY720-P and S1P for Human S1P Receptors

LigandS1P1S1P2S1P3S1P4S1P5
FTY720-P 0.44>100001.11.20.4
S1P 0.8100.91.10.3

Data compiled from multiple sources. Actual values may vary depending on the experimental conditions and cell systems used.

II. Signaling Pathways

Upon binding to S1P receptors, FTY720-P initiates a cascade of intracellular signaling events. The primary signaling pathways involve G-protein coupling and β-arrestin recruitment.

A. G-Protein Coupling

FTY720-P is a potent agonist for G-protein activation at S1P1, S1P3, S1P4, and S1P5 receptors. At the S1P1 receptor, FTY720-P and S1P stimulate [35S]-GTPγS incorporation to similar degrees, indicating comparable efficacy in activating G-proteins.[1][11] However, FTY720-P is significantly less potent at the S1P3 receptor compared to S1P.[1][11] In some cellular contexts, FTY720-P has been shown to selectively activate Gα12/13/Rho/ROCK signaling via the S1P2 receptor, leading to myofibroblast contraction.[9]

Table 2: Functional Potency (EC50, nM) of FTY720-P and S1P in [35S]-GTPγS Binding Assays

LigandS1P1S1P3S1P4S1P5
FTY720-P 0.134.00.350.18
S1P 0.080.120.150.11

Data represents a summary from various studies and may differ based on experimental specifics.

B. β-Arrestin Recruitment

FTY720-P is a highly efficacious recruiter of β-arrestin to the S1P1 receptor.[1][11] In fact, it stimulates a higher level of β-arrestin recruitment at S1P1 receptors (132%) compared to the endogenous ligand S1P.[1][11] In contrast, at the S1P3 receptor, FTY720-P acts as a weak partial agonist, stimulating only 29% of the total β-arrestin recruited by S1P.[1][11] This efficient recruitment of β-arrestin by FTY720-P at the S1P1 receptor is a critical factor in its mechanism of action, leading to profound and prolonged receptor internalization.[1][11]

G_Protein_and_Beta_Arrestin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FTY720P This compound S1P1R S1P1 Receptor FTY720P->S1P1R Binds G_protein Gαi/o βγ S1P1R->G_protein Activates Beta_Arrestin β-Arrestin S1P1R->Beta_Arrestin Recruits (High Efficacy) Downstream_G Downstream Signaling G_protein->Downstream_G Initiates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates S1P1_Receptor_Trafficking cluster_S1P S1P (Endogenous Ligand) cluster_FTY720P This compound S1P_binds S1P binds S1P1R S1P_internalization Receptor Internalization S1P_binds->S1P_internalization S1P_recycling Receptor Recycling S1P_internalization->S1P_recycling S1P_surface S1P1R at Cell Surface S1P_recycling->S1P_surface FTY720P_binds FTY720-P binds S1P1R FTY720P_internalization Persistent Internalization FTY720P_binds->FTY720P_internalization FTY720P_degradation Receptor Degradation FTY720P_internalization->FTY720P_degradation FTY720P_depletion Depletion of Surface S1P1R FTY720P_degradation->FTY720P_depletion Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Cell Membranes with S1P Receptors Start->Membrane_Prep Incubate Incubate Membranes with Radioligand and Competitor Membrane_Prep->Incubate Filter Separate Bound and Free Ligand by Filtration Incubate->Filter Measure Measure Radioactivity Filter->Measure Analyze Analyze Data to Determine Ki Measure->Analyze End End Analyze->End GTPgS_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Cell Membranes with S1P Receptors Start->Membrane_Prep Incubate Incubate Membranes with Agonist, GDP, and [35S]GTPγS Membrane_Prep->Incubate Filter Separate Bound and Free [35S]GTPγS by Filtration Incubate->Filter Measure Measure Radioactivity Filter->Measure Analyze Analyze Data to Determine EC50 and Emax Measure->Analyze End End Analyze->End Beta_Arrestin_Recruitment_Assay_Workflow Start Start Cell_Culture Culture Engineered Cells (S1PR-tag1, β-arrestin-tag2) Start->Cell_Culture Stimulate Stimulate Cells with Agonist Cell_Culture->Stimulate Detect Add Detection Reagent and Substrate Stimulate->Detect Measure Measure Luminescence Detect->Measure Analyze Analyze Data to Determine EC50 and Emax Measure->Analyze End End Analyze->End

References

An In-depth Technical Guide to the Discovery and Synthesis of FTY720 (S)-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, mechanism of action, and stereoselective synthesis of FTY720 (S)-Phosphate, the active form of the immunomodulatory drug Fingolimod.

Discovery and Development

FTY720 (Fingolimod) is a pioneering drug in the class of sphingosine-1-phosphate (S1P) receptor modulators. Its journey began with the screening of natural products for immunosuppressive activity.

From Natural Product to Synthetic Drug: The discovery of FTY720 originated from a fungal secondary metabolite, myriocin (ISP-I), isolated from the culture broth of the fungus Isaria sinclairii.[1][2][3] This fungus was used in traditional Chinese medicine as an "eternal youth" nostrum.[1] Initial research focused on chemically modifying myriocin to simplify its complex structure while retaining its potent in vivo immunosuppressive effects, which were observed in rat skin allograft rejection tests.[1] This effort led to the first synthesis of FTY720 in 1992.[1]

Unlike its natural product predecessor ISP-I, which inhibits serine palmitoyltransferase, FTY720 was found to have a different mechanism of action.[1] Through reverse pharmacology, it was discovered that FTY720 is a prodrug that requires phosphorylation in vivo to become active.[1][4][5]

Mechanism of Action: S1P Receptor Modulation

FTY720 exerts its immunomodulatory effects by acting as a functional antagonist of the sphingosine-1-phosphate receptor 1 (S1P1).

Phosphorylation is Key: After oral administration, FTY720, a structural analog of sphingosine, is phosphorylated by sphingosine kinases, primarily sphingosine kinase 2 (SphK2), to form the active moiety, FTY720-phosphate.[1][6][7][8][9] This phosphorylation is crucial for its biological activity.

Interaction with S1P Receptors: FTY720-phosphate is a potent agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[1][7][9] It has no significant activity at the S1P2 receptor.[9][10] The therapeutic effects of FTY720 are primarily attributed to its action on the S1P1 receptor expressed on lymphocytes.[1][7]

Functional Antagonism and Lymphocyte Sequestration: The binding of FTY720-phosphate to S1P1 receptors on lymphocytes initially acts as an agonist. However, this binding leads to the aberrant internalization and subsequent degradation of the S1P1 receptor.[7][11][12][13] This downregulation of surface S1P1 receptors renders lymphocytes unresponsive to the endogenous S1P gradient, which is necessary for their egress from secondary lymphoid organs (lymph nodes and thymus).[3][7][13][14] Consequently, autoreactive lymphocytes are sequestered in the lymph nodes, preventing their infiltration into the central nervous system (CNS) and other tissues.[7][15] This leads to a rapid, dose-dependent, and reversible reduction in peripheral blood lymphocyte counts.[6][16]

The (S)-enantiomer of FTY720-phosphate is the pharmacologically active form, exhibiting significantly more potent binding affinities to S1P receptors and greater inhibitory activity on lymphocyte migration compared to the (R)-isomer.[17]

Signaling Pathway of FTY720 Action

FTY720_Signaling_Pathway FTY720 FTY720 (Prodrug) SphK2 Sphingosine Kinase 2 (SphK2) FTY720->SphK2 Enters Cell & Phosphorylated by FTY720_P (S)-FTY720-Phosphate (Active Metabolite) SphK2->FTY720_P S1P1_surface S1P1 Receptor (Surface) FTY720_P->S1P1_surface Binds & Activates S1P1_internal Internalized S1P1 Receptor S1P1_surface->S1P1_internal Internalization Lymphocyte Lymphocyte Degradation Proteasomal Degradation S1P1_internal->Degradation Targeted for Degradation->Lymphocyte caption FTY720 is phosphorylated to its active form, which binds to S1P1 receptors, causing internalization and degradation, thus trapping lymphocytes in lymph nodes.

Caption: FTY720 phosphorylation and S1P1 receptor modulation.

Quantitative Data

Table 1: S1P Receptor Binding Affinities (Kd, nM)
CompoundS1P1S1P2S1P3S1P4S1P5
(S)-FTY720-Phosphate 0.283>100000.946Low nMLow nM
Sphingosine-1-Phosphate (S1P) 0.210High nM0.068Low nMLow nM
Data derived from radioligand binding studies.[11] (S)-FTY720-Phosphate shows high affinity for S1P1 and S1P3, and is selective against S1P2.[11][12] Values for S1P4 and S1P5 are typically in the low nanomolar range.[1][17]
Table 2: Pharmacokinetic Parameters of FTY720 (Oral Administration in Healthy Subjects)
ParameterValueReference
Time to Peak Concentration (Tmax) ~12-24 hours[6]
Elimination Half-life (t½) ~6-9 days[16]
Apparent Volume of Distribution (Vd/F) High (crosses blood-brain barrier)[4]
Metabolism Phosphorylation by SphK2[4][8]
FTY720 exhibits dose-proportional pharmacokinetics.[16] Food does not significantly affect its absorption.[18]

Synthesis of this compound

The therapeutic activity of FTY720-phosphate resides in the (S)-enantiomer.[17] Therefore, stereoselective synthesis is critical. A common and effective method involves enzymatic kinetic resolution.

Synthetic Workflow: Lipase-Catalyzed Asymmetric Synthesis

FTY720_Synthesis Start Racemic N-protected FTY720 Lipase Lipase-catalyzed Asymmetric Acylation (e.g., with vinyl acetate) Start->Lipase Separation Chromatographic Separation Lipase->Separation Mixture of (S)-acetate and (R)-alcohol S_Acetate (S)-N,O-diacetyl FTY720 Separation->S_Acetate (S)-enantiomer R_Alcohol (R)-N-acetyl FTY720 Separation->R_Alcohol (R)-enantiomer Deprotection_S Hydrolysis (Deprotection) S_Acetate->Deprotection_S S_FTY720 (S)-FTY720 Deprotection_S->S_FTY720 Phosphorylation Phosphorylation S_FTY720->Phosphorylation Final_Product (S)-FTY720-Phosphate Phosphorylation->Final_Product

Caption: Chemoenzymatic synthesis of (S)-FTY720-Phosphate.

Experimental Protocols

Key Step: Lipase-Catalyzed Enantioselective O-Acylation of N-acetyl FTY720

This protocol is based on established methods for producing enantiomerically pure FTY720.[17][19]

  • Preparation of Substrate: Racemic FTY720 is first protected at the amino group, for example, by reacting with acetic anhydride to form N-acetyl FTY720.

  • Enzymatic Resolution:

    • Dissolve racemic N-acetyl FTY720 in an appropriate organic solvent (e.g., tert-butyl methyl ether).

    • Add an acyl donor, such as vinyl acetate.

    • Introduce a lipase enzyme (e.g., lipase from Candida antarctica). Lipases exhibit high enantioselectivity for this reaction.

    • Incubate the reaction mixture with stirring at a controlled temperature (e.g., 30-40°C). The lipase will selectively acylate the primary hydroxyl group of one enantiomer (e.g., the S-enantiomer) much faster than the other.

    • Monitor the reaction progress using chiral HPLC until approximately 50% conversion is reached.

  • Separation:

    • Stop the reaction and remove the enzyme by filtration.

    • The resulting mixture contains the acylated (S)-enantiomer and the unreacted (R)-enantiomer.

    • Separate these two compounds using column chromatography. This separation is straightforward due to the difference in polarity.

  • Deprotection and Phosphorylation:

    • Take the purified, acylated (S)-enantiomer and subject it to hydrolysis (e.g., using a base like sodium hydroxide) to remove both the O-acetyl and N-acetyl groups, yielding (S)-FTY720.

    • The resulting (S)-FTY720 can then be phosphorylated using a suitable phosphorylating agent (e.g., phosphorus oxychloride followed by hydrolysis) to yield the final product, (S)-FTY720-Phosphate. The product is purified to >99.5% enantiomeric excess (ee).[17]

Conclusion

The development of FTY720 from a natural product into a first-in-class S1P receptor modulator represents a significant achievement in drug discovery. Its unique mechanism of action, which relies on the in vivo phosphorylation to the active (S)-enantiomer and subsequent functional antagonism of the S1P1 receptor, has established a new therapeutic paradigm for autoimmune diseases like multiple sclerosis. The successful stereoselective synthesis, often employing enzymatic resolution, is crucial for producing the pharmacologically active agent. This guide provides a foundational understanding of the key technical aspects of this compound for professionals in the field of drug development.

References

The In Vivo Transformation of FTY720: A Technical Guide to its Phosphorylation into the Active Moiety, FTY720 (S)-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fingolimod (FTY720), a cornerstone in the oral treatment of relapsing-remitting multiple sclerosis, is a prodrug that requires in vivo phosphorylation to exert its therapeutic effects. This biotransformation is a critical step, converting FTY720 into its active metabolite, FTY720 (S)-phosphate, which then acts as a potent modulator of sphingosine-1-phosphate (S1P) receptors. This technical guide provides an in-depth exploration of the enzymatic phosphorylation of FTY720, detailing the key enzymes, their kinetics, and the subcellular and tissue-specific context of this vital process. Furthermore, it outlines the experimental protocols for studying this phosphorylation event and presents the downstream signaling consequences of FTY720-phosphate's interaction with its targets.

The Enzymatic Engine: Sphingosine Kinases and FTY720 Phosphorylation

The in vivo phosphorylation of FTY720 is primarily catalyzed by sphingosine kinases (SphK), with two isoforms, SphK1 and SphK2, being the key players.[1][2][3] While both isoforms can phosphorylate FTY720, Sphingosine Kinase 2 (SphK2) is significantly more efficient.[4][5][6] This heightened efficiency is attributed to a lower Michaelis constant (Km) of SphK2 for FTY720, indicating a higher affinity for the substrate.[5][6]

SphK1 is predominantly located in the cytoplasm and translocates to the plasma membrane upon activation.[1][4][7] In contrast, SphK2 is found in the nucleus, endoplasmic reticulum, and mitochondria.[1][2][4][8] This differential subcellular localization of the two kinase isoforms likely influences the site of FTY720 phosphorylation and the subsequent biological activities of the resulting FTY720-phosphate.

Quantitative Analysis of FTY720 Phosphorylation Kinetics

The following table summarizes the key kinetic parameters for the phosphorylation of FTY720 by human Sphingosine Kinase 1 and 2.

EnzymeSubstrateKm (μM)Relative Efficiency (Compared to SphK1)Reference
Human SphK1FTY720-1x[5]
Human SphK2FTY720Lower than SphK1~30x higher[5][6]
U937 cell & mouse kidney extractsFTY72016-19-[9]

Note: Specific Vmax values were not consistently reported across the literature.

Tissue and Subcellular Distribution of FTY720 and FTY720-Phosphate

Following oral administration, FTY720 and its phosphorylated form are distributed throughout the body. Studies in mice have shown that FTY720 and FTY720-phosphate accumulate in lymphoid tissues, which is consistent with the drug's mechanism of action in sequestering lymphocytes.[10] A detailed analysis of subcellular distribution in murine splenocytes revealed a significant accumulation of both FTY720 and FTY720-phosphate within these immune cells.

The following table presents the subcellular concentrations of FTY720 and FTY720-phosphate in murine splenocytes after in vitro incubation.

CompartmentFTY720 (ng/mL)FTY720-Phosphate (ng/mL)Reference
Supernatant55.77 ± 33.57-[11]
Cytosol54.59 ± 24.70-[11]

Note: The original study also provides molar concentrations and distribution in SphK1- and SphK2-deficient cells, highlighting the critical role of these enzymes in the intracellular accumulation of the phosphorylated form.

Experimental Protocols for Studying FTY720 Phosphorylation

Sphingosine Kinase Activity Assay

The activity of SphK1 and SphK2 in phosphorylating FTY720 can be determined using various methods, including radioisotope-based assays and luminescence-based assays.

Principle of the Assay: The assay measures the transfer of the gamma-phosphate from radiolabeled ATP (e.g., [γ-32P]ATP or [γ-33P]ATP) to FTY720, catalyzed by a source of sphingosine kinase (e.g., purified enzyme, cell lysate). The resulting radiolabeled FTY720-phosphate is then separated from the unreacted ATP and quantified.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing the sphingosine kinase source, FTY720, and [γ-33P]ATP.[9]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.[9]

  • Termination and Separation: Stop the reaction and separate the FTY720-phosphate from the ATP. This can be achieved through methods like liquid-liquid extraction or by utilizing the adherence of the phosphorylated product to the wells of a microplate.[9]

  • Quantification: Measure the amount of radiolabeled FTY720-phosphate using a scintillation counter.[9]

Alternatively, a luminescence-based assay can be employed, which measures the amount of ATP remaining in the reaction mixture after the kinase reaction.[12] The decrease in ATP is proportional to the kinase activity.

Quantification of FTY720 and FTY720-Phosphate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of FTY720 and FTY720-phosphate in biological matrices.[13][14][15][16]

Sample Preparation:

  • Matrix: Whole blood, plasma, or tissue homogenates can be used.[13][15][16][17]

  • Extraction: A liquid-liquid extraction or protein precipitation is typically performed to isolate the analytes from the biological matrix.[13][16][17] An internal standard (e.g., a deuterated analog of FTY720) is added to correct for extraction efficiency and matrix effects.[15]

  • Reconstitution: The extracted sample is then reconstituted in a solvent compatible with the LC system.

LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted sample is injected onto a liquid chromatography column (e.g., a C18 column) to separate FTY720 and FTY720-phosphate from other components.[13][15]

  • Mass Spectrometric Detection: The separated analytes are then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for FTY720 and FTY720-phosphate are monitored for highly selective and sensitive quantification.[13][14]

Signaling Pathways and Downstream Effects

The phosphorylation of FTY720 is the gateway to its pharmacological activity. FTY720-phosphate is a potent agonist at four of the five S1P receptors (S1P1,3,4,5).[18] Its primary therapeutic effect in multiple sclerosis is mediated through its action on the S1P1 receptor on lymphocytes.

FTY720_Phosphorylation_Workflow cluster_in_vivo In Vivo cluster_analysis Ex Vivo / In Vitro Analysis FTY720 FTY720 (Oral Administration) Phosphorylation Phosphorylation FTY720->Phosphorylation BiologicalSample Biological Sample (Blood, Tissue) FTY720->BiologicalSample Present in FTY720P This compound (Active Metabolite) Phosphorylation->FTY720P FTY720P->BiologicalSample Present in SphK2 Sphingosine Kinase 2 (Primary) SphK2->Phosphorylation Catalyzes SphK1 Sphingosine Kinase 1 (Minor) SphK1->Phosphorylation Catalyzes Extraction Extraction / Protein Precipitation BiologicalSample->Extraction KinaseAssay Sphingosine Kinase Activity Assay BiologicalSample->KinaseAssay Enzyme Source LCMS LC-MS/MS Quantification Extraction->LCMS S1P1_Signaling_Pathway FTY720P FTY720-Phosphate S1P1 S1P1 Receptor FTY720P->S1P1 Binds to Internalization Receptor Internalization & Degradation S1P1->Internalization Leads to Lymphocyte_Egress Lymphocyte Egress from Lymph Node S1P1->Lymphocyte_Egress Promotes Internalization->S1P1 Functional Antagonism Internalization->Lymphocyte_Egress Inhibits CNS_Infiltration CNS Infiltration Lymphocyte_Egress->CNS_Infiltration Leads to PP2A_Activation_Pathway cluster_drugs Drugs FTY720 FTY720 PP2A Protein Phosphatase 2A (PP2A) FTY720->PP2A Activates FTY720P FTY720-Phosphate FTY720P->PP2A Activates Cellular_Processes Regulation of Cellular Processes (e.g., Inflammation, Cell Growth) PP2A->Cellular_Processes Modulates

References

An In-depth Technical Guide to FTY720 (S)-Phosphate: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720 (S)-Phosphate, the biologically active form of the immunomodulatory drug Fingolimod, is a potent sphingosine-1-phosphate (S1P) receptor agonist. Fingolimod, a structural analog of sphingosine, is a prodrug that undergoes in vivo phosphorylation by sphingosine kinase 2 to its active (S)-phosphate enantiomer.[1] This active metabolite plays a crucial role in lymphocyte trafficking and has been approved for the treatment of relapsing-remitting multiple sclerosis.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological actions, and key experimental methodologies related to this compound.

Chemical Structure and Properties

This compound, chemically named (2S)-amino-2-[2-(4-octylphenyl)ethyl]-1-(dihydrogen phosphate)-1,3-propanediol, is the single stereoisomer responsible for the pharmacological activity of Fingolimod.[3]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
IUPAC Name (2S)-amino-2-[2-(4-octylphenyl)ethyl]-1-(dihydrogen phosphate)-1,3-propanediol[3]
Synonyms (S)-FTY720P, (S)-Fingolimod Phosphate[3]
CAS Number 402616-26-6[3]
Molecular Formula C₁₉H₃₄NO₅P[3]
Molecular Weight 387.45 g/mol [3]
Appearance Crystalline solid[3]
Solubility Chloroform: 0.5 mg/mL. Unstable in solutions; fresh preparation is recommended.[3][4]
Storage -20°C[3]
Purity ≥98%[3]

Pharmacological Properties

This compound is a potent agonist at four of the five S1P receptors, with a significantly lower affinity for the S1P2 receptor. Its primary mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes.

Receptor Binding Affinities and Potency

The binding affinities (Ki) and potency (EC50) of this compound for human S1P receptors are summarized below.

Receptor SubtypeKi (nM)EC50 (nM)Reference(s)
S1P₁ 2.10.4[3][5]
S1P₃ 5.954[3][5]
S1P₄ 2326[3][5]
S1P₅ 2.21.8[3][5]

Signaling Pathways

The binding of this compound to the S1P1 receptor initiates a cascade of intracellular events, primarily leading to receptor internalization and degradation. This functional antagonism prevents lymphocytes from egressing from lymph nodes, thereby reducing their infiltration into the central nervous system.

FTY720_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FTY720P This compound S1P1 S1P1 Receptor FTY720P->S1P1 Binds G_protein Gi Protein Activation S1P1->G_protein Activates Beta_Arrestin β-Arrestin Recruitment S1P1->Beta_Arrestin Induces ERK_activation ERK Phosphorylation G_protein->ERK_activation Leads to Internalization S1P1 Internalization Beta_Arrestin->Internalization Mediates Ubiquitination Ubiquitination Internalization->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Lymphocyte_Egress Inhibition of Lymphocyte Egress Degradation->Lymphocyte_Egress Results in

This compound Signaling Pathway

Experimental Protocols

Asymmetric Synthesis of this compound

A practical asymmetric synthesis of this compound can be achieved through a lipase-catalyzed acylation as a key step.[6] The following is a generalized protocol based on published methods:

  • N-Acetylation of FTY720: Racemic FTY720 is acetylated to yield N-acetyl FTY720.

  • Enzymatic Resolution: The racemic N-acetyl FTY720 is subjected to enantioselective O-acylation using a lipase (e.g., from Candida antarctica) and an acyl donor (e.g., vinyl acetate). This reaction selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated forms.

  • Separation: The resulting mixture is separated by column chromatography to isolate the desired enantiomerically pure N-acetyl FTY720.

  • Phosphorylation: The hydroxyl group of the purified (S)-N-acetyl FTY720 is phosphorylated using a suitable phosphorylating agent (e.g., dibenzyl phosphite followed by hydrogenolysis).

  • Deprotection: The acetyl group is removed under basic conditions to yield this compound.

  • Purification: The final product is purified by chromatography to obtain the enantiomerically pure (>99.5% ee) this compound.[6]

S1P1 Receptor Internalization Assay

This assay is used to quantify the ability of this compound to induce the internalization of the S1P1 receptor.[7]

  • Cell Culture: HEK293 cells stably expressing a GFP-tagged S1P1 receptor (S1P1-GFP) are cultured in DMEM supplemented with 10% FBS.

  • Cell Plating: Cells are seeded onto fibronectin-coated glass-bottom dishes and allowed to adhere overnight.

  • Serum Starvation: The medium is replaced with serum-free DMEM for 2 hours prior to the experiment to reduce background S1P levels.

  • Compound Treatment: Cells are treated with this compound at various concentrations for 1 hour. A vehicle control is also included.

  • Fixation: Cells are fixed with 4% paraformaldehyde.

  • Imaging: The subcellular localization of S1P1-GFP is visualized using confocal microscopy. In untreated cells, GFP fluorescence is predominantly at the plasma membrane. Upon treatment with this compound, the fluorescence internalizes into intracellular vesicles.

  • Quantification: The degree of internalization can be quantified by measuring the fluorescence intensity in the cytoplasm versus the membrane.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation, a key step in receptor desensitization and internalization.[8][9]

  • Assay Principle: The PathHunter® β-arrestin assay (DiscoverX) is a common method. It utilizes enzyme fragment complementation. The S1P1 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Cell Line: A cell line co-expressing the tagged S1P1 receptor and β-arrestin is used.

  • Compound Addition: Cells are incubated with this compound.

  • Recruitment and Complementation: Agonist binding to the S1P1 receptor induces the recruitment of β-arrestin. This brings the two enzyme fragments into close proximity, allowing them to complement and form an active enzyme.

  • Signal Detection: A substrate is added, which is hydrolyzed by the active enzyme to produce a chemiluminescent signal. The intensity of the signal is proportional to the extent of β-arrestin recruitment.

Experimental Workflows

In Vitro Evaluation of this compound

in_vitro_workflow cluster_synthesis Synthesis & Characterization cluster_binding Receptor Binding cluster_functional Functional Activity cluster_downstream Downstream Signaling Synthesis Chemical Synthesis Purity Purity & Identity (NMR, MS, HPLC) Synthesis->Purity Binding_Assay Radioligand Binding Assay (Ki determination) Purity->Binding_Assay GTP_Assay GTPγS Binding Assay (EC50 determination) Purity->GTP_Assay Receptor_Internalization Receptor Internalization Assay GTP_Assay->Receptor_Internalization Beta_Arrestin_Assay β-Arrestin Recruitment Assay Receptor_Internalization->Beta_Arrestin_Assay Western_Blot Western Blot (pERK, pAkt) Beta_Arrestin_Assay->Western_Blot

In Vitro Evaluation Workflow
In Vivo Evaluation in Experimental Autoimmune Encephalomyelitis (EAE) Model

in_vivo_workflow cluster_induction EAE Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis cluster_outcome Outcome Assessment Immunization Immunization of Mice (e.g., with MOG35-55) Treatment FTY720 Administration (Prophylactic or Therapeutic) Immunization->Treatment Clinical_Scoring Daily Clinical Scoring Treatment->Clinical_Scoring Histology Histological Analysis of CNS (Inflammation, Demyelination) Clinical_Scoring->Histology Flow_Cytometry Flow Cytometry of Lymphocytes (Blood, Spleen, Lymph Nodes) Histology->Flow_Cytometry Efficacy Evaluation of Therapeutic Efficacy Flow_Cytometry->Efficacy

In Vivo EAE Model Workflow

Conclusion

This compound is a pivotal molecule in the field of immunomodulation, with a well-defined mechanism of action centered on the functional antagonism of the S1P1 receptor. Its chemical and pharmacological properties have been extensively characterized, providing a solid foundation for its clinical use and for the development of next-generation S1P receptor modulators. The experimental protocols and workflows outlined in this guide offer a framework for researchers to further investigate the multifaceted roles of this compound and to explore its therapeutic potential in various disease contexts.

References

FTY720 (S)-Phosphate: A Comprehensive Technical Guide to its Binding Affinity and Signaling at S1P Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and signaling pathways associated with FTY720 (S)-Phosphate (Fingolimod-phosphate), the active metabolite of the immunosuppressive drug Fingolimod (Gilenya). This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with sphingosine-1-phosphate (S1P) receptor modulators.

FTY720 is a structural analog of the endogenous lipid mediator, sphingosine-1-phosphate.[1] In vivo, FTY720 is phosphorylated by sphingosine kinase 2 to form this compound, which then acts as a potent agonist at four of the five known S1P receptors: S1P1, S1P3, S1P4, and S1P5.[2][3] It is notably inactive at the S1P2 receptor.[3] This interaction with S1P receptors, particularly S1P1 on lymphocytes, leads to their internalization and degradation, effectively sequestering lymphocytes in the lymph nodes and preventing their infiltration into the central nervous system. This mechanism is central to its therapeutic efficacy in relapsing-remitting multiple sclerosis.[2]

Quantitative Binding Affinity of this compound for S1P Receptors

The binding affinity and functional potency of this compound for the S1P receptor subtypes have been characterized using various in vitro assays. The following tables summarize key quantitative data, including dissociation constants (Kd), inhibitory constants (Ki), and half-maximal effective concentrations (EC50), providing a comparative view of its selectivity profile.

Receptor SubtypeLigandAssay TypeValueReference
S1P1 This compoundRadioligand Binding ([³H]-FTY720-P)Kd: 0.40 ± 0.05 nM[4]
This compound[³⁵S]GTPγS Functional AssaypEC50: 9.32 ± 0.02[4]
This compoundβ-arrestin RecruitmentpEC50: 8.16 ± 0.05[4]
S1P3 This compoundRadioligand Binding ([³H]-FTY720-P)Kd: 1.10 ± 0.10 nM[4]
This compound[³⁵S]GTPγS Functional AssaypEC50: 8.44 ± 0.08[4]
This compoundβ-arrestin RecruitmentpEC50: 7.00 ± 0.04[4]
S1P4 This compound[³⁵S]GTPγS Functional AssayEC50: ~0.3–0.6 nM[5]
S1P5 This compound[³⁵S]GTPγS Functional AssayEC50: ~0.3–0.6 nM[5]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for S1P receptors expressed in cell membranes.

Materials:

  • Cell membranes expressing the S1P receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³²P]S1P or [³H]-FTY720-P)

  • Unlabeled this compound

  • Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA)[6]

  • 96-well filter plates (e.g., GF/B glass fiber)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Dilute the cell membranes in ice-cold assay buffer to a final concentration of 1-2 µg of protein per well.[6]

  • Prepare serial dilutions of unlabeled this compound in assay buffer.

  • In a 96-well plate, add 50 µL of the diluted cell membranes to each well.

  • Add 50 µL of the serially diluted unlabeled this compound or assay buffer (for total binding) to the respective wells. For non-specific binding, a high concentration of unlabeled ligand is used.

  • Pre-incubate the plate at room temperature for 30 minutes.[6]

  • Add 50 µL of the radioligand (e.g., 0.1-0.2 nM [³²P]S1P) to each well to initiate the binding reaction.[6]

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.[6][7]

  • Terminate the reaction by rapid vacuum filtration through the 96-well filter plate, followed by several washes with ice-cold wash buffer.[7]

  • Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Membranes Cell Membranes (1-2 µg/well) Preincubation Pre-incubation (30 min, RT) Membranes->Preincubation Ligand Unlabeled FTY720-P (Serial Dilutions) Ligand->Preincubation Radioligand Radioligand ([³²P]S1P or [³H]FTY720-P) Binding Binding Reaction (60 min, RT) Radioligand->Binding Preincubation->Binding Add Radioligand Filtration Filtration & Washing Binding->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to S1P receptors upon agonist binding.

Materials:

  • Cell membranes expressing the S1P receptor of interest

  • [³⁵S]GTPγS

  • GDP

  • This compound

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Thaw the cell membranes and dilute them in assay buffer containing GDP (e.g., 10 µM).

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the diluted cell membranes.

  • Add the serially diluted this compound or buffer (for basal binding) to the wells.

  • Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM).

  • Incubate the plate at 30°C for 30-60 minutes.

  • Terminate the reaction by rapid filtration through the filter plate and wash with ice-cold wash buffer.

  • Dry the filters, add scintillation fluid, and measure the incorporated radioactivity.

Data Analysis: The specific binding of [³⁵S]GTPγS is determined by subtracting the non-specific binding (in the presence of a high concentration of unlabeled GTPγS) from the total binding. The data are then plotted against the agonist concentration and fitted to a sigmoidal curve to determine the EC50 and Emax values.

GTPgS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Membranes Cell Membranes + GDP Incubation Incubation (30-60 min, 30°C) Membranes->Incubation Agonist FTY720-P (Serial Dilutions) Agonist->Incubation Radioligand [³⁵S]GTPγS Radioligand->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (EC50 & Emax) Counting->Analysis

Workflow for a [³⁵S]GTPγS functional assay.

S1P Receptor Signaling Pathways

This compound binding to S1P receptors initiates a cascade of intracellular signaling events, which are dependent on the specific G-protein subtypes coupled to each receptor.

S1P1 Signaling

S1P1 exclusively couples to the Gαi family of G-proteins.[8] Activation of S1P1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of Gαi, the βγ subunits can activate the phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-MAPK/ERK pathway, which are involved in cell survival and proliferation.[9][10]

S1P1_Signaling FTY720P This compound S1P1 S1P1 Receptor FTY720P->S1P1 Gai Gαi S1P1->Gai AC Adenylyl Cyclase Gai->AC PI3K PI3K Gai->PI3K βγ Ras Ras Gai->Ras βγ cAMP cAMP AC->cAMP Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival ERK ERK Ras->ERK ERK->CellSurvival

S1P1 receptor signaling pathway.
S1P3 Signaling

S1P3 is more promiscuous in its G-protein coupling, interacting with Gαi, Gαq, and Gα12/13.[8]

  • Gαi: Similar to S1P1, this leads to adenylyl cyclase inhibition.

  • Gαq: This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • Gα12/13: This activates the small GTPase Rho, leading to the activation of Rho-associated kinase (ROCK), which is involved in cytoskeletal rearrangements and cell contraction.[11]

S1P3_Signaling FTY720P This compound S1P3 S1P3 Receptor FTY720P->S1P3 Gai Gαi S1P3->Gai Gaq Gαq S1P3->Gaq Ga1213 Gα12/13 S1P3->Ga1213 AC Adenylyl Cyclase Gai->AC PLC Phospholipase C Gaq->PLC Rho Rho Ga1213->Rho cAMP cAMP ↓ AC->cAMP IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ ↑ & PKC ↑ IP3_DAG->Ca_PKC ROCK ROCK Rho->ROCK Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton

S1P3 receptor signaling pathways.
S1P4 Signaling

S1P4 couples to Gαi and Gα12/13.[12] The downstream signaling pathways are therefore similar to those activated by S1P1 and the Gα12/13-mediated pathway of S1P3, leading to adenylyl cyclase inhibition and Rho/ROCK activation, respectively.[13]

S1P4_Signaling FTY720P This compound S1P4 S1P4 Receptor FTY720P->S1P4 Gai Gαi S1P4->Gai Ga1213 Gα12/13 S1P4->Ga1213 AC Adenylyl Cyclase Gai->AC Rho Rho Ga1213->Rho cAMP cAMP ↓ AC->cAMP ROCK ROCK Rho->ROCK CellMotility Cell Motility & Shape Change ROCK->CellMotility

S1P4 receptor signaling pathways.
S1P5 Signaling

S1P5 primarily couples to Gαi and Gα12/13.[8] Its activation leads to the inhibition of adenylyl cyclase and activation of the Rho pathway, similar to S1P4. S1P5 is predominantly expressed in oligodendrocytes and natural killer cells.[14]

S1P5_Signaling FTY720P This compound S1P5 S1P5 Receptor FTY720P->S1P5 Gai Gαi S1P5->Gai Ga1213 Gα12/13 S1P5->Ga1213 AC Adenylyl Cyclase Gai->AC Rho Rho Ga1213->Rho cAMP cAMP ↓ AC->cAMP ROCK ROCK Rho->ROCK Oligodendrocyte Oligodendrocyte Function ROCK->Oligodendrocyte NK_Cell NK Cell Trafficking ROCK->NK_Cell

S1P5 receptor signaling pathways.

References

The Role of FTY720 (S)-Phosphate in Lymphocyte Trafficking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTY720 (fingolimod), a sphingosine analogue, is a first-in-class oral immunomodulator approved for the treatment of relapsing-remitting multiple sclerosis.[1] Its therapeutic efficacy is primarily attributed to its active metabolite, FTY720 (S)-phosphate (FTY720-P), which acts as a potent modulator of sphingosine-1-phosphate (S1P) receptors.[2][3] This guide provides a comprehensive technical overview of the mechanism of action of FTY720-P, focusing on its pivotal role in regulating lymphocyte trafficking. It delves into the molecular interactions, signaling pathways, and cellular consequences of FTY720-P-mediated S1P receptor modulation. Detailed experimental protocols and quantitative data are presented to provide a practical resource for researchers in immunology and drug development.

Introduction: The Sphingosine-1-Phosphate Axis in Lymphocyte Egress

Lymphocyte trafficking is a tightly regulated process essential for immune surveillance and response. A key component of this process is the egress of lymphocytes from secondary lymphoid organs (SLOs), such as lymph nodes and the spleen, into the bloodstream and lymphatic circulation. This egress is critically dependent on the sphingosine-1-phosphate (S1P) signaling pathway.[3][4]

S1P is a bioactive sphingolipid that is abundant in the blood and lymph but present at low concentrations within lymphoid tissues. This concentration gradient acts as a chemotactic signal, guiding lymphocytes out of the SLOs.[4] Lymphocytes express S1P receptors, a family of five G protein-coupled receptors (GPCRs) designated S1P1 through S1P5. Of these, the S1P1 receptor is predominantly expressed on lymphocytes and plays a crucial role in their response to the S1P gradient, thereby facilitating their exit from lymphoid tissues.[5]

FTY720 Phosphorylation and Bioactivation

FTY720 is a prodrug that, upon oral administration, is rapidly phosphorylated in vivo by sphingosine kinases, primarily sphingosine kinase 2 (SphK2), to its active form, FTY720-P.[6] This phosphorylation is essential for its biological activity, as FTY720-P, not FTY720 itself, is the molecule that interacts with S1P receptors.[3]

Molecular Mechanism of Action: S1P Receptor Modulation

FTY720-P acts as a high-affinity agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5. It does not significantly interact with the S1P2 receptor.[7] Despite its agonistic nature, the primary and paradoxical effect of FTY720-P on lymphocyte trafficking is that of a "functional antagonist."[5]

This functional antagonism is achieved through the induction of profound and sustained internalization and subsequent degradation of the S1P1 receptor on lymphocytes.[4][5] While the endogenous ligand S1P also induces S1P1 internalization, this process is typically followed by receptor recycling back to the cell surface. In contrast, FTY720-P-induced internalization leads to the targeting of the receptor for proteasomal degradation, resulting in a long-lasting down-regulation of S1P1 from the lymphocyte surface.[4][8]

By rendering lymphocytes unresponsive to the S1P gradient, FTY720-P effectively blocks their egress from SLOs.[3][4] This leads to a reversible sequestration of lymphocytes within the lymph nodes and a corresponding reduction in the number of circulating lymphocytes, a condition known as lymphopenia.[9][10]

FTY720_Phosphorylation FTY720 FTY720 (Fingolimod) (Prodrug) SphK2 Sphingosine Kinase 2 (SphK2) FTY720->SphK2 FTY720P FTY720-(S)-Phosphate (Active Metabolite) SphK2->FTY720P Phosphorylation

Quantitative Data

Binding Affinities and Potencies of FTY720-P at S1P Receptors

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of FTY720-P for human S1P receptors.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
S1P1 ~0.03 - 0.2~0.3 - 0.6
S1P3 ~0.3 - 1.0~3
S1P4 ~0.1 - 0.5~0.3 - 0.6
S1P5 ~0.1 - 0.4~0.3 - 0.6

Note: Values are approximate and can vary depending on the specific assay conditions.

Effect of FTY720 on Peripheral Blood Lymphocyte Counts

Clinical studies have consistently demonstrated a significant reduction in peripheral blood lymphocyte counts following FTY720 administration.

Study PopulationFTY720 DosageMean Reduction in Lymphocyte CountTime to Nadir
Healthy Volunteers0.5 mg/day~70-75%~2 weeks[9]
Multiple Sclerosis Patients0.5 mg/day~70%[9][11]~2 weeks[9]
Multiple Sclerosis Patients1.25 mg/day~73%~2 weeks

Note: Lymphocyte counts typically remain low throughout the duration of treatment and gradually return towards baseline upon discontinuation.[12]

Signaling Pathways

The binding of FTY720-P to S1P1 receptors initiates a cascade of intracellular signaling events. A key event in the context of lymphocyte trafficking is the recruitment of β-arrestin, which plays a critical role in receptor internalization. FTY720-P is a potent inducer of β-arrestin recruitment to the S1P1 receptor.[1][13] This is followed by the engagement of the clathrin-mediated endocytosis machinery, leading to the formation of endocytic vesicles containing the receptor-ligand complex.

S1P1_Signaling_Internalization cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm S1P1 S1P1 Receptor G_protein G Protein (Gi) S1P1->G_protein Activation beta_arrestin β-Arrestin S1P1->beta_arrestin Recruitment endosome Early Endosome S1P1->endosome FTY720P FTY720-P FTY720P->S1P1 Binding clathrin Clathrin beta_arrestin->clathrin Recruitment clathrin->S1P1 Internalization proteasome Proteasomal Degradation endosome->proteasome Trafficking

Downstream of G-protein activation, S1P1 signaling can influence various cellular processes through pathways such as the PI3K-Akt and MAPK/ERK pathways. However, the sustained internalization and degradation of the receptor effectively terminates these signaling cascades in the context of lymphocyte egress.

Experimental Protocols

S1P1 Receptor Internalization Assay (Flow Cytometry)

This protocol describes a method to quantify the internalization of the S1P1 receptor on the surface of lymphocytes following treatment with FTY720-P.

Materials:

  • Primary lymphocytes or a cell line expressing tagged S1P1

  • FTY720-P

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated anti-S1P1 antibody or antibody against the tag

  • Flow cytometer

Procedure:

  • Culture lymphocytes to the desired density.

  • Treat the cells with a range of FTY720-P concentrations (e.g., 0.1 nM to 100 nM) or a vehicle control for a specified time (e.g., 1-4 hours) at 37°C.

  • Wash the cells twice with cold PBS to stop the internalization process.

  • Resuspend the cells in cold FACS buffer.

  • Incubate the cells with a saturating concentration of the fluorochrome-conjugated anti-S1P1 antibody for 30 minutes on ice in the dark.

  • Wash the cells twice with cold FACS buffer to remove unbound antibody.

  • Resuspend the cells in FACS buffer for analysis.

  • Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the S1P1 staining.

  • Calculate the percentage of S1P1 internalization relative to the vehicle-treated control cells.

Internalization_Workflow start Start: Lymphocyte Culture treatment Treat with FTY720-P or Vehicle start->treatment wash1 Wash with Cold PBS treatment->wash1 stain Stain with Anti-S1P1 Antibody (on ice) wash1->stain wash2 Wash with FACS Buffer stain->wash2 acquire Acquire on Flow Cytometer wash2->acquire analyze Analyze MFI and Calculate Internalization acquire->analyze

In Vitro Lymphocyte Migration Assay (Transwell Assay)

This assay measures the ability of lymphocytes to migrate towards an S1P gradient and the inhibitory effect of FTY720-P.

Materials:

  • Lymphocytes

  • FTY720-P

  • S1P

  • Transwell inserts (with a pore size suitable for lymphocytes, e.g., 5 µm)

  • 24-well plate

  • Assay medium (e.g., RPMI with 0.5% BSA)

  • Cell counting solution (e.g., Trypan Blue) or a fluorescence-based cell viability assay

Procedure:

  • Pre-treat lymphocytes with various concentrations of FTY720-P or vehicle for 1-2 hours at 37°C.

  • Add assay medium containing S1P (chemoattractant) to the lower chamber of the 24-well plate. Add assay medium without S1P to control wells.

  • Place the Transwell inserts into the wells.

  • Add the pre-treated lymphocytes to the upper chamber of the Transwell inserts.

  • Incubate the plate at 37°C in a CO2 incubator for a period that allows for migration (e.g., 2-4 hours).

  • Carefully remove the Transwell inserts.

  • Collect the cells that have migrated to the lower chamber.

  • Count the number of migrated cells using a hemocytometer with Trypan Blue or a fluorescence plate reader if using a viability dye.

  • Calculate the percentage of migration inhibition by FTY720-P compared to the vehicle-treated cells migrating towards S1P.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to S1P receptors upon agonist binding.

Materials:

  • Cell membranes expressing the S1P receptor of interest

  • [35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • FTY720-P

  • GDP

  • Assay buffer (containing MgCl2 and other necessary ions)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing cell membranes, GDP, and varying concentrations of FTY720-P in the assay buffer.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate the mixture at 30°C for a defined period (e.g., 60 minutes) to allow for [35S]GTPγS binding to activated G proteins.

  • Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes.

  • Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Determine the EC50 value for FTY720-P-stimulated [35S]GTPγS binding.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation, a key step in receptor internalization.

Materials:

  • A cell line co-expressing the S1P1 receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).

  • FTY720-P

  • Assay-specific substrate or detection reagents

  • Plate reader capable of detecting the reporter signal (e.g., luminescence or fluorescence)

Procedure:

  • Plate the engineered cells in a multi-well plate.

  • Add varying concentrations of FTY720-P to the wells.

  • Incubate for a specified time at 37°C to allow for β-arrestin recruitment.

  • Add the substrate or detection reagents according to the manufacturer's protocol.

  • Measure the signal using a plate reader.

  • Plot the signal as a function of FTY720-P concentration to determine the EC50 for β-arrestin recruitment.[1][13]

Conclusion

This compound is a potent immunomodulator that exerts its effects by acting as a functional antagonist of the S1P1 receptor on lymphocytes. Its ability to induce profound and sustained receptor internalization and degradation disrupts the S1P-dependent egress of lymphocytes from secondary lymphoid organs, leading to their sequestration and a reduction in circulating lymphocyte counts. This mechanism of action underlies its therapeutic efficacy in autoimmune diseases like multiple sclerosis. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and scientists working to further understand the intricate role of the S1P signaling pathway in immune regulation and to develop novel therapeutics targeting this axis.

References

An In-depth Technical Guide on FTY720 (S)-Phosphate as a Functional Antagonist of S1P1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTY720 (Fingolimod) is a structural analog of sphingosine that, upon phosphorylation in vivo to FTY720 (S)-Phosphate, acts as a potent modulator of sphingosine-1-phosphate (S1P) receptors.[1] While it is an agonist for four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5), its therapeutic effect, particularly in multiple sclerosis, is primarily attributed to its action on the S1P1 receptor.[2][3] this compound functions as a functional antagonist of S1P1. This guide provides a detailed technical overview of the molecular mechanisms, quantitative parameters, and experimental methodologies related to the functional antagonism of S1P1 by this compound.

Mechanism of Functional Antagonism

The term "functional antagonist" arises from the unique downstream consequences of this compound binding to the S1P1 receptor, which differ significantly from the effects of the endogenous ligand, S1P.[2] While both molecules are agonists that trigger initial receptor activation, this compound induces a persistent and irreversible internalization and subsequent proteasomal degradation of the S1P1 receptor.[1][2] This leads to a long-lasting desensitization of cells, such as lymphocytes, to the endogenous S1P gradient, effectively antagonizing the receptor's function.[4]

In contrast, S1P-induced internalization is followed by receptor recycling back to the cell surface, allowing for the restoration of cellular responsiveness.[1][5] The sustained downregulation of S1P1 by this compound is a key mechanism underlying its therapeutic efficacy, particularly in preventing the egress of lymphocytes from secondary lymphoid organs.[3][4]

Quantitative Data

The interaction of this compound and S1P with S1P receptors has been quantified through various in vitro assays. The following tables summarize key binding affinities and functional potencies.

Table 1: Binding Affinities (Kd) of this compound and S1P at S1P Receptor Subtypes

LigandS1P1 (nM)S1P3 (nM)S1P4 (nM)S1P5 (nM)S1P2 (nM)
This compound High AffinityHigh AffinityHigh AffinityHigh AffinityNo Affinity
S1P High AffinityHigher Affinity than S1P1High AffinityHigh AffinityHigh Affinity

Note: Specific numerical Kd values can vary between studies and experimental systems. The table reflects the general affinity profile. FTY720 is phosphorylated in vivo to its active form, FTY720-phosphate, which is a potent agonist for all S1P receptors except S1P2.[6]

Table 2: Functional Potency (pEC50) of this compound for S1P1 Internalization

LigandpEC50 for S1P1 Internalization
This compound 9.15 ± 0.10

Data from flow cytometry analysis of fluorescent antibody-stained CHO-S1P1 cells after a 60-minute incubation period.[1]

S1P1 Signaling Pathways

Upon activation by an agonist, the S1P1 receptor, a G protein-coupled receptor (GPCR), primarily couples to the Gi/o family of G proteins.[7] This initiates a signaling cascade with various cellular outcomes. The functional antagonism of this compound is intimately linked to the differential engagement of downstream signaling components, particularly β-arrestin.

Canonical S1P1 Signaling

The binding of the endogenous ligand S1P to S1P1 leads to the dissociation of the Gαi and Gβγ subunits. Gαi inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[8] The Gβγ subunits can activate various downstream effectors, including Phospholipase C (PLC) and PI3K/Akt pathways, which are involved in cell survival, proliferation, and migration.[9]

S1P1_Signaling_Pathway cluster_membrane Plasma Membrane S1P1 S1P1 Receptor G_protein Gi/o Protein S1P1->G_protein Activation S1P S1P S1P->S1P1 AC Adenylyl Cyclase G_protein->AC αi inhibits PLC PLC G_protein->PLC βγ activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt βγ activates cAMP ↓ cAMP AC->cAMP Cell_Response Cell Survival, Migration PLC->Cell_Response PI3K_Akt->Cell_Response

Figure 1: Canonical S1P1 Signaling Pathway.

This compound-Induced Internalization and Degradation

This compound binding to S1P1 also activates G protein signaling but additionally promotes the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs).[10] This phosphorylation event serves as a docking site for β-arrestin.[1] The recruitment of β-arrestin not only desensitizes the receptor from further G protein activation but also acts as a scaffold for components of the endocytic machinery, leading to clathrin-mediated endocytosis.[10]

Crucially, this compound-bound S1P1 receptors are targeted for ubiquitination and subsequent degradation by the proteasome, preventing their recycling to the plasma membrane.[1][2] This leads to a profound and sustained loss of S1P1 from the cell surface.

FTY720_Internalization_Pathway FTY720P FTY720 (S)-P S1P1_surface S1P1 (Surface) FTY720P->S1P1_surface Binds GRK GRK S1P1_surface->GRK Recruits S1P1_P P-S1P1 GRK->S1P1_P Phosphorylates beta_arrestin β-Arrestin S1P1_P->beta_arrestin Recruits clathrin Clathrin-mediated Endocytosis beta_arrestin->clathrin Initiates endosome Endosome clathrin->endosome ubiquitination Ubiquitination endosome->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome

Figure 2: FTY720 (S)-P Induced S1P1 Internalization.

Experimental Protocols

Characterizing the functional antagonism of this compound on S1P1 involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a ligand for the S1P1 receptor.

Protocol:

  • Membrane Preparation: Culture cells expressing the S1P1 receptor (e.g., CHO or HEK293 cells) and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable assay buffer.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled S1P1 ligand (e.g., [³³P]-S1P) and increasing concentrations of the unlabeled competitor ligand (this compound or S1P).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the competitor ligand concentration. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value, which can then be used to calculate the Ki (and subsequently Kd).

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding.[11]

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing S1P1 as described in the radioligand binding assay.

  • Assay Buffer: Use an assay buffer containing GDP to ensure that G proteins are in their inactive state.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, the test agonist (this compound or S1P) at various concentrations, and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.[12] Agonist binding to S1P1 will promote the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.

  • Termination and Filtration: Stop the reaction by rapid filtration through a filter plate and wash with ice-cold buffer.

  • Detection: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis: Plot the [³⁵S]GTPγS binding against the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.

S1P1 Receptor Internalization Assay

This assay visually and quantitatively measures the translocation of the S1P1 receptor from the cell surface to intracellular compartments.

Protocol:

  • Cell Culture: Plate cells stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-EGFP) onto glass-bottom dishes or 96-well imaging plates.[13]

  • Serum Starvation: Before the experiment, serum-starve the cells for a few hours to reduce basal receptor activation.

  • Ligand Treatment: Treat the cells with the desired concentration of this compound or S1P for a specific time course (e.g., 5, 15, 30, 60 minutes).[10] Include an untreated control.

  • Cell Fixation and Staining: Fix the cells with 4% paraformaldehyde.[10] If necessary, permeabilize the cells and stain with antibodies against endosomal markers (e.g., Rab5 for early endosomes, Rab7 for late endosomes) to colocalize the internalized receptor.[10] Stain the nuclei with a fluorescent dye like DAPI or Hoechst for cell segmentation.

  • Imaging: Acquire images using a high-content imaging system or a confocal microscope.

  • Image Analysis: Use image analysis software to quantify the internalization of the S1P1-EGFP signal. This can be done by measuring the ratio of intracellular to plasma membrane fluorescence intensity.

  • Data Analysis: Plot the percentage of receptor internalization against time or ligand concentration to characterize the kinetics and potency of internalization.

Experimental_Workflow_Internalization start Start plate_cells Plate S1P1-EGFP expressing cells start->plate_cells serum_starve Serum starve cells plate_cells->serum_starve add_ligand Add FTY720 (S)-P or S1P serum_starve->add_ligand incubate Incubate for defined time points add_ligand->incubate fix_stain Fix and stain cells incubate->fix_stain image Acquire images (Confocal/High-Content) fix_stain->image analyze Quantify intracellular fluorescence image->analyze end End analyze->end

Figure 3: S1P1 Receptor Internalization Assay Workflow.

Conclusion

This compound's role as a functional antagonist of the S1P1 receptor is a paradigm of nuanced pharmacology, where an initial agonistic action leads to a profound and therapeutically relevant antagonistic outcome. The persistent internalization and degradation of the S1P1 receptor, driven by a distinct molecular mechanism involving β-arrestin and the ubiquitin-proteasome system, underpins its clinical efficacy. The experimental protocols detailed herein provide a robust framework for researchers to investigate and quantify the unique interactions between S1P1 and its ligands, facilitating the development of next-generation S1P receptor modulators.

References

The Pharmacokinetic Profile of FTY720 (S)-Phosphate: A Deep Dive into Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720, also known as Fingolimod, is a sphingosine-1-phosphate (S1P) receptor modulator that has garnered significant attention in the fields of immunology and neurology. Upon oral administration, this prodrug is rapidly phosphorylated by sphingosine kinase 2 to its active metabolite, FTY720 (S)-phosphate.[1][2] This active moiety is the key mediator of the therapeutic effects of FTY720, primarily through its interaction with S1P receptors, leading to the sequestration of lymphocytes in lymph nodes.[1][3] Understanding the pharmacokinetic properties of this compound in preclinical models is paramount for the rational design of clinical trials and the development of novel S1P receptor modulators. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in key preclinical species, details the experimental protocols for its evaluation, and illustrates the underlying signaling pathways.

Data Presentation: Pharmacokinetics of FTY720 and its Derivatives in Preclinical Models

The following tables summarize the available pharmacokinetic data for FTY720 and its derivatives in various preclinical models. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, including dose, formulation, and analytical methods.

Table 1: Pharmacokinetic Parameters of FTY720 in Dogs Following Oral Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUClast (ng·h/mL)AUCinf (ng·h/mL)T1/2 (h)Reference
0.010.612.041.452.369.4[4][5]
0.053.714.7238.6318.074.9[4][5]
0.14.821.3311.1361.149.5[4][5]

Table 2: Pharmacokinetic Parameters of OSU-2S (a Fingolimod Derivative) in Mice

RouteDose (mg/kg)Cmax (nM)Tmax (h)AUClast (nM·h)Bioavailability (%)Reference
IV5--714-[6]
IP1014600.25106086[6]
PO10161122716[6]
PO5013702502069[6]

Table 3: Pharmacokinetic Parameters of OSU-2S (a Fingolimod Derivative) in Rats

RouteDose (mg/kg)Cmax (nM)AUClast (nM·h)Bioavailability (%)Reference
IV--1770-[6]
PO10279144024[6]
PO30788618035[6]
PO10010301680028[6]

Experimental Protocols

Animal Models and Drug Administration

Standard preclinical species for pharmacokinetic studies of FTY720 include mice and rats.[7][8]

Oral Administration (Gavage) in Mice:

A common method for oral administration in mice is gavage. The following is a general protocol:

  • Animal Restraint: The mouse is firmly restrained by the scruff of the neck to immobilize the head.

  • Gavage Needle Insertion: A ball-tipped gavage needle attached to a syringe is gently inserted into the esophagus.

  • Substance Administration: The FTY720 solution or suspension is slowly administered into the stomach.

  • Post-Administration Monitoring: The animal is observed for any signs of distress after the procedure.

Blood Sample Collection

Serial blood sampling is crucial for constructing accurate pharmacokinetic profiles.

Blood Collection from Rats:

  • Saphenous Vein: This technique allows for the collection of small blood volumes at multiple time points without anesthesia. A needle is used to puncture the saphenous vein, and blood is collected into a capillary tube.

  • Cardiac Puncture: This is a terminal procedure used to collect a large volume of blood. The animal is anesthetized, and blood is drawn directly from the heart.

Bioanalytical Method: LC-MS/MS Quantification of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of FTY720 and its phosphate metabolite in biological matrices due to its high sensitivity and specificity.[3][9][10][11]

Sample Preparation:

A critical step in the bioanalytical process is the extraction of the analytes from the plasma or blood matrix. Common techniques include:

  • Protein Precipitation (PPT): This method involves adding an organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the drug is collected for analysis.[3][11]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. An organic solvent is added to the plasma sample, and after mixing and centrifugation, the organic layer containing the drug is separated and evaporated. The residue is then reconstituted for injection into the LC-MS/MS system.[9]

LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is typically used to separate FTY720 and FTY720-phosphate from endogenous plasma components.

  • Mass Spectrometric Detection: The separated analytes are then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions of FTY720 and FTY720-phosphate.

Mandatory Visualizations

Signaling Pathway of this compound

FTY720-phosphate exerts its primary effect by acting as a functional antagonist of the S1P1 receptor.[12][13] Upon binding, it induces the internalization and subsequent degradation of the receptor, thereby preventing lymphocytes from egressing from lymph nodes.[2][12][13]

FTY720_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FTY720_P This compound S1P1 S1P1 Receptor FTY720_P->S1P1 Binding Internalization Receptor Internalization S1P1->Internalization Induces Degradation Receptor Degradation Internalization->Degradation Leads to Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Degradation->Lymphocyte_Egress_Inhibition Results in

This compound signaling pathway.
Experimental Workflow for Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of FTY720.

PK_Workflow A Animal Dosing (e.g., Oral Gavage) B Serial Blood Sampling A->B C Plasma/Blood Processing B->C D Sample Extraction (PPT or LLE) C->D E LC-MS/MS Analysis D->E F Pharmacokinetic Data Analysis E->F G PK Parameter Determination (Cmax, Tmax, AUC, t1/2) F->G

Experimental workflow for a preclinical PK study.

Conclusion

This technical guide provides a foundational understanding of the preclinical pharmacokinetics of this compound. The data presented, along with the detailed experimental protocols and signaling pathway visualizations, offer valuable insights for researchers and drug development professionals. While a comprehensive and directly comparable dataset for this compound across all preclinical species remains to be fully elucidated in single publications, the information compiled herein serves as a robust starting point for further investigation and the design of future studies. The continued exploration of the pharmacokinetic and pharmacodynamic properties of FTY720 and its analogs will undoubtedly contribute to the development of more effective and safer immunomodulatory therapies.

References

FTY720 (S)-Phosphate Signaling in Endothelial Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720 (Fingolimod), a sphingosine-1-phosphate (S1P) analogue, is a potent immunomodulator clinically approved for the treatment of multiple sclerosis. Its therapeutic efficacy is largely attributed to its phosphorylated form, FTY720 (S)-Phosphate (FTY720-P), which acts as a high-affinity agonist at four of the five S1P receptors (S1PR1, S1PR3, S1PR4, and S1PR5). In the vascular system, endothelial cells are a primary target of FTY720-P, leading to significant effects on vascular barrier integrity, angiogenesis, and inflammatory responses. This technical guide provides a comprehensive overview of the core signaling pathways initiated by FTY720-P in endothelial cells, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Signaling Pathways

FTY720-P primarily exerts its effects on endothelial cells through the activation of the S1P receptor 1 (S1PR1), a G protein-coupled receptor (GPCR). While it can also interact with other S1PR subtypes, S1PR1 is the most abundantly expressed in endothelial cells and mediates the most well-characterized signaling cascades. The binding of FTY720-P to S1PR1 initiates a cascade of intracellular events that ultimately modulate endothelial cell function.

S1PR1-Mediated Signaling Cascade

Upon binding of FTY720-P, S1PR1 couples predominantly to the inhibitory G protein, Gi. This interaction leads to the dissociation of the Gαi and Gβγ subunits, which then activate multiple downstream effector pathways:

  • PI3K/Akt Pathway: The Gβγ subunit activates phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt plays a crucial role in promoting cell survival and proliferation. In the context of endothelial cells, the PI3K/Akt pathway is also implicated in the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a key regulator of vascular tone and permeability.[1][2][3][4][5][6]

  • Ras/ERK Pathway: S1PR1 activation can also lead to the activation of the Ras-Raf-MEK-ERK signaling cascade (also known as the MAPK pathway). This pathway is involved in regulating a wide range of cellular processes, including cell proliferation, differentiation, and migration. FTY720-P has been shown to stimulate the phosphorylation of extracellular signal-regulated kinase (ERK) in endothelial cells.[1][7]

  • Rac1 GTPase Pathway: A critical downstream effector of S1PR1 signaling in endothelial cells is the Rho family small GTPase, Rac1. Activation of Rac1 is essential for the regulation of the actin cytoskeleton, leading to changes in cell shape, adhesion, and motility. FTY720-P-induced Rac1 activation promotes the formation of cortical actin structures, which strengthens cell-cell junctions and enhances endothelial barrier function.[8][9][10]

The culmination of these signaling events is a profound effect on the endothelial barrier. FTY720-P enhances endothelial barrier function by promoting the assembly and stabilization of adherens junctions, primarily through the translocation of vascular endothelial (VE)-cadherin to cell-cell contacts.[1][11][12] This leads to a decrease in vascular permeability.

FTY720_Signaling_Pathway FTY720P This compound S1PR1 S1PR1 FTY720P->S1PR1 Gi Gi Protein S1PR1->Gi ERK ERK S1PR1->ERK G-protein dependent PI3K PI3K Gi->PI3K βγ Rac1 Rac1 Gi->Rac1 α Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Migration Cell Migration ERK->Migration Actin Actin Cytoskeleton Rearrangement Rac1->Actin Rac1->Migration VECadherin VE-Cadherin Localization Actin->VECadherin Barrier Endothelial Barrier Enhancement VECadherin->Barrier S1PR1_Internalization FTY720P This compound S1PR1_surface Surface S1PR1 FTY720P->S1PR1_surface binds S1PR1_internalized Internalized S1PR1 S1PR1_surface->S1PR1_internalized internalization GRK2 GRK2 S1PR1_surface->GRK2 recruits B_arrestin β-arrestin S1PR1_internalized->B_arrestin recruits GRK2->S1PR1_surface phosphorylates Ubiquitination Ubiquitination B_arrestin->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Functional_Antagonism Functional Antagonism Degradation->Functional_Antagonism TER_Workflow Start Seed Endothelial Cells on Transwell Insert Culture Culture to Confluency Start->Culture Measure_Baseline Measure Baseline TER Culture->Measure_Baseline Treat Add FTY720-P Measure_Baseline->Treat Measure_Timepoints Measure TER at Multiple Timepoints Treat->Measure_Timepoints Analyze Analyze Data (Normalize to Baseline) Measure_Timepoints->Analyze

References

The Direct Impact of FTY720 (S)-Phosphate on Central Nervous System Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTY720 (Fingolimod), a sphingosine-1-phosphate (S1P) receptor modulator, is an approved oral therapy for relapsing-remitting multiple sclerosis. Its mechanism of action is primarily attributed to the sequestration of lymphocytes in lymph nodes, reducing their infiltration into the central nervous system (CNS). However, FTY720 readily crosses the blood-brain barrier and is phosphorylated to its active form, FTY720 (S)-Phosphate (FTY720-P), which exerts direct effects on resident CNS cells.[1][2][3] This technical guide provides an in-depth overview of the effects of FTY720-P on neurons, astrocytes, oligodendrocytes, and microglia. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development in this area.

Introduction

FTY720-P is a structural analog of sphingosine-1-phosphate and acts as a potent agonist at four of the five S1P receptors: S1P₁, S1P₃, S1P₄, and S1P₅.[1][2] These receptors are widely expressed on all major cell types within the CNS, suggesting a broad range of direct neurological effects.[3] Understanding these direct cellular and molecular mechanisms is crucial for elucidating the full therapeutic potential of FTY720 and for the development of next-generation S1P receptor modulators with improved CNS-specific activities.

Effects on Neurons

FTY720-P has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neuronal injury.

Quantitative Data: Neuronal Effects
ParameterCell TypeFTY720-P ConcentrationEffectReference
Neuronal SurvivalPrimary cortical neurons1-100 pMNo effect on basal survival[4]
Neuroprotection against NMDA-induced excitotoxicityCortical neuron culturesPre-treatmentSignificantly increased neuronal survival[5]
BDNF mRNA levelsHippocampal neurons0.1 mg/kg (in vivo)Increased[5]
pERK1/2 levelsHippocampal neurons0.1 mg/kg (in vivo)Increased[5]
Neuronal Apoptosis (Caspase-3 deactivation)Ischemic stroke model (rats)0.25 mg/kg and 1 mg/kgAssociated with neuroprotective effect[6]
Signaling Pathways

FTY720-P-mediated neuroprotection is primarily linked to the activation of the S1P₁ receptor, which subsequently engages pro-survival signaling cascades. A key pathway involves the activation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt), leading to the phosphorylation and inactivation of the pro-apoptotic transcription factor FoxO3a.[7] Additionally, the Extracellular signal-regulated kinase (ERK) pathway is activated, contributing to the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[4][5]

FTY720_Neuron_Signaling cluster_membrane Cell Membrane S1P1 S1P₁ Receptor PI3K PI3K S1P1->PI3K ERK ERK S1P1->ERK FTY720P This compound FTY720P->S1P1 Akt Akt PI3K->Akt FoxO3a FoxO3a Akt->FoxO3a inhibition Neuroprotection Neuroprotection (Reduced Apoptosis) Akt->Neuroprotection CREB CREB ERK->CREB BDNF BDNF Expression CREB->BDNF BDNF->Neuroprotection

FTY720-P signaling in neurons.
Experimental Protocol: Neuronal Viability (MTT Assay)

This protocol is adapted from standard MTT assay procedures for assessing cell viability.[8]

  • Cell Plating: Seed primary neurons or neuronal cell lines in a 96-well plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • For neuroprotection assays, pre-incubate cells with desired concentrations of FTY720-P (e.g., 1 pM to 100 nM) for 24 hours.

    • Induce neuronal damage with an excitotoxin (e.g., NMDA or glutamate) or other relevant stressor for a specified duration.

  • MTT Incubation:

    • Remove the treatment medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Gently agitate the plate on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Effects on Astrocytes

Astrocytes are key regulators of CNS homeostasis and inflammation. FTY720-P directly modulates astrocyte activity, which can have significant implications for neuroinflammatory conditions.

Quantitative Data: Astrocyte Effects
ParameterCell TypeFTY720-P ConcentrationEffectReference
pERK1/2 SignalingHuman fetal astrocytes100 nMInhibition of subsequent S1PR ligand-induced pERK1/2 signaling for >24h[9]
Proliferation (Ki-67)Human fetal astrocytes100 nM (overnight)No significant effect on basal proliferation[10]
IL-6 and CXCL10 Secretion (IL-1β-induced)Human fetal astrocytes100 nM (daily for 3 days)Unaffected[9]
Astrocyte MigrationPrimary rat astrocytesNot specifiedStimulated[11]
GFAP ExpressionOGD-treated astrocytesNot specifiedNo significant change in expression[12]
ADR-β2 ExpressionIFN-γ-activated astrocytes0.1 µMProminent increase in expression[13]
Signaling Pathways

In astrocytes, FTY720-P primarily signals through the S1P₁ receptor, leading to the activation of the ERK1/2 pathway.[12] This can influence astrocyte migration and other cellular responses. The drug has also been shown to inhibit pro-inflammatory signaling pathways, although the precise mechanisms are still under investigation.

FTY720_Astrocyte_Signaling cluster_membrane Cell Membrane S1P1 S1P₁ Receptor Gi Gi protein S1P1->Gi FTY720P This compound FTY720P->S1P1 MEK MEK Gi->MEK ERK ERK MEK->ERK Migration Astrocyte Migration ERK->Migration

FTY720-P signaling in astrocytes.
Experimental Protocol: Primary Astrocyte Culture and Treatment

This protocol is a synthesis of established methods for primary astrocyte culture.[9][14][15]

  • Isolation:

    • Dissect cortices from P0-P3 mouse or rat pups in ice-cold Hanks' Balanced Salt Solution (HBSS).

    • Remove meninges and mince the tissue.

    • Digest the tissue with 0.25% trypsin-EDTA for 15 minutes at 37°C.

    • Dissociate the tissue into a single-cell suspension by gentle trituration.

  • Plating and Culture:

    • Plate the cell suspension in T75 flasks coated with Poly-D-Lysine.

    • Culture the cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

    • Change the medium every 2-3 days.

  • Purification:

    • After 7-10 days, when the culture is confluent, shake the flasks on an orbital shaker at 200 rpm for 2 hours to detach microglia and oligodendrocyte precursor cells (OPCs).

    • Remove the supernatant containing detached cells and replace it with fresh medium.

    • Repeat the shaking process if necessary to achieve a pure astrocyte culture.

  • FTY720-P Treatment:

    • Subculture the purified astrocytes into appropriate plates for the experiment.

    • Once the cells reach the desired confluency, replace the medium with serum-free or low-serum medium.

    • Add FTY720-P at the desired concentrations and incubate for the specified duration.

    • For co-stimulation experiments, add inflammatory stimuli (e.g., LPS or TNF-α) with or without FTY720-P.

  • Analysis: Harvest cells or supernatant for downstream analyses such as Western blotting, ELISA, or qPCR.

Effects on Oligodendrocytes

Oligodendrocytes are responsible for myelination in the CNS, and their dysfunction is a hallmark of demyelinating diseases. FTY720-P has shown promise in promoting oligodendrocyte differentiation and remyelination.

Quantitative Data: Oligodendrocyte Effects
ParameterCell TypeFTY720-P ConcentrationEffectReference
Process Outgrowth (OPCs)Human fetal OPCs100 pM, 1 µMInduced process outgrowth[16]
OPC DifferentiationHuman iPSC-derived NPs (in vivo)Not specifiedSignificantly enhanced differentiation to oligodendrocyte lineage cells[4]
Myelin Basic Protein (MBP) ExpressionDemyelinated organotypic cerebellar slicesNot specifiedSignificantly augmented expression[17]
Oligodendrocyte Markers (PDGFRα, NG2, GAP43)Epidermal neural crest stem cells100 and 400 nMElevated expression at 120h[2]
OPC ProliferationEAE mouse model0.3 mg/kg bwSignificantly increased[3]
Signaling Pathways

The effects of FTY720-P on oligodendrocytes are complex and appear to be mediated by multiple S1P receptors, including S1P₁ and S1P₅. Short-term treatment can cause process retraction via S1P₃/₅ and RhoA signaling, while longer-term treatment promotes process extension and survival through S1P₁ and the ERK1/2 pathway.[18] The Sonic hedgehog (Shh) pathway has also been implicated in FTY720-P-induced OPC proliferation and differentiation.[3]

FTY720_Oligodendrocyte_Signaling cluster_membrane Cell Membrane S1P1 S1P₁ Receptor ERK ERK S1P1->ERK S1P5 S1P₅ Receptor Shh Shh Pathway S1P5->Shh FTY720P This compound FTY720P->S1P1 FTY720P->S1P5 Survival Cell Survival ERK->Survival Differentiation OPC Differentiation & Myelination Shh->Differentiation

FTY720-P signaling in oligodendrocytes.
Experimental Protocol: Oligodendrocyte Differentiation Assay

This protocol is based on methods for assessing OPC differentiation.[3][4]

  • OPC Culture: Culture primary OPCs or an OPC cell line (e.g., OLN-93) on a suitable substrate (e.g., Poly-L-lysine coated coverslips).

  • Differentiation Induction: Switch the growth medium to a differentiation medium (typically containing low or no mitogens).

  • Treatment: Add FTY720-P at various concentrations to the differentiation medium. Include a vehicle control.

  • Incubation: Incubate the cells for a period sufficient to observe differentiation (e.g., 3-7 days).

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% normal goat serum).

    • Incubate with primary antibodies against oligodendrocyte lineage markers (e.g., anti-Olig2 for oligodendrocyte lineage, anti-MBP for mature oligodendrocytes).

    • Incubate with fluorescently labeled secondary antibodies.

    • Counterstain nuclei with DAPI.

  • Quantification:

    • Capture images using a fluorescence microscope.

    • Quantify the number of cells expressing differentiation markers (e.g., MBP-positive cells) as a percentage of the total number of cells (DAPI-positive).

Effects on Microglia

Microglia are the resident immune cells of the CNS and play a critical role in neuroinflammation. FTY720-P can modulate microglial activation and polarization, shifting them towards a more neuroprotective phenotype.

Quantitative Data: Microglia Effects
ParameterCell TypeFTY720-P TreatmentEffectReference
M1 markers (iNOS, CD16/32)LPS + IFN-γ stimulated primary microgliaFTY720-P treatmentAttenuated the increase in M1 markers[1]
M2 markers (Arginase-1, CD206)LPS + IFN-γ stimulated primary microgliaFTY720-P treatmentAttenuated the decrease in M2 markers[1]
Pro-inflammatory cytokines (TNF-α, IL-1β)LPS + IFN-γ stimulated primary microgliaFTY720-P treatmentAttenuated the increase in secretion[1]
Anti-inflammatory cytokines (TGF-β, IL-13)LPS + IFN-γ stimulated primary microgliaFTY720-P treatmentAttenuated the decrease in secretion[1]
Signaling Pathways

FTY720-P is thought to promote the M2 (alternative, anti-inflammatory) polarization of microglia, at least in part, through the activation of the STAT3 signaling pathway.[1] This leads to a reduction in the expression of pro-inflammatory M1 markers and an increase in anti-inflammatory M2 markers.

FTY720_Microglia_Signaling cluster_membrane Cell Membrane S1P_Receptor S1P Receptor(s) STAT3 STAT3 Pathway S1P_Receptor->STAT3 FTY720P This compound FTY720P->S1P_Receptor M1_Polarization M1 Polarization (Pro-inflammatory) STAT3->M1_Polarization inhibition M2_Polarization M2 Polarization (Anti-inflammatory) STAT3->M2_Polarization

FTY720-P signaling in microglia.
Experimental Protocol: Microglia Polarization Analysis by Flow Cytometry

This protocol provides a general workflow for analyzing microglia polarization.[19][20][21]

  • Microglia Isolation:

    • Isolate microglia from primary brain tissue or culture.

    • For brain tissue, prepare a single-cell suspension by mechanical and enzymatic dissociation.

    • Enrich for microglia using a Percoll gradient or magnetic-activated cell sorting (MACS) with CD11b microbeads.

  • Treatment: Treat cultured microglia with inflammatory stimuli (e.g., LPS + IFN-γ for M1 polarization, IL-4 for M2 polarization) in the presence or absence of FTY720-P.

  • Cell Staining:

    • Harvest the cells and wash with FACS buffer (PBS with 1-2% FBS).

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Stain with a cocktail of fluorescently labeled antibodies against surface markers for different polarization states (e.g., CD11b for microglia, CD86 or CD16/32 for M1, CD206 for M2).

    • For intracellular markers (e.g., iNOS), fix and permeabilize the cells before staining.

    • Include a viability dye to exclude dead cells.

  • Flow Cytometry:

    • Acquire the stained cells on a flow cytometer.

    • Gate on live, single cells, and then on the microglia population (e.g., CD11b⁺/CD45ˡᵒʷ).

    • Analyze the expression of M1 and M2 markers on the microglia population.

  • Data Analysis: Quantify the percentage of cells expressing M1 and M2 markers in each treatment group.

Conclusion

The direct effects of this compound on CNS cells are multifaceted and contribute significantly to its therapeutic efficacy in neuroinflammatory and neurodegenerative conditions. FTY720-P exhibits neuroprotective effects on neurons, modulates the inflammatory responses of astrocytes and microglia, and promotes the differentiation of oligodendrocytes. A deeper understanding of these cell-type-specific actions and the underlying signaling pathways is essential for the rational design of novel therapeutics targeting S1P receptors for a range of neurological disorders. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in this dynamic field.

References

Methodological & Application

Application Notes and Protocols for FTY720 (S)-Phosphate In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720, also known as Fingolimod, is an immunomodulatory drug primarily used in the treatment of multiple sclerosis.[1][2][3][4] In vivo, FTY720 is phosphorylated by sphingosine kinase 2 to its active form, FTY720-phosphate (FTY720-P).[5][6] FTY720-P is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors, specifically S1P1, S1P3, S1P4, and S1P5.[2][3][5] Its therapeutic effects are largely attributed to its action as a functional antagonist of the S1P1 receptor on lymphocytes, leading to their sequestration in lymph nodes.[1][2] This document provides detailed protocols for in vitro assays to characterize the activity of FTY720 (S)-Phosphate, focusing on its interaction with S1P receptors.

Signaling Pathway of this compound

This compound acts as an agonist at S1P receptors, which are G protein-coupled receptors (GPCRs). Upon binding, it initiates a cascade of intracellular signaling events. The specific G proteins coupled to each S1P receptor subtype can vary, leading to diverse downstream effects. For instance, S1P1 receptor activation by FTY720-P can lead to the activation of Gαi, which in turn inhibits adenylyl cyclase and modulates other effectors. This signaling is central to its role in lymphocyte trafficking. FTY720-P has also been shown to activate Gα12/13/Rho/ROCK signaling via the S1P2 receptor.[7]

FTY720_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FTY720P This compound S1PR S1P Receptor (S1P1, S1P3-5) FTY720P->S1PR Binds G_protein G Protein (e.g., Gαi, Gα12/13) S1PR->G_protein Activates Downstream Downstream Effectors (e.g., Adenylyl Cyclase, Rho/ROCK) G_protein->Downstream Modulates Cellular_Response Cellular Response (e.g., Lymphocyte Sequestration, Myofibroblast Contraction) Downstream->Cellular_Response Leads to

This compound Signaling Pathway

Quantitative Data Summary

The following table summarizes the binding affinities and functional potencies of FTY720-Phosphate at various S1P receptor subtypes as reported in the literature.

Receptor SubtypeAssay TypeParameterValue (nM)Cell LineReference
S1P1GTPγS BindingEC500.3CHO[8]
S1P2Ca2+ MobilizationEC50359 ± 69RH7777[5]
S1P3GTPγS BindingEC500.4CHO[8]
S1P4GTPγS BindingEC500.8CHO[8]
S1P5GTPγS BindingEC500.2CHO[8]

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay measures the functional activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[9][10][11] It is a valuable tool for determining the potency (EC50) and efficacy (Emax) of agonists like this compound.[10]

Materials:

  • Membrane preparations from cells overexpressing the S1P receptor of interest (e.g., CHO or HEK293 cells).

  • This compound.

  • [³⁵S]GTPγS.

  • GTPγS (unlabeled).

  • GDP.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Scintillation cocktail.

  • 96-well filter plates.

  • Vacuum manifold.

  • Scintillation counter.

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Mixture: In a 96-well plate, combine the cell membrane preparation (5-20 µg protein/well), GDP (to a final concentration of 10 µM), and the various concentrations of this compound.

  • Incubation: Incubate the mixture for 15-30 minutes at 30°C.

  • Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM to initiate the binding reaction.

  • Incubation: Incubate for an additional 30-60 minutes at 30°C.

  • Termination: Terminate the reaction by rapid filtration through the 96-well filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of unlabeled GTPγS (10 µM). Subtract non-specific binding from all measurements. Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

GTPgS_Workflow A Prepare Serial Dilutions of This compound B Combine Membranes, GDP, and This compound in a 96-well plate A->B C Incubate at 30°C for 15-30 min B->C D Add [³⁵S]GTPγS to initiate reaction C->D E Incubate at 30°C for 30-60 min D->E F Terminate by rapid filtration E->F G Wash filters with ice-cold buffer F->G H Add scintillation cocktail and count G->H I Analyze data to determine EC50 and Emax H->I

References

Application Notes and Protocols for FTY720 (S)-Phosphate in the Experimental Autoimmune Encephalomyelitis (EAE) Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of FTY720 (S)-Phosphate, the active metabolite of Fingolimod (FTY720), in the experimental autoimmune encephalomyelitis (EAE) model. EAE is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). FTY720 is an approved oral therapy for relapsing forms of MS.[1][2][3]

Introduction

FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator.[4][5] In vivo, it is phosphorylated to this compound, which acts as a functional antagonist of S1P receptors, particularly the S1P1 subtype.[1][2][3][6] This functional antagonism leads to the internalization and degradation of S1P1 receptors, which is crucial for the egress of lymphocytes from secondary lymphoid organs.[6] By sequestering lymphocytes in the lymph nodes, this compound reduces the infiltration of autoreactive immune cells, such as Th1 and Th17 cells, into the CNS, thereby ameliorating the signs of EAE.[4][7] Beyond its effects on lymphocyte trafficking, FTY720 has also been shown to exert direct effects within the CNS by modulating astrocyte activity, which may contribute to its neuroprotective effects.[1][2][3][8]

Key Applications in EAE Models

  • Prophylactic Treatment: Administration of FTY720 before the onset of clinical signs to prevent or delay the development of EAE.[4][5]

  • Therapeutic Treatment: Administration of FTY720 after the onset of clinical signs to reduce disease severity, inhibit relapse, and attenuate CNS pathology.[4][5][9][10]

  • Mechanistic Studies: Investigating the role of S1P signaling in neuroinflammation and the specific cellular targets of FTY720.

  • Preclinical Drug Evaluation: Assessing the efficacy of FTY720 and its analogs as potential therapies for MS.

Data Summary

The following tables summarize quantitative data from various studies on the efficacy of FTY720 in EAE models.

Table 1: Effect of Prophylactic FTY720 Treatment on EAE Clinical Scores

Animal ModelEAE InductionFTY720 DoseOutcomeReference
LEW RatsMyelin Basic Protein (MBP)0.1 - 1 mg/kgAlmost complete prevention of EAE development.[4][5]
SJL/J MiceProteolipid Protein (PLP)Not specifiedAlmost completely prevented EAE development.[4][5]
DA RatsMyelin Oligodendrocyte Glycoprotein (MOG)Not specifiedPrevented the appearance of clinical disease.[10]
Lewis RatsNot specified0.3 mg/kg for 2 weeksEffective in preventing disease.[11]
Lewis RatsNot specified0.03 mg/kgFailed to prevent disease development.[11]

Table 2: Effect of Therapeutic FTY720 Treatment on EAE Clinical Scores

Animal ModelEAE InductionFTY720 DoseOutcomeReference
LEW RatsMBPNot specifiedSignificantly inhibited the progression of EAE.[4][5]
SJL/J MicePLP0.03 - 1 mg/kgMarkedly inhibited relapse of EAE.[4][7]
C57BL/6 MiceMOG0.03 - 1 mg/kgSignificantly improved symptoms of chronic EAE.[4][7]
C57BL/6J MiceMOG35-550.03 mg/kg/day (oral)Significantly lower clinical scores starting at 16 d.p.i.[9][12]
WT EAE MiceNot specified1, 3, and 10 mg/kgReduced clinical scores.[1][2]
DA RatsMOGNot specifiedReduced clinical scores.[10]

Table 3: Histological and Immunological Effects of FTY720 Treatment in EAE

Animal ModelTreatment TypeHistological/Immunological OutcomeReference
LEW RatsTherapeuticInhibited EAE-associated histological changes in the spinal cord.[4]
SJL/J MiceProphylacticDecreased infiltration of CD4+ T cells into the spinal cord.[4]
SJL/J MiceTherapeuticDecreased area of demyelination and infiltration of CD4+ T cells in the spinal cord.[4][5]
WT EAE MiceTherapeuticReductions in demyelination, axonal loss, and astrogliosis.[1][2][3][8]
DA RatsTherapeuticSubstantially attenuated inflammation, demyelination, and axon loss.[10][13]
DA RatsTherapeuticReduction in all measured T-cell subsets in blood and spleen; significant decrease in serum IgG(2a) levels.[10][13]
EAE MiceTherapeuticMarkedly reduced the frequency of PLP-specific Th17 and Th1 cells in the spinal cord.[7]

Experimental Protocols

Protocol 1: Induction of EAE in C57BL/6 Mice with MOG35-55

This is a widely used protocol to induce a chronic progressive form of EAE.

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide

  • Complete Freund's Adjuvant (CFA)

  • Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-Buffered Saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion by mixing MOG35-55 peptide (final concentration 1-2 mg/mL) with an equal volume of CFA containing Mycobacterium tuberculosis H37Ra (final concentration 4-5 mg/mL). Emulsify until a thick, stable emulsion is formed (a drop of emulsion does not disperse in water).

  • Immunization: On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion per site.

  • Pertussis Toxin Administration: Administer 200-300 ng of PTX in 100 µL of PBS intraperitoneally (i.p.) on day 0 and day 2 post-immunization.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standard scoring system:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund or dead

Protocol 2: Administration of this compound

FTY720 can be administered through various routes, including oral gavage, intraperitoneal injection, or dissolved in drinking water.

Prophylactic Treatment:

  • Begin FTY720 administration 1-3 days before or on the day of EAE induction (day 0).

  • A common oral dose is 0.03 mg/kg/day dissolved in drinking water.[9][12]

Therapeutic Treatment:

  • Initiate FTY720 administration upon the first appearance of clinical signs (e.g., score of 1).

  • Doses can range from 0.03 to 10 mg/kg depending on the administration route and experimental goals.[1][2][7][9] For example, daily intraperitoneal injections of 0.5 mg/kg have been used.[14][15]

Protocol 3: Histological Analysis of CNS Tissue

Procedure:

  • Tissue Collection: At the end of the experiment, perfuse mice with PBS followed by 4% paraformaldehyde (PFA).

  • Tissue Processing: Dissect the spinal cord and brain and post-fix in 4% PFA overnight. Process the tissues for paraffin embedding.

  • Staining:

    • Inflammation: Stain sections with Hematoxylin and Eosin (H&E) to visualize immune cell infiltration.

    • Demyelination: Use Luxol Fast Blue (LFB) staining or immunofluorescence for myelin basic protein (MBP) to assess the extent of demyelination.

    • Axonal Damage: Perform silver staining or immunohistochemistry for neurofilament proteins to evaluate axonal loss.[8]

    • Astrogliosis: Use immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP) to assess astrocyte activation.[1]

Protocol 4: Immunological Analysis

Procedure:

  • Cell Isolation: Isolate mononuclear cells from the spleen, lymph nodes, and CNS (brain and spinal cord) of EAE mice.

  • Flow Cytometry: Analyze immune cell populations (e.g., CD4+, CD8+, Th1, Th17) by staining with specific fluorescently labeled antibodies.

  • Antigen Recall Assay: Culture splenocytes or lymph node cells in the presence of the immunizing antigen (e.g., MOG35-55). Measure T-cell proliferation and cytokine production (e.g., IFN-γ, IL-17) in the culture supernatants by ELISA.[15]

Visualizations

Signaling Pathway of this compound

FTY720_Signaling cluster_blood Blood/Lymph cluster_lymphnode Lymph Node cluster_cns Central Nervous System (CNS) FTY720 FTY720 (Prodrug) SphK2 Sphingosine Kinase 2 FTY720->SphK2 Phosphorylation FTY720P This compound (Active Metabolite) S1P1_surface S1P1 Receptor (Surface) FTY720P->S1P1_surface Functional Antagonism FTY720P_cns FTY720-P FTY720P->FTY720P_cns Crosses BBB SphK2->FTY720P Lymphocyte Autoreactive Lymphocyte Lymphocyte->S1P1_surface CNS_entry S1P1_surface->Lymphocyte Internalization & Degradation S1P S1P Gradient S1P1_surface->S1P Egress Signal S1P->CNS_entry Reduced Infiltration Astrocyte Astrocyte S1P1_astro S1P1 Receptor Astrocyte->S1P1_astro Astrogliosis Astrogliosis (Neuroinflammation) S1P1_astro->Astrogliosis Activation S1P1_astro->Astrogliosis Inhibition FTY720P_cns->S1P1_astro Modulation EAE_Workflow cluster_induction EAE Induction (Day 0) cluster_treatment Treatment Groups cluster_analysis Analysis Immunization Immunization (MOG35-55/CFA) PTX2 Pertussis Toxin (Day 2) Immunization->PTX2 Vehicle Vehicle Control FTY720_pro FTY720 (Prophylactic) (Starts Day 0) FTY720_the FTY720 (Therapeutic) (Starts at Onset) PTX1 Pertussis Toxin (Day 0) Monitoring Daily Clinical Scoring (Starts Day 7) PTX2->Monitoring Endpoint Endpoint Analysis (e.g., Day 21-30) Monitoring->Endpoint Histology Histology (CNS) Endpoint->Histology Immunology Immunological Assays Endpoint->Immunology Data Data Analysis Histology->Data Immunology->Data Dual_Mechanism cluster_peripheral Peripheral Immune System cluster_cns Central Nervous System FTY720P This compound S1P1_lymph S1P1 on Lymphocytes FTY720P->S1P1_lymph Functional Antagonism S1P1_astro S1P1 on Astrocytes FTY720P->S1P1_astro Modulation Lymph_retention Lymphocyte Retention in Lymph Nodes S1P1_lymph->Lymph_retention Reduced_infil Reduced CNS Infiltration Lymph_retention->Reduced_infil Amelioration Amelioration of EAE Reduced_infil->Amelioration Astro_mod Astrocyte Modulation S1P1_astro->Astro_mod Neuroprotection Neuroprotection Astro_mod->Neuroprotection Neuroprotection->Amelioration

References

Application Notes and Protocols for FTY720 (S)-Phosphate in Acute Lung Injury Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing FTY720 (S)-Phosphate, a promising investigational compound, for the study of acute lung injury (ALI) in murine models. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes based on preclinical research.

Introduction

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to increased vascular permeability, pulmonary edema, and respiratory failure.[1][2] Sphingosine-1-phosphate (S1P) is a critical signaling lipid that helps maintain endothelial barrier integrity through its receptor, S1P receptor 1 (S1P1).[1][3] FTY720 (Fingolimod), an approved drug for multiple sclerosis, is an S1P analog.[4][5] In the body, it is phosphorylated to FTY720-phosphate, which acts as a potent agonist at S1P receptors.[5][6][7]

However, prolonged activation of S1P1 by FTY720-phosphate can lead to receptor internalization and degradation, a process known as functional antagonism.[5][8] This can paradoxically impair the endothelial barrier and even worsen lung injury in some models.[3][8][9]

This compound is a non-hydrolyzable phosphonate analog of FTY720-phosphate. A key advantage of this compound is that it does not induce the same level of S1P1 internalization and degradation.[3][9][10] It preserves S1P1 expression on the cell surface, leading to sustained barrier-protective signaling and offering superior therapeutic potential in ALI models compared to FTY720.[3][11]

Mechanism of Action: this compound vs. FTY720

This compound enhances the pulmonary endothelial barrier primarily through sustained activation of the S1P1 receptor. Unlike FTY720-phosphate, it does not significantly recruit β-arrestin, a key protein in receptor internalization.[3][9] This leads to preserved S1P1 levels on the endothelial cell surface, promoting downstream signaling that strengthens cell-cell junctions and reduces vascular leakage.

In contrast, FTY720 (and its active phosphate metabolite) causes marked S1P1 internalization and degradation.[9][10] This loss of surface receptors can undermine the protective effects of endogenous S1P, potentially exacerbating lung injury, especially with prolonged exposure.[3][8]

Signaling Pathway: this compound vs. FTY720

cluster_0 This compound cluster_1 FTY720 -> FTY720-Phosphate S_Phosphate This compound S1PR1_S S1P1 Receptor S_Phosphate->S1PR1_S Binds & Activates Barrier_S Endothelial Barrier Enhancement S1PR1_S->Barrier_S Sustained Signaling No_Internalization S1P1 Receptor Preservation S1PR1_S->No_Internalization Minimal β-arrestin recruitment FTY720_P FTY720-Phosphate S1PR1_F S1P1 Receptor FTY720_P->S1PR1_F Binds & Activates Barrier_F Initial Barrier Enhancement S1PR1_F->Barrier_F Transient Signaling Internalization S1P1 Internalization & Degradation S1PR1_F->Internalization β-arrestin recruitment Antagonism Functional Antagonism Internalization->Antagonism Leads to

Caption: this compound vs. FTY720 signaling at the S1P1 receptor.

Data Presentation: Efficacy in Murine ALI Models

The following tables summarize quantitative data from preclinical studies, demonstrating the superior efficacy of this compound compared to FTY720 in a bleomycin-induced lung injury model.

Table 1: Effect on Lung S1P1 Receptor Expression

Treatment Group (in vivo)S1P1 Protein Level (% of Control)Reference
Vehicle Control~100%[3]
FTY720 (0.5 mg/kg, IP)~50%[3]
This compound (0.5 mg/kg, IP)~100% (maintained near control)[3]

Table 2: Outcomes in Bleomycin-Induced ALI in Mice

ParameterBleomycin + VehicleBleomycin + FTY720 (0.5 mg/kg)Bleomycin + this compound (0.5 mg/kg)Reference
BALF Protein (µg/mL) IncreasedFurther IncreasedSignificantly Decreased[3]
BALF Total Cells (x10⁵) IncreasedNo significant changeSignificantly Decreased[3]
BALF PMNs (%) IncreasedNo significant changeSignificantly Decreased[3]
Lung Albumin (µg/mg tissue) IncreasedNo significant changeSignificantly Decreased[3]

Note: "Increased" and "Decreased" are relative to the Bleomycin + Vehicle group. PMNs = Polymorphonuclear leukocytes.

Experimental Protocols

The following are detailed protocols for inducing ALI in mice and assessing the therapeutic effects of this compound.

Protocol 1: Induction of Acute Lung Injury

Two common models for inducing ALI in mice are intratracheal (IT) instillation of lipopolysaccharide (LPS) or bleomycin.[3][12][13]

A. Lipopolysaccharide (LPS)-Induced ALI

This model induces a rapid and robust inflammatory response.[12][13]

  • Materials:

    • Lipopolysaccharide (LPS) from E. coli

    • Sterile, pyrogen-free saline

    • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

    • Animal board and external light source

    • 22G venous catheter or equivalent for instillation[12]

  • Procedure:

    • Anesthetize the mouse via intraperitoneal injection or isoflurane inhalation. Confirm proper anesthetic depth by lack of pedal reflex.

    • Place the mouse in a supine position on a slight incline.

    • Expose the trachea through a small midline cervical incision.

    • Carefully lift the trachea to visualize the vocal cords.

    • Gently insert a catheter between the vocal cords into the trachea.

    • Instill a single bolus of LPS (typically 1-5 mg/kg) dissolved in 40-50 µL of sterile saline.[13]

    • Remove the catheter and close the incision with sutures or surgical clips.

    • Allow the mouse to recover on a warming pad.

    • Monitor the animal for signs of distress. The peak inflammatory response is typically observed 24-72 hours post-instillation.[13]

B. Bleomycin-Induced ALI

This model results in an initial inflammatory phase followed by a fibrotic phase, mimicking longer-term lung injury.[3][8]

  • Materials:

    • Bleomycin sulfate

    • Other materials as listed for the LPS model.

  • Procedure:

    • Follow steps 1-5 as described in the LPS protocol.

    • Instill a single dose of bleomycin (e.g., 0.6 U/kg) in 40-50 µL of sterile saline.[3]

    • Follow steps 7-8 for recovery.

    • The acute inflammatory phase is typically assessed around day 7 post-instillation.[3]

Experimental Workflow: ALI Model and Treatment

start Select C57BL/6 Mice induce_ali Induce ALI (LPS or Bleomycin IT) start->induce_ali randomize Randomize into Treatment Groups induce_ali->randomize treat_vehicle Administer Vehicle (e.g., Saline, IP) randomize->treat_vehicle treat_fty720 Administer FTY720 (e.g., 0.5 mg/kg, IP) randomize->treat_fty720 treat_s_phosphate Administer this compound (e.g., 0.5 mg/kg, IP) randomize->treat_s_phosphate timeline Monitor & Continue Dosing (e.g., every other day for 1 week) treat_vehicle->timeline treat_fty720->timeline treat_s_phosphate->timeline endpoint Endpoint Analysis (e.g., Day 7 for Bleomycin) timeline->endpoint collect_samples Collect Samples: - Bronchoalveolar Lavage Fluid (BALF) - Lung Tissue - Blood endpoint->collect_samples analysis Perform Analyses: - BALF Cell Counts & Protein - Lung Histology - Lung Wet/Dry Ratio - Western Blot for S1P1 collect_samples->analysis

Caption: Workflow for studying this compound in a mouse ALI model.

Protocol 2: Drug Administration

This compound is typically administered systemically.

  • Route: Intraperitoneal (IP) injection is common and effective.[3]

  • Dosage: A dose of 0.5 mg/kg has been shown to be effective in mice.[3]

  • Vehicle: Dissolve the compound in a suitable vehicle, such as sterile saline.

  • Dosing Schedule: For the bleomycin model, a representative schedule is IP injection on days 0, 3, and 6, with endpoint analysis on day 7.[3] For acute LPS models, a single dose may be given shortly before or after LPS challenge.

Protocol 3: Assessment of Lung Injury

A. Bronchoalveolar Lavage Fluid (BALF) Analysis

  • Procedure:

    • At the study endpoint, humanely euthanize the mouse.

    • Expose the trachea and insert a catheter.

    • Secure the catheter with a suture.

    • Instill and withdraw a fixed volume of cold, sterile PBS (e.g., 0.5 - 1.0 mL) three times.

    • Pool the recovered fluid. Keep samples on ice.

  • Analysis:

    • Total Cell Count: Centrifuge the BALF at low speed (e.g., 300 x g for 10 minutes). Resuspend the cell pellet and count using a hemocytometer.

    • Differential Cell Count: Prepare a cytospin slide from the cell suspension. Stain with a Wright-Giemsa stain and count different cell types (macrophages, neutrophils, lymphocytes) under a microscope.

    • Protein Concentration: Use the supernatant from the centrifugation step. Measure the total protein concentration using a standard assay (e.g., BCA or Bradford assay) as an indicator of vascular permeability.

B. Lung Wet-to-Dry Weight Ratio

This measurement provides a quantitative assessment of pulmonary edema.

  • Procedure:

    • After euthanasia, carefully excise the lungs.

    • Blot away excess blood and weigh the lungs to get the "wet weight."

    • Place the lungs in an oven at 60-80°C for 48-72 hours until a constant weight is achieved.

    • Weigh the lungs again to get the "dry weight."

    • Calculate the ratio of wet weight to dry weight.

C. Histological Analysis

  • Procedure:

    • Perfuse the lungs with saline via the right ventricle to remove blood.

    • Instill 4% paraformaldehyde (PFA) into the lungs via the trachea at a constant pressure (e.g., 20 cm H₂O).

    • Excise the lungs and fix them in 4% PFA overnight.

    • Process the tissue for paraffin embedding.

    • Section the paraffin blocks (e.g., 5 µm thickness) and mount on slides.

    • Stain with Hematoxylin and Eosin (H&E) to assess inflammation, edema, and overall lung architecture.

D. Western Blot for S1P1 Expression

  • Procedure:

    • Harvest lung tissue and immediately snap-freeze in liquid nitrogen.

    • Homogenize the tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration of the lysate.

    • Perform SDS-PAGE, transferring proteins to a PVDF membrane.

    • Probe with a primary antibody against S1P1, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using chemiluminescence and quantify band density, normalizing to a loading control like actin or GAPDH.[3]

Conclusion

This compound represents a significant advancement over FTY720 for the therapeutic modulation of the S1P-S1P1 axis in acute lung injury. Its unique ability to provide sustained S1P1 signaling without causing significant receptor downregulation makes it a superior candidate for preserving endothelial barrier function and reducing pulmonary inflammation and edema. The protocols outlined in this document provide a robust framework for researchers to investigate its efficacy and further elucidate its protective mechanisms in preclinical mouse models of ALI.

References

Application Notes and Protocols for Cell Culture Treatment with FTY720 (S)-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720, also known as Fingolimod, is an immunomodulatory drug approved for the treatment of multiple sclerosis.[1][2] In vivo, FTY720 is phosphorylated by sphingosine kinase 2 to its active form, FTY720 (S)-Phosphate.[1] This phosphorylated form acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5), but is an antagonist at the S1P2 receptor.[3][4] Its primary mechanism of action in the immune system involves the internalization and degradation of the S1P1 receptor on lymphocytes, which prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes.[2][5][6][7] Beyond its effects on lymphocytes, this compound has been shown to have direct effects on various other cell types, including endothelial cells, astrocytes, and cardiomyocytes, making it a valuable tool for in vitro research in various fields.[5][8][9]

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, signaling pathways, and cell migration.

Mechanism of Action

This compound is a structural analog of sphingosine-1-phosphate and acts as a functional antagonist of the S1P1 receptor.[6][10] Upon binding, it initially activates the receptor, but then leads to its persistent internalization and subsequent degradation.[3][11] This process renders the cells, particularly lymphocytes, unresponsive to the endogenous S1P gradient that is necessary for their egress from lymphoid organs.[5][6] In other cell types, this compound can modulate various signaling pathways, including the PI3K/Akt, STAT3, and Rho/ROCK pathways, leading to diverse cellular responses such as enhanced endothelial barrier function, modulation of mitochondrial activity, and inhibition of angiogenesis.[2][8][12][13]

FTY720_Signaling_Pathway S1PR1 S1P1 Receptor G_protein Gαi/Gα12/13 S1PR1->G_protein Activates beta_arrestin β-Arrestin S1PR1->beta_arrestin PI3K PI3K G_protein->PI3K STAT3 STAT3 G_protein->STAT3 Activates RhoA RhoA G_protein->RhoA FTY720P This compound FTY720P->S1PR1 Akt Akt PI3K->Akt Cellular_Responses Cellular Responses (e.g., Migration, Proliferation, Survival) Akt->Cellular_Responses STAT3->Cellular_Responses ROCK ROCK RhoA->ROCK ROCK->Cellular_Responses Internalization Receptor Internalization & Degradation beta_arrestin->Internalization

Caption: this compound Signaling Pathways.

Data Presentation

The following tables summarize quantitative data for the use of this compound in various cell culture applications.

Table 1: Effective Concentrations and Incubation Times

Cell TypeApplicationConcentration RangeIncubation TimeReference(s)
Human Pulmonary Artery Endothelial Cells (HPAEC)Barrier Enhancement1 µM4 hours[14]
AC16 Human CardiomyocytesMitochondrial Respiration100 nM24-48 hours[8]
HepG2 (Human Liver Cancer)Cytotoxicity (MTT Assay)0.3125–10 µM24, 48, 72 hours[1]
Choroidal Endothelial CellsViability Assay10 µM3 days[15]
Human Umbilical Vein Endothelial Cells (HUVEC)S1P1 Receptor Downregulation10 µM24 hours[16]
Various Cancer Cell LinesApoptosis InductionVaries (µM range)Varies[4]

Table 2: Observed Effects on Cellular Processes

Cellular ProcessCell TypeEffectConcentrationReference(s)
Cell ViabilityHepG2>20% reduction at 72h5-10 µM[1]
Mitochondrial RespirationAC16 Human CardiomyocytesIncreased100 nM[8]
Endothelial Barrier FunctionHPAECPotent increase1 µM[17]
S1P1 Receptor ExpressionHUVECSignificantly reduced10 µM[16]
Cell MigrationAstrocytesStimulatedNot specified[9]
AngiogenesisHUVECInhibited S1P-induced migrationNot specified[13]
ApoptosisLNCaP-AI Prostate CancerInducedNot specified[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is typically a solid. It is recommended to prepare fresh solutions for each experiment as the compound can be unstable in solution.[14]

  • Reconstitution: Dissolve this compound powder in sterile water or DMSO to create a stock solution.[14] Note that solubility in water may be limited, while DMSO can be used to achieve higher concentrations.[14] If using DMSO, warm the solution to 80°C to aid dissolution.[14]

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for up to 3 years (as a powder) or for short periods as a solution.[14] Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is adapted from a study on HepG2 cells.[1]

MTT_Assay_Workflow Seed_Cells 1. Seed Cells (e.g., 1x10^4 cells/well in 96-well plate) Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells 3. Treat with FTY720 (S)-P (0.3125–10 µM) Incubate_24h->Treat_Cells Incubate_Treatment 4. Incubate for 24, 48, or 72h Treat_Cells->Incubate_Treatment Add_MTT 5. Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer 7. Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance 8. Read Absorbance at 570-590 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for MTT Cell Viability Assay.
  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[1]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.3125–10 µM) for the desired time periods (e.g., 24, 48, or 72 hours).[1] Include a vehicle control (the solvent used to dissolve the compound).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Measure the optical density at a wavelength of 570-590 nm using a microplate reader.[1]

  • Analysis: Express cell viability as a percentage relative to the control group.[1]

Protocol 3: Western Blot for S1P1 Receptor Expression

This protocol is a general guideline based on standard western blotting procedures and information from studies on FTY720's effect on S1P1 expression.[16]

  • Cell Lysis: After treating cells with this compound for the desired time (e.g., 24 hours with 10 µM for HUVECs), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the S1P1 receptor overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the S1P1 receptor expression to the loading control.

Protocol 4: Transwell Cell Migration Assay

This is a general protocol for a transwell migration assay.[18]

Transwell_Migration_Workflow Prepare_Chambers 1. Place Transwell inserts in 24-well plate Add_Chemoattractant 2. Add chemoattractant to lower chamber Prepare_Chambers->Add_Chemoattractant Seed_Cells 3. Seed cells in serum-free media in upper chamber (with or without FTY720 (S)-P) Add_Chemoattractant->Seed_Cells Incubate 4. Incubate for appropriate time (e.g., 24h) Seed_Cells->Incubate Remove_Nonmigrated 5. Remove non-migrated cells from top of insert Incubate->Remove_Nonmigrated Fix_And_Stain 6. Fix and stain migrated cells on bottom of insert (e.g., with Crystal Violet) Remove_Nonmigrated->Fix_And_Stain Image_And_Quantify 7. Image and quantify migrated cells Fix_And_Stain->Image_And_Quantify

Caption: Workflow for Transwell Cell Migration Assay.
  • Setup: Place Transwell inserts (with an appropriate pore size, e.g., 8 µm) into the wells of a 24-well plate.[18]

  • Chemoattractant: Add cell culture medium containing a chemoattractant (e.g., serum or a specific growth factor) to the lower chamber.

  • Cell Seeding: Resuspend cells in serum-free or low-serum medium. Pre-treat the cells with this compound or a vehicle control for a specified time if investigating inhibitory effects. Seed the cells into the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration to occur (this will vary depending on the cell type).[18]

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[18]

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., 4% paraformaldehyde) and then stain with a dye such as crystal violet.[18]

  • Quantification: Wash the inserts to remove excess stain. The migrated cells can be quantified by eluting the stain and measuring the absorbance, or by counting the number of stained cells in several microscopic fields.

Conclusion

This compound is a versatile research tool for studying a wide range of cellular processes in vitro. Its well-defined mechanism of action on S1P receptors allows for targeted investigations into cell signaling, migration, and survival. The protocols provided here offer a starting point for researchers to explore the effects of this compound in their specific cell culture models. It is important to optimize experimental conditions, such as concentration and incubation time, for each cell type and application.

References

Application Notes and Protocols for FTY720 (S)-Phosphate In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720 (Fingolimod) is an immunomodulatory drug approved for the treatment of multiple sclerosis. In vivo, it is phosphorylated by sphingosine kinase 2 to its active form, FTY720 (S)-Phosphate (FTY720-P).[1][2] FTY720-P is a potent sphingosine-1-phosphate (S1P) receptor modulator, acting as an agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[3][4] Its primary mechanism of action involves its role as a "functional antagonist" of the S1P1 receptor.[1][5] By binding to S1P1 on lymphocytes, FTY720-P induces receptor internalization and degradation, which prevents lymphocytes from egressing out of secondary lymphoid organs.[5] This sequestration of lymphocytes leads to a reduction of circulating lymphocytes, thereby limiting their infiltration into target tissues, such as the central nervous system in autoimmune diseases.[2]

These application notes provide a detailed overview of the in vivo administration of FTY720 and its active phosphate form, summarizing dosages, administration routes, and experimental protocols from various preclinical studies.

Data Presentation: In Vivo Dosage and Administration of FTY720

The following tables summarize quantitative data from various in vivo studies, providing a comparative overview of dosing regimens across different animal models and disease states.

Table 1: FTY720 (Fingolimod) Dosage and Administration in Mouse Models

Disease ModelMouse StrainAdministration RouteDosage (mg/kg)Dosing ScheduleKey Outcomes
Experimental Autoimmune Encephalomyelitis (EAE)C57BL/6Oral Gavage0.3Daily, prophylactic or therapeuticReduced clinical scores, preservation of synaptic transmission.
EAEC57BL/6Oral Gavage0.3Every other day, prophylacticDecreased disease severity by 19%.
EAEWTOral Gavage1, 3, 10DailyDose-dependent reduction in EAE clinical scores.
Choroidal Neovascularization (CNV)C57BL/6jOral Gavage0.3Daily (5 days/week) for 2 weeksSignificantly inhibited CNV.
Choroidal Neovascularization (CNV)C57BL/6jIntravitreal Injection1 µL of 10 µM stockSingle injection at day 0Significantly inhibited CNV.
Ventilator-Induced Lung InjuryC57BL/6Not specified0.1Not specifiedReduced lung permeability.
Ventilator-Induced Lung InjuryC57BL/6Not specified2Not specifiedIncreased pulmonary vascular permeability.
Graft-versus-Host Disease (GvHD)B/c recipientOral Gavage0.5, 1, 3Daily for 28 daysReduced clinical scores and inflammation.
Viral-Induced EncephalomyelitisC57BL/6Intraperitoneal Injection1, 3, 10Daily starting at day 5 post-infectionDose-dependent increase in mortality; 3 mg/kg increased viral burden.
Intracerebral Hemorrhage (ICH)CD-1Intraperitoneal Injection1Single dose 1h after ICH inductionReduced brain edema and neurological deficits.

Table 2: FTY720 (Fingolimod) Dosage and Administration in Rat Models

Disease ModelRat StrainAdministration RouteDosage (mg/kg)Dosing ScheduleKey Outcomes
Ischemic Stroke (MCAO)MaleNot specified0.25, 1Not specifiedSignificantly reduced infarct volume and improved neurological score.
Diabetic RetinopathyWistarOral GavageNot specifiedDaily for 12 weeksInhibited upregulation of proinflammatory cytokines and prevented blood-retinal barrier breakdown.

Experimental Protocols

Protocol 1: Oral Gavage Administration in a Mouse Model of EAE

This protocol is adapted from studies investigating the prophylactic and therapeutic effects of FTY720 in Experimental Autoimmune Encephalomyelitis (EAE), a common model for multiple sclerosis.

Materials:

  • FTY720 (Fingolimod)

  • Vehicle (e.g., sterile 0.9% saline or sterile water)

  • Animal gavage needles (20-22 gauge, ball-tipped)

  • 1 mL syringes

  • EAE-induced mice (e.g., C57BL/6 immunized with MOG35-55 peptide)

Procedure:

  • Drug Preparation:

    • Prepare a stock solution of FTY720. For a 0.3 mg/kg dose in a 20g mouse, a common administration volume is 100-200 µL.

    • Calculate the required concentration. For example, to administer 0.3 mg/kg in 100 µL to a 20g mouse, the concentration would be 0.06 mg/mL.

    • Dilute the FTY720 stock solution to the final desired concentration using the chosen vehicle (e.g., 0.9% saline). Ensure the solution is well-mixed.

  • Animal Handling:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury. The mouse should be held by the scruff of the neck to immobilize the head.

  • Gavage Procedure:

    • Attach the gavage needle to the syringe containing the FTY720 solution.

    • Carefully insert the gavage needle into the mouse's mouth, aiming towards the esophagus. The needle should pass easily without resistance. If resistance is met, withdraw and re-insert.

    • Slowly administer the solution (e.g., 100 µL) into the stomach.

    • Withdraw the needle gently and return the mouse to its cage.

  • Dosing Schedule:

    • Prophylactic: Begin daily oral gavage on the day of EAE immunization (Day 0) and continue as per the study design.

    • Therapeutic: Begin daily oral gavage at the peak of the disease (e.g., 20 days post-immunization) to assess the reversal of symptoms.

  • Monitoring:

    • Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, limb paralysis) and body weight.

Protocol 2: Intravitreal Injection in a Mouse Model of Choroidal Neovascularization

This protocol is based on studies evaluating the effect of FTY720 on angiogenesis in a laser-induced choroidal neovascularization (CNV) model.

Materials:

  • FTY720 (Fingolimod)

  • Vehicle (e.g., sterile PBS or DMSO)

  • Microinjection apparatus (e.g., PLI-100A)

  • Pulled glass micropipettes calibrated to deliver 1 µL

  • Anesthetic (e.g., ketamine/xylazine mixture)

  • Topical proparacaine

  • Dissecting microscope

Procedure:

  • Drug Preparation:

    • Prepare a 10 µM stock solution of FTY720 in the appropriate vehicle.

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).

    • Apply a drop of topical proparacaine to the eye to be injected for local anesthesia.

    • Place the mouse under a dissecting microscope.

  • Injection Procedure:

    • Using the microinjection apparatus, load the pulled glass micropipette with 1 µL of the 10 µM FTY720 solution.

    • Gently proptose the eye.

    • Carefully insert the micropipette into the vitreous cavity, avoiding the lens.

    • Inject the 1 µL volume slowly.

    • Withdraw the micropipette.

  • Post-Procedure Care:

    • Apply a topical antibiotic ointment to the eye to prevent infection.

    • Monitor the animal until it has fully recovered from anesthesia.

  • Experimental Timeline:

    • The intravitreal injection is typically performed on the same day as the laser-induced CNV (Day 0).

    • Eyes are usually collected for analysis (e.g., staining for new blood vessels) at a later time point, such as 14 days post-injection.

Signaling Pathways and Experimental Workflows

FTY720-P Signaling Pathway

FTY720 is a prodrug that is phosphorylated to FTY720-P, which then acts as a functional antagonist at the S1P1 receptor. This leads to receptor internalization and degradation, preventing lymphocyte egress from lymph nodes.

FTY720_Signaling cluster_0 Cell Interior cluster_1 Cell Exterior / Membrane cluster_2 Downstream Effects FTY720 FTY720 (Fingolimod) SphK2 Sphingosine Kinase 2 FTY720->SphK2 Phosphorylation FTY720P_internal FTY720-Phosphate SphK2->FTY720P_internal FTY720P_external FTY720-Phosphate FTY720P_internal->FTY720P_external S1P1_receptor S1P1 Receptor Internalization S1P1 Internalization & Degradation S1P1_receptor->Internalization Functional Antagonism FTY720P_external->S1P1_receptor Binding & Activation Lymphocyte_egress Lymphocyte Egress from Lymph Node Blocked Internalization->Lymphocyte_egress Circulating_lymphocytes Reduced Circulating Lymphocytes Lymphocyte_egress->Circulating_lymphocytes

Caption: FTY720 is phosphorylated to FTY720-P, which functionally antagonizes the S1P1 receptor.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for assessing the efficacy of FTY720 in an in vivo disease model, such as EAE.

EAE_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis cluster_results Results Animal_Model Induce EAE in Mice Grouping Randomize into Groups (Vehicle, FTY720) Animal_Model->Grouping Drug_Prep Prepare FTY720/ Vehicle Solution Grouping->Drug_Prep Administration Administer via Oral Gavage Daily Drug_Prep->Administration Daily_Monitoring Daily Clinical Scoring & Weight Measurement Administration->Daily_Monitoring Endpoint Endpoint Analysis (e.g., Histology, Synaptic Function) Daily_Monitoring->Endpoint Data_Analysis Statistical Analysis of Clinical Scores & Biomarkers Endpoint->Data_Analysis Conclusion Determine Efficacy of FTY720 Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating FTY720 efficacy in a mouse EAE model.

References

Application Notes and Protocols: Transendothelial Electrical Resistance (TER) Assay with FTY720 (S)-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Transendothelial Electrical Resistance (TER) assay for assessing the impact of FTY720 (S)-Phosphate on endothelial barrier function. This document includes an overview of the underlying principles, detailed experimental protocols, and expected outcomes.

Introduction

The integrity of the endothelial barrier is crucial for vascular homeostasis. A compromised barrier is implicated in various pathological conditions, including inflammation, sepsis, and tumor metastasis. The TER assay is a non-invasive, quantitative method used to measure the electrical resistance across a confluent monolayer of endothelial cells cultured on a porous membrane. This resistance is a direct indicator of the tightness of the intercellular junctions and, consequently, the integrity of the endothelial barrier.

FTY720 (Fingolimod) is an immunomodulatory drug that, upon phosphorylation in vivo by sphingosine kinase 2, becomes FTY720-Phosphate. The (S)-enantiomer, this compound, is the active form that acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors, particularly S1P receptor 1 (S1P1). Activation of S1P1 on endothelial cells is known to enhance barrier function.[1] These notes detail the use of the TER assay to quantify the barrier-enhancing effects of this compound.

Principle of the TER Assay

The TER assay measures the electrical resistance of a cell monolayer grown on a semi-permeable membrane insert. An AC current is passed across the cell layer using electrodes placed in the apical (upper) and basolateral (lower) chambers of the insert system. The measured resistance reflects the ion flow through the paracellular pathway (between the cells). A higher TER value indicates tighter cell junctions and a more intact barrier.

Data Presentation

The following tables summarize quantitative data from studies investigating the effect of FTY720 and its phosphorylated form on endothelial barrier function as measured by TER.

Table 1: Dose-Dependent Effects of FTY720 on Endothelial TER

Cell TypeCompoundConcentration RangeEffect on TERReference
Human Umbilical Vein Endothelial Cells (HUVEC)FTY7200.01 - 1 µMBarrier protective[2]
Human Umbilical Vein Endothelial Cells (HUVEC)FTY720> 1 µMIrreversible barrier breakdown[2]
Human Microvascular Endothelial Cells (HMVEC)FTY720100 nMTER augmentation[3]
Human Pulmonary Artery Endothelial CellsThis compound1 µMBarrier enhancement[4]

Table 2: Time-Course of FTY720-Mediated TER Changes

Cell TypeCompound & ConcentrationIncubation TimePeak TER EffectReference
Human Microvascular Endothelial Cells (HMVEC)FTY720 (100 nM)3 hoursSignificant TER increase[3]
Human Pulmonary Artery Endothelial CellsFTY720Within 60 minutesMaximal TER change observed[5]

Experimental Protocols

This section provides a detailed methodology for performing a TER assay with this compound using human umbilical vein endothelial cells (HUVECs) as a model.

Materials
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Cell culture inserts (e.g., Transwell®) with a pore size of 0.4 µm

  • 24-well companion plates

  • This compound

  • Sterile, deionized water or DMSO for dissolving this compound

  • TER measurement system (e.g., EVOM2™ Epithelial Voltohmmeter with STX2 "chopstick" electrodes)

  • Sterile phosphate-buffered saline (PBS)

  • 70% Ethanol for electrode sterilization

Procedure

1. Cell Seeding and Culture

a. Culture HUVECs in T-75 flasks until they reach 80-90% confluency. b. Pre-coat the apical side of the cell culture inserts with a suitable extracellular matrix protein (e.g., fibronectin or collagen) according to the manufacturer's instructions to promote cell attachment and monolayer formation. c. Harvest HUVECs using a gentle dissociation reagent (e.g., Trypsin-EDTA). d. Seed the HUVECs onto the apical chamber of the pre-coated inserts at a high density (e.g., 1 x 10^5 cells/cm²) to ensure the formation of a confluent monolayer. e. Add fresh culture medium to both the apical and basolateral chambers. f. Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. g. Change the medium every 2-3 days until a stable, high TER value is achieved, indicating the formation of a tight monolayer. This typically takes 3-5 days.

2. Preparation of this compound Working Solutions

a. This compound is typically soluble in sterile water.[4] Prepare a stock solution (e.g., 1 mM) and sterilize it by filtration through a 0.22 µm filter. b. Note that the compound may be unstable in solution, so it is recommended to prepare it freshly.[4] c. On the day of the experiment, prepare serial dilutions of the this compound stock solution in fresh, pre-warmed endothelial cell growth medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).

3. TER Measurement Procedure

a. Before measurement, sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 15-20 minutes, followed by rinsing with sterile PBS and then with culture medium to remove any residual ethanol. b. Allow the cell culture plates to equilibrate to room temperature for at least 30 minutes before taking measurements, as temperature fluctuations can affect TER readings. c. Measure the baseline TER of the endothelial cell monolayers. Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes are positioned consistently in each well to minimize variability. d. After recording the baseline TER, carefully remove the medium from the apical chamber and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound). e. Record TER measurements at various time points after the addition of the compound (e.g., 0, 1, 2, 4, 6, 12, and 24 hours) to determine the time-course of the effect.

4. Data Analysis

a. To obtain the net TER of the cell monolayer, subtract the resistance of a blank insert (an insert without cells but with medium) from the measured TER values. b. Normalize the net TER values by multiplying by the surface area of the insert membrane (in cm²). The result is expressed in Ω·cm². c. The results can be presented as the percentage change in TER relative to the baseline measurement or as the absolute TER values over time.

Mandatory Visualizations

Signaling Pathway of this compound in Endothelial Cells

FTY720_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm S1P1 S1P1 Receptor Gi Gi S1P1->Gi activates FTY720P This compound FTY720P->S1P1 binds Rac1 Rac1 Activation Gi->Rac1 FAK FAK Phosphorylation Gi->FAK c_Abl c-Abl Activation Gi->c_Abl Actin Cortical Actin Reorganization Rac1->Actin Adherens Adherens Junction Strengthening FAK->Adherens Barrier Endothelial Barrier Enhancement (↑TER) c_Abl->Barrier Actin->Barrier Adherens->Barrier

Caption: this compound signaling pathway in endothelial cells.

Experimental Workflow for TER Assay

TER_Workflow A 1. Culture HUVECs to confluence on permeable inserts B 2. Establish stable baseline TER reading A->B D 4. Treat endothelial monolayers with this compound B->D C 3. Prepare this compound working solutions C->D E 5. Measure TER at defined time points D->E F 6. Calculate and normalize TER data (Ω·cm²) E->F G 7. Analyze dose-response and time-course effects F->G

Caption: Experimental workflow for the TER assay.

References

Application Notes and Protocols: FTY720 (S)-Phosphate in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FTY720, also known as Fingolimod, is an immunomodulatory drug approved for treating relapsing-remitting multiple sclerosis.[1] Its active form, FTY720 (S)-Phosphate, is a potent sphingosine-1-phosphate (S1P) receptor modulator.[1][2] These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including its mechanism of action, experimental protocols, and relevant data.

This compound exerts its effects primarily by acting as a functional antagonist of S1P receptors (S1PRs), particularly S1PR1.[3][4] This modulation leads to the sequestration of lymphocytes in secondary lymphoid organs, preventing their infiltration into the central nervous system (CNS).[1][5] Beyond its well-documented impact on lymphocyte trafficking, FTY720 can cross the blood-brain barrier and directly act on various CNS resident cells, including astrocytes, microglia, and neurons, to mitigate neuroinflammatory processes.[1][6]

Mechanism of Action

The primary mechanism of this compound involves its interaction with four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[2] In the context of neuroinflammation, its binding to S1PR1 on lymphocytes is crucial. This binding leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient that normally directs their egress from lymph nodes.[3][4] This results in a significant reduction in circulating lymphocytes, thereby limiting the autoimmune assault on the CNS in diseases like multiple sclerosis.[5]

Furthermore, this compound directly modulates the activity of astrocytes and microglia.[7][8] Studies have shown that it can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β by activated microglia.[1] It has also been observed to down-regulate STAT3 phosphorylation, a key pathway in the differentiation of pro-inflammatory Th17 cells.[2][3] Additionally, FTY720 may promote neuroprotective phenotypes in microglia, enhancing the production of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[1][9]

Quantitative Data

The following table summarizes key quantitative data for FTY720 and its active phosphate form in relevant experimental settings.

ParameterValueSpecies/ModelApplicationReference
In Vivo Dosage 0.3 mg/kgMouse (C57BL/6)Cuprizone-induced demyelination[5]
0.5 mg/kgMouse (C57BL/6J and S1PR1(S5A))MOG₃₅₋₅₅-immunized EAE model[2]
1 mg/kg (i.p.)Rat (Sprague-Dawley)Kainic acid-induced neurodegeneration[1]
In Vitro Concentration 10, 100, 1000 nMPrimary neuronal and organotypic cortical culturesNMDA-induced excitotoxicity[1]
1, 10, 100 nMMicroglial cell culturesLPS-activated inflammation[9]
Blood Levels (Mouse) FTY720: 31.8 nMC57BL/60.3 mg/kg treatment[5]
FTY720-P: 86.6 nMC57BL/60.3 mg/kg treatment[5]

Signaling Pathway

The diagram below illustrates the signaling pathway of this compound in the context of neuroinflammation.

FTY720_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular (Lymphocyte) cluster_cns Intracellular (Microglia/Astrocyte) FTY720_P This compound S1PR1 S1P1 Receptor FTY720_P->S1PR1 Binds to Internalization S1PR1 Internalization & Degradation S1PR1->Internalization Leads to STAT3_inhibition pSTAT3 Inhibition S1PR1->STAT3_inhibition Modulates Neurotrophic_factors Increased Neurotrophic Factors (BDNF, GDNF) S1PR1->Neurotrophic_factors Promotes Lymphocyte_Retention Lymphocyte Retention in Lymph Nodes Internalization->Lymphocyte_Retention Results in Cytokine_reduction Reduced Pro-inflammatory Cytokines (TNF-α, IL-1β) STAT3_inhibition->Cytokine_reduction Leads to Experimental_Workflow cluster_analysis Downstream Analysis start Start: EAE Induction (MOG35-55 in Mice) treatment Daily FTY720 or Vehicle Administration (i.p.) start->treatment monitoring Daily Clinical Scoring of EAE Symptoms treatment->monitoring endpoint Endpoint: Tissue & Blood Collection monitoring->endpoint histology CNS Histology (Inflammation, Demyelination) endpoint->histology flow_cytometry Flow Cytometry (Immune Cell Profiling) endpoint->flow_cytometry elisa ELISA (Cytokine Levels) endpoint->elisa

References

Application of FTY720 (S)-Phosphate in Transplantation Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FTY720 (fingolimod) is an immunomodulatory drug that has shown significant efficacy in various preclinical transplantation models. In vivo, FTY720 is phosphorylated by sphingosine kinase 2 to its active metabolite, FTY720 (S)-Phosphate. This phosphorylated form acts as a potent agonist of sphingosine-1-phosphate (S1P) receptors, particularly S1P receptor 1 (S1PR1). The primary mechanism of action involves the modulation of lymphocyte trafficking. By binding to S1PR1 on lymphocytes in secondary lymphoid organs, this compound induces receptor internalization, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress into the peripheral circulation.[1][2] This sequestration of lymphocytes, particularly T cells, in the lymph nodes prevents their infiltration into the allograft, thereby mitigating immune-mediated rejection.[3][4]

Beyond its effects on lymphocyte trafficking, FTY720 has been shown to possess other protective properties in the context of transplantation. Studies have indicated its role in reducing ischemia-reperfusion injury, attenuating myocardial fibrosis, and promoting allograft survival through anti-apoptotic and anti-inflammatory pathways.[5][6] FTY720 has demonstrated synergistic effects when used in combination with other immunosuppressants like cyclosporine, allowing for dose reduction and potentially minimizing toxicity.[7][8]

These application notes provide a summary of the use of this compound in key transplantation models, along with detailed protocols for relevant experimental procedures.

Data Presentation: Efficacy of FTY720 and its Derivatives in Preclinical Transplantation Models

The following tables summarize the quantitative data from various studies on the efficacy of FTY720 and its phosphate derivatives in prolonging allograft survival in different animal models.

Table 1: Allograft Survival in Rodent Models Treated with FTY720 or this compound

Animal ModelAllograft TypeTreatment GroupDoseAdministration RouteMedian Survival Time (Days)Control Survival Time (Days)Reference
RatSkinFTY7200.1 - 1 mg/kgOralDose-dependent increase-[7]
RatSkinThis compound0.1 - 1 mg/kgIntravenousSignificantly prolonged-[7]
RatCardiacFTY7200.1 - 1 mg/kgOralDose-dependent increase-[7]
MouseCardiacFTY7200.5, 1, 5 mg/kg/dayOral GavageDose-dependently prolonged-[9]
MouseSkinFTY720 (recipient treatment)--34.512[10]
RatRenalFTY720 (preoperative)1, 3, 5 mg/kg/dayOralSignificantly prolonged-[11]
MouseFatFTY7201 mg/kgIntraperitonealEnhanced graft retention at 20 weeks-[12]

Table 2: Synergistic Effects of FTY720 with Cyclosporine (CsA) in Transplantation Models

Animal ModelAllograft TypeTreatment GroupDoseMedian Survival Time (Days)Control Survival Time (Days)Reference
RatSkinFTY720 + CsAFTY720: 0.03 - 1 mg/kg; CsA: 10 mg/kgSynergistic prolongation-[7]
RatCardiacFTY720 + CsA-Synergistic prolongation-[7]
DogRenalFTY720 + CsAFTY720: 0.03 - 1 mg/kg; CsA: 10 mg/kgSignificantly prolonged-[7]
Cynomolgus MonkeyRenalFTY720 + CsAFTY720: 0.1 or 0.3 mg/kg/day; CsA: subtherapeutic71 or 638.5 (CsA alone)[13]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in a mouse heterotopic heart transplantation model.

FTY720_Signaling_Pathway cluster_blood Blood Vessel cluster_lymph_node Lymph Node FTY720 FTY720 FTY720P FTY720-(S)-Phosphate FTY720->FTY720P Sphingosine Kinase 2 S1PR1_surface S1PR1 (surface) FTY720P->S1PR1_surface Agonist Binding Lymphocyte Lymphocyte S1PR1_internalized S1PR1 (internalized) S1PR1_surface->S1PR1_internalized Internalization Egress_Blocked Lymphocyte Egress Blocked (Sequestration) S1PR1_internalized->Egress_Blocked Functional Antagonism Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Donor Donor Mouse (e.g., BALB/c) Harvest Harvest Donor Heart Donor->Harvest Recipient Recipient Mouse (e.g., C57BL/6) Transplant Heterotopic Heart Transplantation Recipient->Transplant Harvest->Transplant Treatment Administer FTY720-(S)-P or Vehicle Transplant->Treatment Monitor Monitor Graft Survival (Palpation) Treatment->Monitor Blood Peripheral Blood Analysis (Flow Cytometry) Treatment->Blood Histo Histological Analysis (H&E, Masson's Trichrome) Monitor->Histo At endpoint Apoptosis Apoptosis Assay (TUNEL) Histo->Apoptosis

References

Measuring the Effects of FTY720 (S)-Phosphate on Lymphocyte Sequestration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FTY720 (Fingolimod), a sphingosine-1-phosphate (S1P) receptor modulator, is a potent immunomodulatory agent. In vivo, FTY720 is phosphorylated by sphingosine kinase 2 to its active form, FTY720 (S)-phosphate. This active metabolite acts as a functional antagonist of the S1P1 receptor on lymphocytes. The binding of this compound to S1P1 receptors leads to their internalization and degradation, rendering lymphocytes unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs. This results in the reversible sequestration of lymphocytes, particularly naïve and central memory T cells, within the lymph nodes and Peyer's patches, leading to a significant reduction in peripheral blood lymphocyte counts. This document provides detailed application notes and experimental protocols to effectively measure the lymphocyte sequestration effects of this compound.

Data Presentation

The following tables summarize the quantitative effects of FTY720 on peripheral blood lymphocyte populations as reported in preclinical and clinical studies.

Table 1: Dose-Dependent Effect of FTY720 on Peripheral Blood Lymphocyte Counts in Rats

FTY720 Dose (mg/kg, oral)Time Point% Decrease in Total Lymphocytes
0.124 hoursMarked Decrease[1]
1.024 hoursMarked Decrease[1]
2.04 hours (peak)Significant Decrease
10.04 hours (peak)More Prevalent Decrease

Table 2: Time-Course of FTY720-Induced Lymphopenia in Rats (2 mg/kg, oral)

Time After AdministrationEffect on Peripheral Blood Lymphocytes
2 hoursObvious Decrease
4 hoursPeak Decrease
Post 4 hoursMaintained at Low Level

Table 3: Effect of FTY720 on Human Peripheral Blood T Cell Subsets

T Cell SubsetMarker Profile% Reduction with FTY720 Treatment
Total CD4+ T CellsCD3+CD4+~80%[2][3]
Total CD8+ T CellsCD3+CD8+~60%[2][3]
Naïve T CellsCCR7+CD45RA+Selective and significant reduction[2][3]
Central Memory T Cells (TCM)CCR7+CD45RA-Selective and significant reduction[2][3]
Effector Memory T Cells (TEM)CCR7-CD45RA-Relative Increase[2][3]
Effector Memory RA T Cells (TEMRA)CCR7-CD45RA+Relative Increase[2][3]

Signaling Pathway

The primary mechanism of this compound-induced lymphocyte sequestration is through the modulation of the Sphingosine-1-Phosphate (S1P) receptor signaling pathway.

FTY720_Signaling_Pathway cluster_0 Lymphocyte cluster_1 Lymph Node Egress FTY720 FTY720 (Fingolimod) SphK2 Sphingosine Kinase 2 FTY720->SphK2 Phosphorylation FTY720P This compound SphK2->FTY720P S1P1_surface S1P1 Receptor (Surface) FTY720P->S1P1_surface Binds to S1P1_internalized Internalized S1P1 Receptor S1P1_surface->S1P1_internalized Internalization S1P1_surface->S1P_gradient Senses Degradation Lysosomal Degradation S1P1_internalized->Degradation Leads to Egress_blocked Lymphocyte Egress Blocked S1P1_internalized->Egress_blocked Functional Antagonism (No response to S1P) Sequestration Lymphocyte Sequestration in Lymph Node Egress_blocked->Sequestration

This compound Signaling Pathway

Experimental Workflows

The following diagrams illustrate the workflows for key experiments to measure the effects of this compound.

In_Vivo_Workflow start Start: In Vivo Animal Study acclimatize Acclimatize Animals (e.g., Mice or Rats) start->acclimatize group Randomize into Control and FTY720 Treatment Groups acclimatize->group dose Administer FTY720 or Vehicle (e.g., Oral Gavage) group->dose collect Collect Blood Samples at Predetermined Time Points dose->collect euthanize Euthanize Animals and Harvest Lymphoid Tissues (Lymph Nodes, Spleen) collect->euthanize end End of In Vivo Phase euthanize->end

In Vivo Animal Study Workflow

Flow_Cytometry_Workflow start Start: Flow Cytometry Analysis blood_sample Collect Whole Blood Sample start->blood_sample stain Stain with Fluorescently-labeled Antibodies (e.g., CD3, CD4, CD8, CCR7, CD45RA) blood_sample->stain lyse Lyse Red Blood Cells stain->lyse wash Wash and Resuspend Cells in Staining Buffer lyse->wash acquire Acquire Data on Flow Cytometer wash->acquire analyze Analyze Data to Quantify Lymphocyte Subsets acquire->analyze end End of Analysis analyze->end IHC_Workflow start Start: Immunohistochemistry tissue_prep Fix, Embed, and Section Lymphoid Tissue start->tissue_prep deparaffinize Deparaffinize and Rehydrate Tissue Sections tissue_prep->deparaffinize retrieval Antigen Retrieval deparaffinize->retrieval block Block Endogenous Peroxidase and Non-specific Binding retrieval->block primary_ab Incubate with Primary Antibody (e.g., anti-CD3) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab develop Develop with Substrate-Chromogen (e.g., DAB) secondary_ab->develop counterstain Counterstain with Hematoxylin develop->counterstain mount Dehydrate and Mount counterstain->mount image Image and Analyze under Microscope mount->image end End of Staining image->end

References

Troubleshooting & Optimization

FTY720 (S)-Phosphate solubility and stability in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of FTY720 (S)-Phosphate in various buffer systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

FTY720, also known as Fingolimod, is an immunomodulatory drug. In vivo, it is phosphorylated by sphingosine kinase 2 to its active form, this compound.[1][2] This active metabolite is a potent agonist of four out of the five sphingosine-1-phosphate (S1P) receptors, specifically S1P1, S1P3, S1P4, and S1P5.[3][4] Its primary mechanism of action involves the internalization and subsequent proteasomal degradation of the S1P1 receptor.[1][5][6] This leads to a functional antagonism of the S1P1 receptor, which is crucial for the egress of lymphocytes from lymphoid organs. By promoting the sequestration of lymphocytes, this compound reduces the infiltration of immune cells into inflammatory sites.[6]

Q2: What are the general recommendations for dissolving this compound?

This compound is known to have limited solubility in aqueous solutions. For in vivo studies, it has been dissolved in sterile water.[2] For in vitro experiments, it is often recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). One supplier suggests a solubility of up to 25 mg/mL in DMSO with the aid of ultrasonication and adjustment of the pH to 2 with 1M HCl.[7] Another indicates solubility in DMSO is 1 mg/mL (2.58 mM) with ultrasonic warming and heating to 80°C.[2] Once a stock solution in an organic solvent is prepared, it can be further diluted into the desired aqueous buffer.

Q3: Is this compound stable in aqueous solutions?

Aqueous solutions of this compound are generally considered unstable and it is highly recommended to prepare them fresh for each experiment.[2][8] While the solid form is stable for years when stored at -20°C, solutions are prone to degradation.[9] For stock solutions in DMSO, it is advisable to aliquot and store them at -80°C to minimize freeze-thaw cycles. One vendor suggests that a related compound, (S)-FTY720-phosphonate, is stable for up to 6 months at -80°C in DMSO.[7]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

Symptoms:

  • Cloudiness or visible particles in the solution after diluting the stock solution into an aqueous buffer.

  • Inconsistent experimental results.

Possible Causes:

  • Low aqueous solubility: this compound has limited solubility in aqueous buffers, especially at neutral or acidic pH.

  • Buffer composition: The type of buffer and its components can influence the solubility of the compound.

  • High final concentration: The desired final concentration in the aqueous buffer may exceed its solubility limit.

  • Improper dissolution method: The method used to dilute the stock solution can lead to precipitation.

Solutions:

  • Optimize the solvent for the stock solution: Prepare a high-concentration stock solution in 100% DMSO.

  • Use a two-step dilution process: First, dilute the DMSO stock solution with a small volume of a solubilizing agent like ethanol before adding it to the final aqueous buffer. For the parent compound FTY720, a solubility of 0.2 mg/ml has been reported in a 1:1 solution of ethanol:PBS (pH 7.2).[10][11]

  • Increase the volume of the final solution: A lower final concentration is less likely to precipitate.

  • Vortex during dilution: Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and uniform mixing.

  • Consider the pH of the buffer: Although specific data is limited, the solubility of phosphate-containing compounds can be pH-dependent. Experiment with slightly alkaline buffers if compatible with your experimental system.

Issue 2: Inconsistent or Lack of Biological Activity

Symptoms:

  • Reduced or no observable effect in cell-based or in vivo experiments.

  • High variability between replicate experiments.

Possible Causes:

  • Degradation of this compound: As mentioned, aqueous solutions are unstable and should be prepared fresh. The compound may have degraded if the solution was stored.

  • Improper storage of stock solution: Frequent freeze-thaw cycles or improper storage temperature of the stock solution can lead to degradation.

  • Adsorption to plasticware: Lipophilic compounds can sometimes adsorb to the surface of plastic tubes and plates, reducing the effective concentration.

  • Incorrect dosage or concentration: The concentration used may be too low to elicit a biological response.

Solutions:

  • Prepare fresh working solutions: Always prepare the final aqueous solution of this compound immediately before use.

  • Aliquot and store stock solutions properly: Store DMSO stock solutions in small, single-use aliquots at -80°C.

  • Use low-adhesion plasticware: If adsorption is suspected, use low-protein-binding microcentrifuge tubes and plates.

  • Perform a dose-response curve: To determine the optimal concentration for your specific experimental setup, it is crucial to perform a dose-response experiment.

  • Verify the quality of the compound: If problems persist, consider obtaining a new batch of the compound from a reputable supplier.

Data Presentation

Table 1: Solubility of FTY720 and this compound

CompoundSolventSolubilityNotes
FTY720Ethanol≥ 20 mg/mL[10]
FTY720DMSO≥ 20 mg/mL[10]
FTY720Dimethyl formamide≥ 20 mg/mL[10]
FTY7201:1 Ethanol:PBS (pH 7.2)0.2 mg/mL[10][11]
This compoundChloroform0.5 mg/mL[9]
This compoundDMSO1 mg/mL (2.58 mM)Requires ultrasonic warming and heating to 80°C.[2]
This compoundDMSO25 mg/mL (64.85 mM)Requires sonication and pH adjustment to 2 with 1M HCl.[7]
This compoundWater< 0.1 mg/mL (insoluble)[2]
This compoundSterile WaterSolubleUsed for in vivo preparations.[2]

Table 2: Stability of FTY720 and this compound

CompoundFormStorage ConditionStabilityNotes
FTY720Crystalline Solid-20°C≥ 2 years[10]
FTY720Aqueous SolutionRoom TemperatureNot recommended for more than one day[10][11]
This compoundPowder-20°C≥ 4 years[9]
This compoundSolutionNot specifiedUnstable, prepare fresh[2][8]
(S)-FTY720-phosphonateIn solvent-80°C6 months[7]
(S)-FTY720-phosphonateIn solvent-20°C1 month[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, low-adhesion microcentrifuge tubes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube. The molecular weight is 387.45 g/mol .[2]

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • To aid dissolution, sonicate the solution in a water bath and/or warm briefly to 37°C. For higher concentrations, warming to 80°C and pH adjustment may be necessary as indicated in Table 1.[2][7]

  • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration.

  • When diluting, add the stock solution dropwise to the cell culture medium while gently vortexing to ensure rapid mixing and prevent precipitation.

  • Use the freshly prepared working solution immediately in your cell-based assay. Do not store the diluted aqueous solution.

Visualizations

FTY720_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane FTY720 FTY720 (Prodrug) SphK2 Sphingosine Kinase 2 (SphK2) FTY720->SphK2 Enters cell FTY720P This compound (Active Metabolite) S1P1 S1P1 Receptor FTY720P->S1P1 Binds and Activates SphK2->FTY720P Phosphorylation Proteasome Proteasome Ub Ubiquitin Ub->Proteasome Internalized_S1P1 Internalized S1P1 Receptor S1P1->Internalized_S1P1 Internalization Internalized_S1P1->Ub Ubiquitination Degradation Degradation Internalized_S1P1->Degradation Targeted for Degradation Degradation->Proteasome

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Problem Encountered (e.g., Precipitation, No Activity) Check_Solution Is the aqueous solution freshly prepared? Start->Check_Solution Prepare_Fresh Prepare a fresh aqueous solution immediately before use. Check_Solution->Prepare_Fresh No Check_Stock How is the stock solution prepared and stored? Check_Solution->Check_Stock Yes Prepare_Fresh->Check_Stock Optimize_Stock Prepare stock in 100% DMSO. Aliquot and store at -80°C. Check_Stock->Optimize_Stock Improperly Check_Dilution How was the stock diluted into the aqueous buffer? Check_Stock->Check_Dilution Properly Optimize_Stock->Check_Dilution Optimize_Dilution Use a two-step dilution (optional). Add dropwise while vortexing. Check_Dilution->Optimize_Dilution Suboptimal Check_Concentration Is the final concentration too high? Check_Dilution->Check_Concentration Optimal Optimize_Dilution->Check_Concentration Lower_Concentration Lower the final concentration. Check_Concentration->Lower_Concentration Yes Perform_Dose_Response Perform a dose-response experiment. Check_Concentration->Perform_Dose_Response No Lower_Concentration->Perform_Dose_Response End Problem Resolved Perform_Dose_Response->End

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: Off-Target Effects of FTY720 (S)-Phosphate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of FTY720 (S)-Phosphate in cell culture experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments with this compound, focusing on effects independent of its well-known S1P receptor agonism.

Issue 1: Unexpected or High Levels of Cell Death/Cytotoxicity

  • Question: I'm observing significant cytotoxicity in my cell line treated with FTY720, even at concentrations where FTY720-Phosphate (the active form) is expected to be the primary mediator. Why is this happening?

  • Answer: While FTY720-P is the active metabolite for S1P receptor modulation, the parent compound FTY720 can be cytotoxic to various cancer cell lines with IC50 values typically in the range of 5-20 µM.[1][2] This cytotoxicity is often independent of S1P receptors and can be attributed to several off-target effects, including:

    • Induction of Apoptosis: FTY720 can induce apoptosis through mechanisms that may involve the generation of reactive oxygen species (ROS).[3]

    • Activation of Protein Phosphatase 2A (PP2A): FTY720, but not necessarily FTY720-P, can activate the tumor suppressor PP2A, leading to anti-proliferative and pro-apoptotic effects.[1][4][5]

    • Interference with Sphingolipid Metabolism: FTY720 can inhibit enzymes like sphingosine kinase 1 (SphK1) and ceramide synthases, altering the balance of pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P).[6]

    Troubleshooting Steps:

    • Use FTY720-Phosphate Directly: If your experimental goal is to study S1P receptor-mediated effects, consider using the phosphorylated form (FTY720-P) directly to bypass the off-target effects of the parent compound. Note that even FTY720-P can have off-target effects at higher concentrations.[7][8]

    • Titrate Your Compound: Perform a dose-response curve to determine the optimal concentration for your cell line that achieves the desired on-target effect with minimal off-target cytotoxicity.

    • Assess Apoptosis: Use assays like Annexin V/PI staining to determine if the observed cell death is due to apoptosis.

    • Control for Phosphorylation: If using FTY720, consider co-treatment with a sphingosine kinase inhibitor to assess the contribution of FTY720-P to the observed effects.[2]

Issue 2: Inconsistent or Unexplained Changes in Gene Expression

  • Question: My RNA-seq/qPCR data shows changes in gene expression that are not consistent with S1P receptor signaling pathways after FTY720-P treatment. What could be the cause?

  • Answer: FTY720-P has been identified as a potent inhibitor of class I histone deacetylases (HDACs).[9] This activity is independent of S1P receptors and can lead to widespread changes in gene transcription by altering histone acetylation status.

    Troubleshooting Steps:

    • Perform an HDAC Activity Assay: Directly measure HDAC activity in your cell lysates after treatment with FTY720-P to confirm this off-target effect.

    • Analyze Histone Acetylation: Use Western blotting to check for changes in the acetylation of histones (e.g., H3K9ac, H4K12ac) in response to FTY720-P treatment.

    • Use a Different S1P Agonist: Compare the gene expression profile with that induced by a more specific S1P receptor agonist that does not have HDAC inhibitory activity to isolate S1P-dependent effects.

Issue 3: Altered Cellular Signaling Pathways (e.g., Akt, ERK)

  • Question: I'm seeing unexpected modulation of key signaling pathways like Akt and ERK. Is this an off-target effect of FTY720/FTY720-P?

  • Answer: Yes, both FTY720 and FTY720-P can modulate various signaling pathways independently of S1P receptor agonism.

    • PP2A Activation: FTY720 can activate PP2A, a serine/threonine phosphatase that can dephosphorylate and inactivate pro-survival kinases like Akt.[1][5]

    • STAT3 Activation: In cardiomyocytes, nanomolar concentrations of FTY720-P have been shown to activate STAT3, a transcription factor involved in mitochondrial function.[10][11][12]

    • Rho/ROCK Signaling: FTY720-P can activate the Gα12/13/Rho/ROCK pathway via the S1P2 receptor, which can influence cell contraction and migration.[13]

    Troubleshooting Steps:

    • Assess Phosphorylation Status: Perform Western blot analysis to quantify the phosphorylation levels of key signaling proteins (e.g., p-Akt, p-ERK, p-STAT3) at different time points and concentrations of FTY720/FTY720-P.

    • Use Pathway-Specific Inhibitors: To confirm the involvement of a specific off-target pathway, use inhibitors (e.g., okadaic acid for PP2A, a STAT3 inhibitor) in combination with FTY720/FTY720-P and observe if the unexpected signaling changes are reversed.[5][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary S1P receptor-independent off-target effects of FTY720 and FTY720-Phosphate observed in cell culture?

A1: The main off-target effects include:

  • Inhibition of Histone Deacetylases (HDACs): Primarily by FTY720-P, leading to altered gene expression.[9]

  • Activation of Protein Phosphatase 2A (PP2A): Mainly by the unphosphorylated FTY720, which can induce anti-proliferative and pro-apoptotic signaling.[1][4][5]

  • Modulation of Sphingolipid Metabolism: FTY720 can inhibit enzymes such as ceramide synthase and S1P lyase, affecting the balance of critical lipid signaling molecules.[6][14]

  • Activation of other signaling pathways: Such as STAT3 and Rho/ROCK, which can influence mitochondrial function and cell motility, respectively.[10][11][12][13]

Q2: Is the cytotoxic effect of FTY720 in cancer cell lines an on-target or off-target effect?

A2: The cytotoxic effects of FTY720 on cancer cells are largely considered to be off-target, as they are often observed at concentrations higher than those required for S1P receptor modulation and are independent of S1P receptor expression.[1] These effects are mediated by pathways such as PP2A activation and induction of ROS.[1][3] In contrast, FTY720-P generally shows little to no cytotoxicity and can even be slightly pro-proliferative in some cell lines.[2]

Q3: How can I differentiate between S1P receptor-dependent and independent effects in my experiments?

A3: To distinguish between these effects, you can employ the following strategies:

  • Use S1P Receptor Antagonists: Co-treat your cells with FTY720-P and a specific S1P receptor antagonist. If the observed effect is blocked, it is likely S1P receptor-dependent.

  • Use S1P Receptor Knockout/Knockdown Cells: If available, use cell lines that lack the specific S1P receptor subtype you are studying.

  • Compare with other S1P Agonists: Use other S1P receptor agonists that do not share the same off-target profiles as FTY720/FTY720-P.

  • Directly Measure Off-Target Activity: Perform assays to directly measure HDAC inhibition or PP2A activation.

Q4: Does FTY720-P affect mitochondrial function?

A4: Yes, in some cell types, such as cardiomyocytes, FTY720-P has been shown to increase mitochondrial respiration and ATP production.[10][12] This effect is thought to be mediated, at least in part, through the activation of STAT3.[10][11][12]

Quantitative Data Summary

ParameterCell Line(s)CompoundValueReference(s)
Cytotoxicity (IC50) Ovarian, colorectal, breast, prostate, and blood cancer cell linesFTY7205-20 µM[1][2]
S1P Receptor Binding (pEC50) CHO-S1P1RFTY720-P9.32 ± 0.02[15]
CHO-S1P3RFTY720-P8.44 ± 0.08[15]
PP2A Activation Human MonocytesFTY720-P (2.5 µM)Maximal activity at 6 hours[8]
Mitochondrial Respiration AC16 Human CardiomyocytesFTY720-P (nanomolar concentrations)Increased[10][12]

Signaling Pathways and Experimental Workflows

FTY720_Off_Target_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FTY720_P_ext FTY720-P S1PR S1P Receptors (On-Target) FTY720_P_ext->S1PR Agonism FTY720_cyto FTY720 SphK2 SphK2 FTY720_cyto->SphK2 Phosphorylation PP2A_complex PP2A-SET Complex FTY720_cyto->PP2A_complex Binds SET, Disrupts Complex Ceramide_Synthase Ceramide Synthase FTY720_cyto->Ceramide_Synthase Inhibition FTY720_P_cyto FTY720-P SphK2->FTY720_P_cyto HDAC Class I HDACs FTY720_P_cyto->HDAC Inhibition PP2A_active Active PP2A PP2A_complex->PP2A_active Akt_p p-Akt (Pro-survival) PP2A_active->Akt_p Dephosphorylation Akt Akt Akt_p->Akt Apoptosis_cyto Apoptosis Akt->Apoptosis_cyto Inhibition Ceramide Ceramide (Pro-apoptotic) Ceramide_Synthase->Ceramide Ceramide->Apoptosis_cyto Histones_acetylated Acetylated Histones HDAC->Histones_acetylated Deacetylation Histones Histones Histones_acetylated->Histones Gene_Expression Altered Gene Expression Histones_acetylated->Gene_Expression

Caption: Off-target signaling pathways of FTY720 and FTY720-P in a typical cell.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with FTY720-P Q1 Is there unexpected cytotoxicity? Start->Q1 A1_Yes Suspect off-target effects of parent FTY720 or high FTY720-P concentration. Q1->A1_Yes Yes Q2 Are gene expression changes inconsistent with S1P signaling? Q1->Q2 No Action1 Perform dose-response. Use FTY720-P directly. Assess apoptosis (Annexin V). A1_Yes->Action1 End Characterize Off-Target Effect Action1->End A2_Yes Suspect HDAC inhibition. Q2->A2_Yes Yes Q3 Is there unexpected modulation of signaling pathways (Akt, ERK)? Q2->Q3 No Action2 Measure HDAC activity. Analyze histone acetylation (Western Blot). A2_Yes->Action2 Action2->End A3_Yes Suspect PP2A activation or other pathway interference. Q3->A3_Yes Yes Q3->End No unexpected modulation Action3 Assess phosphorylation status (Western Blot). Use pathway-specific inhibitors. A3_Yes->Action3 Action3->End

Caption: A logical workflow for troubleshooting unexpected results in cell culture experiments.

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of FTY720.

  • Materials:

    • 96-well cell culture plates

    • Cell line of interest

    • Complete culture medium

    • FTY720 stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]

    • Prepare serial dilutions of FTY720 in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as in the highest FTY720 treatment.

    • Aspirate the old medium and add 100 µL of the FTY720 dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[18][19]

    • Add 100 µL of solubilization solution to each well.[18]

    • Mix thoroughly to dissolve the formazan crystals. Shaking on an orbital shaker for 15 minutes can aid dissolution.[16]

    • Read the absorbance at 570 nm using a microplate reader.[18][19]

2. Assessment of PP2A Activity

This protocol provides a general workflow for measuring PP2A activity in cell lysates. Commercial kits are widely available and recommended.

  • Materials:

    • Cell line of interest

    • FTY720 and/or FTY720-P

    • Cell lysis buffer

    • Protein quantification assay (e.g., BCA)

    • PP2A Immunoprecipitation Phosphatase Assay Kit (e.g., from Millipore)[20]

    • Microplate reader

  • Procedure:

    • Treat cells with FTY720, FTY720-P, or vehicle control for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Immunoprecipitate the PP2A catalytic subunit (PP2Ac) from equal amounts of protein lysate from each treatment group using the antibody provided in the kit.

    • Resuspend the immunoprecipitated PP2A in the supplied reaction buffer.

    • Add the phosphopeptide substrate to initiate the phosphatase reaction.

    • Incubate as per the manufacturer's instructions to allow for dephosphorylation of the substrate.

    • Add the malachite green reagent to detect the amount of free phosphate released.

    • Measure the absorbance at the appropriate wavelength (typically ~650 nm).

    • Calculate the PP2A activity based on a phosphate standard curve.

3. Assessment of HDAC Activity

This protocol outlines a general method for measuring total HDAC activity. Fluorometric kits are commonly used for their sensitivity and ease of use.

  • Materials:

    • Cell line of interest

    • FTY720-P

    • Nuclear extraction buffer

    • HDAC Activity Assay Kit (Fluorometric)[21]

    • Fluorescence microplate reader

  • Procedure:

    • Treat cells with FTY720-P or vehicle control.

    • Isolate nuclear extracts according to a standard protocol or the kit's instructions.

    • Add the nuclear extract to wells of the microplate pre-coated with the acetylated histone substrate.

    • Incubate to allow for deacetylation by the HDACs in the extract.

    • Add the developing solution, which contains an antibody that recognizes the remaining acetylated substrates. This is often followed by a secondary antibody conjugated to a fluorophore.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm).[21]

    • HDAC activity is inversely proportional to the fluorescence signal.

4. Western Blot for Phospho-Akt (Ser473)

This protocol is for determining the phosphorylation status of Akt, a downstream target of PP2A.

  • Materials:

    • Cell line of interest

    • FTY720

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: rabbit anti-p-Akt (Ser473) and rabbit anti-total Akt[22]

    • HRP-conjugated anti-rabbit IgG secondary antibody[22]

    • ECL Western Blotting Substrate[22]

    • Chemiluminescence imaging system

  • Procedure:

    • Treat cells with FTY720 for the desired time points.

    • Lyse cells on ice and collect the supernatant after centrifugation.[23]

    • Determine protein concentration.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.[22]

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[22]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[23]

    • Incubate the membrane with the primary antibody for p-Akt (diluted in blocking buffer) overnight at 4°C.[23]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.[22]

    • Strip the membrane and re-probe with the total Akt antibody as a loading control.

    • Quantify band intensities and normalize the p-Akt signal to the total Akt signal.[22]

References

Troubleshooting bradycardia side effect of FTY720 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering bradycardia as a side effect of FTY720 (Fingolimod) in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind FTY720-induced bradycardia?

A1: FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator. Its active form, FTY720-phosphate, acts as an agonist at the S1P receptor subtype 1 (S1P1) on atrial myocytes.[1] This activation mimics a vagal effect on the heart, leading to a transient decrease in heart rate.[2] The signaling pathway involves the activation of the G protein-gated inwardly rectifying potassium channel (GIRK/IKACh), which increases potassium efflux and hyperpolarizes the pacemaker cells, thus slowing the heart rate.[3][4]

Q2: How quickly does bradycardia appear after FTY720 administration, and how long does it last?

A2: The bradycardic effect of FTY720 is typically acute and transient, occurring after the first dose.[5] In animal models and humans, the heart rate begins to decrease within the first hour, reaching its lowest point (nadir) approximately 4 to 5 hours after administration.[5][6] The heart rate generally returns to baseline within 24 hours, even with continued daily dosing.[6][7]

Q3: Is the bradycardia dose-dependent?

A3: Yes, the reduction in heart rate is dose-dependent.[5][8] Higher doses of FTY720 generally lead to a more pronounced decrease in heart rate.[9][10] It is crucial to perform dose-response studies in your specific animal model to determine the optimal dose that balances therapeutic efficacy with manageable cardiovascular side effects.

Q4: Does tolerance develop to the bradycardic effect of FTY720?

A4: Yes, tolerance to the bradycardic effect develops quickly. After the initial dose, repeated administration of FTY720 does not typically cause a further decrease in heart rate.[6] This is thought to be due to the functional antagonism that follows the initial agonism, where the S1P1 receptors are downregulated and internalized from the cell surface.[1][11]

Q5: Are there differences in the bradycardic response between animal species?

A5: Yes, species-specific differences in cardiovascular responses to FTY720 have been suggested.[8][9] For example, while bradycardia is a recognized effect in both rodents and humans, the exact magnitude and time course may vary. Therefore, it is important to establish baseline cardiovascular parameters and the response to FTY720 in the specific species and strain being used in your experiments.

Troubleshooting Guide

Problem 1: The observed bradycardia is more severe or prolonged than expected.

  • Possible Cause 1: Dose is too high.

    • Solution: Review the literature for appropriate dose ranges for your specific animal model and experimental goals. Consider performing a dose-titration study to find a dose with the desired immunological effect but a less severe cardiac response. For instance, in rats, a high oral dose of 10 mg/kg was required to observe acute bradycardia, while lower doses used for chronic studies did not elicit significant heart rate changes.[7]

  • Possible Cause 2: Interaction with anesthesia.

    • Solution: Anesthetics can have significant effects on cardiac function.[12] Isoflurane, for example, can cause a dose-dependent decrease in heart rate in mice.[13] If possible, use telemetry in conscious, freely moving animals to avoid the confounding effects of anesthesia.[9][14] If anesthesia is necessary, choose an agent with minimal impact on heart rate (e.g., low-dose isoflurane) and keep the anesthetic depth consistent across all animals.[12][13]

  • Possible Cause 3: Animal strain variability.

    • Solution: Different strains of mice or rats may have varying sensitivities to FTY720. Ensure you are using the same strain for all experiments and compare your results to literature that uses the same strain. If you are the first to characterize the effects in a particular strain, establish a thorough baseline and dose-response curve.

Problem 2: High variability in heart rate data between animals.

  • Possible Cause 1: Inconsistent drug administration.

    • Solution: Ensure precise and consistent dosing for all animals. For oral gavage, confirm proper placement to ensure the full dose is delivered to the stomach. For intravenous administration, ensure the full dose is delivered and the infusion rate is consistent.

  • Possible Cause 2: Stress and handling.

    • Solution: Handling and restraint can significantly affect an animal's heart rate. Allow for an adequate acclimatization period before starting any measurements. If using non-telemetric methods, ensure that the handling and measurement procedures are performed consistently and by a trained individual to minimize stress.

  • Possible Cause 3: Inconsistent monitoring conditions.

    • Solution: Maintain consistent environmental conditions (e.g., temperature, light-dark cycle) for all animals. If using anesthesia, ensure the depth and duration of anesthesia are uniform across all experimental subjects.

Problem 3: Need to mitigate or reverse severe bradycardia in an acute experiment.

  • Possible Cause: Animal is showing signs of distress due to a low heart rate.

    • Solution: In some animal models, anticholinergic agents like atropine have been used to reverse bradycardia.[15] While not a standard procedure in FTY720 studies, if an animal's welfare is at risk, consultation with a veterinarian for the appropriate use of such reversal agents may be necessary. The use of an S1P3 antagonist has also been shown to reverse FTY720-mediated bradycardia in mice.[16] This is a more experimental approach and would require careful consideration and planning.

Quantitative Data Summary

Table 1: Effect of Intravenous FTY720 on Heart Rate in Anesthetized Rats

Dose of FTY720 (mg/kg/20 min)Mean Change in Heart Rate (beats/min)
0.1-50
0.3-100
1.0-150

Data adapted from Fryer et al. (2012).[9]

Table 2: Effect of Oral FTY720 on Heart Rate in Conscious, Telemetry-Instrumented Rats

Dose of FTY720 (mg/kg/day)Change in Heart Rate on Day 1 (beats/min)
0.3Minimal Change
1.0Minimal Change
3.0~ -25
10.0~ -75

Data adapted from Fryer et al. (2012).[7][9]

Experimental Protocols

Protocol 1: Cardiovascular Monitoring in Anesthetized Rodents using ECG

  • Animal Preparation:

    • Anesthetize the animal using a consistent method (e.g., isoflurane inhalation). The choice of anesthetic is critical as it can influence cardiovascular parameters.[12]

    • Place the animal in a supine position on a heating pad to maintain core body temperature.

    • Insert subcutaneous needle electrodes for a standard Lead II ECG configuration (Right arm, Left leg, and a ground electrode).

  • Baseline Recording:

    • Allow the animal to stabilize under anesthesia for at least 15-20 minutes.

    • Record a stable baseline ECG for at least 10-15 minutes before drug administration.

  • FTY720 Administration:

    • Administer FTY720 via the desired route (e.g., intravenous, oral gavage).

  • Post-Dose Monitoring:

    • Continuously record the ECG for at least 6 hours post-administration.

    • Pay close attention to the heart rate during the first 4-5 hours when the maximum effect is expected.[5]

    • Analyze the ECG data for heart rate (beats per minute), and other relevant parameters like PR interval.

Protocol 2: Cardiovascular Monitoring in Conscious Rodents using Telemetry

  • Surgical Implantation of Telemetry Device:

    • This is the gold standard for monitoring cardiovascular parameters in conscious, freely moving animals.[14]

    • Under sterile surgical conditions, implant a telemetry transmitter (e.g., for ECG and blood pressure) according to the manufacturer's instructions. This typically involves placing the transmitter body in the abdominal cavity and positioning the sensing leads to record the desired physiological signals.

    • Allow the animal to recover from surgery for at least 7-10 days.

  • Baseline Data Collection:

    • House the animal in its home cage placed on a receiver that collects the telemetry data.

    • Record baseline cardiovascular data for at least 24-48 hours to establish a normal diurnal rhythm before the experiment begins.

  • FTY720 Administration:

    • Administer FTY720 at the same time each day to minimize circadian variations.

  • Continuous Data Recording:

    • Record data continuously throughout the experimental period.

    • Analyze the data to determine the effect of FTY720 on heart rate and other parameters, paying particular attention to the first 24 hours after the initial dose.

Visualizations

FTY720_Bradycardia_Pathway cluster_cell Atrial Myocyte FTY720_P FTY720-P S1P1 S1P1 Receptor FTY720_P->S1P1 binds G_protein Gi/o Protein S1P1->G_protein activates GIRK GIRK Channel (IKACh) G_protein->GIRK activates K_ion K+ GIRK->K_ion K+ efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Bradycardia Bradycardia (Decreased Heart Rate) Hyperpolarization->Bradycardia FTY720 FTY720 (Prodrug) SphK2 Sphingosine Kinase 2 FTY720->SphK2 phosphorylation SphK2->FTY720_P

Caption: Signaling pathway of FTY720-induced bradycardia.

FTY720_Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase Animal_Acclimatization Animal Acclimatization (≥ 7 days) Telemetry_Surgery Telemetry Device Implantation (optional, for conscious model) Animal_Acclimatization->Telemetry_Surgery Surgical_Recovery Surgical Recovery (7-10 days) Telemetry_Surgery->Surgical_Recovery Baseline_Recording Baseline Cardiovascular Recording (24-48 hours) Surgical_Recovery->Baseline_Recording FTY720_Admin First Dose FTY720 Administration Baseline_Recording->FTY720_Admin Post_Dose_Monitoring Continuous Monitoring (especially first 6 hours) FTY720_Admin->Post_Dose_Monitoring Data_Analysis Data Analysis (Heart Rate, ECG intervals) Post_Dose_Monitoring->Data_Analysis Troubleshooting_Bradycardia Start Unexpectedly Severe Bradycardia Observed Check_Dose Is the dose appropriate for the animal model? Start->Check_Dose Check_Anesthesia Is anesthesia a confounding factor? Check_Dose->Check_Anesthesia Yes Reduce_Dose Action: Lower the dose or perform a dose-response study. Check_Dose->Reduce_Dose No Check_Variability Is there high inter-animal variability? Check_Anesthesia->Check_Variability No Use_Telemetry Action: Use telemetry in conscious animals or use a consistent, light anesthetic plane. Check_Anesthesia->Use_Telemetry Yes Standardize_Procedures Action: Standardize drug administration, handling, and environmental conditions. Check_Variability->Standardize_Procedures Yes End Problem Resolved Check_Variability->End No Reduce_Dose->End Use_Telemetry->End Standardize_Procedures->End

References

FTY720 vs. FTY720 (S)-Phosphate: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing FTY720 (Fingolimod) and its active metabolite, FTY720 (S)-Phosphate. This guide provides answers to frequently asked questions and troubleshooting advice to address common in vivo efficacy issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between FTY720 and this compound?

A1: FTY720 (also known as Fingolimod) is a prodrug .[1][2] To become biologically active, it must be phosphorylated in vivo by cellular enzymes, primarily Sphingosine Kinase 2 (SphK2), to form FTY720-Phosphate.[3][4][5][6][7] this compound is the specific, biologically active enantiomer that is produced and directly modulates Sphingosine-1-Phosphate (S1P) receptors.[8][9] Using this compound directly in an experiment bypasses the need for enzymatic activation.

Q2: How does FTY720-Phosphate exert its immunomodulatory effect?

A2: FTY720-Phosphate is an agonist for four of the five S1P receptors: S1P1, S1P3, S1P4, and S1P5.[1][10] Its main therapeutic effect is achieved by acting as a functional antagonist of the S1P1 receptor on lymphocytes.[4][11] Binding of FTY720-Phosphate to S1P1 leads to the receptor's internalization and degradation.[3][11][12] This process prevents lymphocytes from egressing from secondary lymphoid organs, effectively sequestering them and reducing the number of circulating autoimmune cells.[3][4]

Q3: Which compound should I use for my in vivo experiment: FTY720 or this compound?

A3: The choice depends on your experimental goals:

  • Use FTY720 (Prodrug) when you want to model the clinical application of Fingolimod, where the drug is administered orally and undergoes metabolic activation. This approach relies on the host's enzymatic machinery.

  • Use this compound (Active Form) when you need to ensure a direct and consistent concentration of the active compound, bypassing any variability in phosphorylation rates between animals or experimental systems. This is ideal for mechanistic studies or when troubleshooting a lack of efficacy with the prodrug.

Q4: Does the unphosphorylated FTY720 have any biological activity?

A4: Yes, while the primary immunomodulatory effects are attributed to FTY720-Phosphate's action on S1P receptors, the parent FTY720 molecule is not inert. It has been shown to have "off-target" effects, such as inhibiting sphingosine-1-phosphate lyase and reactivating protein phosphatase 2A (PP2A), which can influence cellular processes like apoptosis independently of S1P receptor signaling.[7][13][14]

Troubleshooting In Vivo Efficacy Issues

Issue 1: I am not observing the expected lymphopenia or therapeutic effect after administering FTY720.

  • Potential Cause 1: Inefficient Phosphorylation. The conversion of FTY720 to its active phosphate form is dependent on Sphingosine Kinase 2 (SphK2) activity.[2][5][6] This enzymatic activity can vary significantly between species, tissues, and even individual animals, leading to insufficient levels of the active drug. For instance, FTY720 phosphorylation is notably less efficient in human blood compared to rodent blood.[5][15]

    • Solution: Switch to direct administration of This compound . This will deliver the active compound directly to the system, bypassing the need for phosphorylation and providing a more reliable measure of the drug's potential effect.

  • Potential Cause 2: Drug Formulation and Stability. FTY720 and its phosphate form can be challenging to dissolve and may degrade if not stored or handled correctly.

    • Solution: Ensure you are following the manufacturer's guidelines for storage (typically -20°C) and solubility.[8] Prepare fresh solutions for each experiment and confirm complete dissolution before administration. For long-term in vivo studies, consider liposomal formulations which can improve stability and circulation half-life.[16][17]

  • Potential Cause 3: Incorrect Dose or Administration Route. The effective dose can vary based on the animal model and the intended therapeutic outcome.

    • Solution: Review the literature for established dosage and administration routes (e.g., oral gavage, intraperitoneal injection) for your specific model, such as the Experimental Autoimmune Encephalomyelitis (EAE) model.[10][18][19][20]

Issue 2: My experimental results with FTY720 are highly variable between animals.

  • Potential Cause: Biological Variation in Drug Metabolism. As mentioned above, the activity of SphK2 can differ between individual animals, leading to inconsistent levels of active FTY720-Phosphate and, consequently, variable efficacy.

    • Solution: To reduce variability and increase experimental reproducibility, use This compound . This ensures that every animal receives the same amount of the active drug, eliminating metabolic conversion as a variable.

Issue 3: I am observing unexpected cellular effects that don't seem related to S1P receptor modulation.

  • Potential Cause: Off-Target Effects of Unphosphorylated FTY720. The parent FTY720 molecule can interact with other cellular targets, potentially leading to confounding results.[7][13][14]

    • Solution: Compare the effects of FTY720 with this compound. If the unexpected effect persists only in the FTY720 group, it is likely an off-target effect of the prodrug. Using this compound can help isolate the effects mediated specifically through S1P receptor agonism.

Troubleshooting Decision Workflow

G start In Vivo Efficacy Issue Observed (e.g., No Lymphopenia) check_drug Step 1: Verify Drug Integrity - Correct storage (-20°C)? - Fresh solution used? - Correct formulation? start->check_drug check_protocol Step 2: Review Protocol - Dose appropriate for model? - Correct administration route? check_drug->check_protocol is_fty720 Step 3: Using FTY720 (Prodrug)? check_protocol->is_fty720 phosphorylation_issue Potential Cause: Inefficient/Variable Phosphorylation (Low SphK2 Activity) is_fty720->phosphorylation_issue Yes other_issues Issue Persists: Investigate other causes (e.g., receptor expression, model-specific resistance) is_fty720->other_issues No (Using FTY720-P) use_phosphate Recommended Solution: Switch to this compound to bypass metabolism phosphorylation_issue->use_phosphate

Caption: Troubleshooting workflow for FTY720 in vivo efficacy issues.

Quantitative Data Summary

For researchers seeking precise pharmacological data, the following tables summarize key binding and kinetic parameters.

Table 1: Binding Affinities of this compound to Human S1P Receptors

Receptor Subtype Binding Affinity (Ki, nM)
S1P1 2.1
S1P2 No Affinity
S1P3 5.9
S1P4 23
S1P5 2.2

(Data sourced from Cayman Chemical product information, citing Albert, R., et al. 2005)[8]

Table 2: Kinetic Parameters for FTY720 Phosphorylation by Sphingosine Kinases (SPHK)

Enzyme Substrate Km (µM) Relative Efficiency
Human SPHK1 FTY720 160 Low
Human SPHK2 FTY720 5.2 High (30x > SPHK1)
Murine SPHK1a FTY720 120 Low
Murine SPHK2 FTY720 15 High (8x > SPHK1a)

(Data adapted from Paugh, S. W., et al. 2003 and Billich, A., et al. 2003)[5][6][15]

Signaling Pathway and Experimental Workflow

FTY720 Activation and Mechanism of Action

G cluster_cell Target Cell (e.g., Lymphocyte) sphk2 SphK2 fty720p FTY720-Phosphate (Active Drug) sphk2->fty720p s1p1_surface S1P1 Receptor (On Cell Surface) s1p1_internal Internalized S1P1 (Degradation) s1p1_surface->s1p1_internal Induces Internalization & Degradation sequestration Lymphocyte Sequestration (Trapped in Lymph Node) s1p1_internal->sequestration fty720 FTY720 (Prodrug) Administered fty720->sphk2 Phosphorylation (Rate-Limiting Step) fty720p->s1p1_surface Binds & Activates

Caption: In vivo activation of FTY720 and its mechanism on lymphocytes.

General Experimental Workflow for Comparing FTY720 and FTY720-P

G cluster_groups start Start: Animal Model (e.g., EAE) randomize Randomize into 3 Cohorts start->randomize g1 Group 1: Vehicle Control randomize->g1 g2 Group 2: FTY720 (Prodrug) randomize->g2 g3 Group 3: This compound randomize->g3 administer Daily Administration (e.g., Oral Gavage) g1->administer g2->administer g3->administer monitor Monitor Clinical Score & Body Weight administer->monitor collect Blood Collection at Key Timepoints monitor->collect analyze Analyze Circulating Lymphocyte Counts (Flow Cytometry) collect->analyze end Endpoint: Compare Efficacy & Variability analyze->end

Caption: Workflow for an in vivo study comparing FTY720 and FTY720-P.

Key Experimental Protocol

Protocol 1: In Vivo Administration and Efficacy Assessment in a Mouse Model (EAE)

This protocol provides a general framework. Doses and schedules should be optimized based on specific experimental goals and literature precedents for the chosen mouse strain.

  • Preparation of Dosing Solutions:

    • Vehicle: Prepare sterile saline (0.9% NaCl) or water, depending on the drug's solvent.

    • FTY720 (Fingolimod): For a 1 mg/kg dose in a 25g mouse, prepare a stock solution. FTY720 is often dissolved in water. For example, create a 0.1 mg/mL solution. A 25g mouse would receive 0.25 mL via oral gavage.

    • This compound: This compound may have different solubility. Follow the manufacturer's instructions. Prepare a stock solution of equivalent molarity to the FTY720 solution.

  • Animal Model and Treatment:

    • Induce EAE in C57BL/6 mice using a standard MOG35-55 peptide immunization protocol.

    • Begin treatment either prophylactically (at the time of immunization) or therapeutically (after the onset of clinical signs, e.g., score of 1).[10][18]

    • Administer the vehicle, FTY720, or this compound daily via oral gavage or another appropriate route.

  • Efficacy Assessment:

    • Clinical Scoring: Monitor mice daily for clinical signs of EAE (e.g., tail limpness, hind limb weakness) using a standardized 0-5 scoring system.

    • Lymphocyte Counting: At predetermined time points (e.g., Day 7, Day 14, and endpoint), collect a small volume of blood (~50 µL) from the tail vein into EDTA-coated tubes.

    • Perform a complete blood count (CBC) using an automated hematology analyzer or perform flow cytometry using antibodies for T-cell markers (e.g., CD4, CD8) to quantify lymphopenia.[19]

  • Data Analysis:

    • Compare the mean clinical scores between treatment groups over time.

    • Calculate the percentage reduction in circulating lymphocytes for each group relative to the vehicle control.

    • Assess the variability (e.g., standard deviation) of the lymphocyte counts within the FTY720 group versus the this compound group. A lower variance in the this compound group would suggest that bypassing metabolism reduces inter-animal variability.

References

Improving FTY720 (S)-Phosphate delivery across the blood-brain barrier

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers focusing on the central nervous system (CNS) delivery of FTY720 (S)-Phosphate. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during experiments aimed at improving its delivery across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is the active form of FTY720 and how is it generated in the CNS?

A1: FTY720 (fingolimod) is a prodrug. Its pharmacologically active form is FTY720-phosphate (FTY720-P).[1] FTY720 is lipophilic, which allows it to cross the blood-brain barrier.[2][3] Once in the CNS, it is phosphorylated by sphingosine kinase 2 (SphK2), an enzyme highly expressed in the brain and its microvasculature, to form the active moiety, FTY720-P.[4][5] This active form then modulates sphingosine-1-phosphate (S1P) receptors on various CNS cells, including astrocytes, oligodendrocytes, and neurons.[1][2]

Q2: What are the primary mechanisms by which FTY720-P is thought to exert its effects within the CNS?

A2: FTY720-P acts as a functional antagonist at the S1P1 receptor.[1][3] Its therapeutic effects within the CNS are believed to stem from several mechanisms:

  • Direct Neural Cell Modulation: It can directly influence the survival, differentiation, and cytoskeletal dynamics of neural cells.[2][6]

  • Astrocyte Modulation: By down-modulating S1P1 receptors on astrocytes, it may reduce astrogliosis, a process linked to neurodegeneration.[1][3]

  • Neuroprotection: Animal model studies suggest an overall neuroprotective effect, potentially by inhibiting inflammatory responses and supporting structural restoration of CNS tissue.[2][4]

Q3: What are the main strategies being explored to enhance FTY720-P delivery to the brain?

A3: While FTY720 naturally crosses the BBB, enhancing its concentration and targeting specific brain regions is a key research goal.[2] Major strategies include:

  • Prodrug Approaches: Designing novel prodrugs that are more efficient at crossing the BBB and are then converted to FTY720 or FTY720-P within the CNS.[7][8] This can involve linking the drug to substrates recognized by specific BBB transporters.[9]

  • Nanoparticle-Mediated Delivery: Encapsulating FTY720 or FTY720-P in nanoparticles (e.g., liposomes, solid lipid nanoparticles) can improve BBB penetration.[10][11] These nanoparticles can be engineered to target specific receptors on the BBB for enhanced transport via mechanisms like receptor-mediated transcytosis.[10][12]

Troubleshooting Guides

Issue 1: Low or undetectable concentrations of FTY720-P in brain tissue samples.

Potential Cause Troubleshooting Step Rationale
Insufficient Phosphorylation Verify the expression and activity of Sphingosine Kinase 2 (SphK2) in your experimental model (cell line or animal strain).FTY720 is a prodrug that requires phosphorylation by SphK2 to become the active FTY720-P.[4][5] Low enzyme activity will result in low levels of the active metabolite.
Drug Efflux In a control experiment, co-administer FTY720 with a known P-glycoprotein (P-gp) or other ABC transporter inhibitor.The BBB expresses efflux transporter proteins that actively pump xenobiotics out of the brain.[9] FTY720 could be a substrate for these transporters.
Metabolic Instability of FTY720-P Ensure rapid tissue harvesting and processing on ice. Use protease and phosphatase inhibitors in your lysis buffers.Biological membranes can contribute to the metabolic degradation of FTY720-P.[13] Minimizing processing time and enzymatic activity is crucial for accurate quantification.
Analytical Sensitivity Confirm that the limit of quantification (LOQ) of your analytical method (e.g., LC-MS/MS) is sufficient for the expected brain concentrations.Brain trough levels can range from 40 to 540 ng/g in rat models, requiring a highly sensitive detection method.[5]

Issue 2: Inconsistent or contradictory results in BBB permeability assays after FTY720-P administration.

Potential Cause Troubleshooting Step Rationale
Dose-Dependent Effects Perform a dose-response curve. Test concentrations ranging from low (0.01–1 µM) to high (10–100 µM).The effect of FTY720 on endothelial barrier function is highly dose-dependent. Lower doses may be protective, while higher concentrations have been shown to induce barrier breakdown and apoptosis.[14]
Influence of Inflammation Standardize or test the effect of inflammatory mediators (e.g., TNFα, IFNγ) in your in vitro model.The effect of FTY720-P on BBB stability can differ between normal and inflammatory conditions. Some studies show no protective effect under inflammatory stimulation.[15][16]
Model System Differences Compare results from your in vitro model with in vivo data.In vitro models may not fully recapitulate the complexity of the in vivo neurovascular unit. Discrepancies between in vitro barrier protection and in vivo barrier disruption have been reported.[14]
Differential Receptor Activity Characterize the S1P receptor subtypes (S1P1, S1P3, S1P5) expressed in your BBB model.FTY720-P acts on multiple S1P receptors which can have different downstream effects on cell junctions and barrier integrity.[1][4]

Quantitative Data Summary

Table 1: FTY720 and FTY720-P Concentrations in Biological Samples

Parameter Species/Model Dose Concentration Source
Brain Trough Levels Rat (EAE model) 0.03 - 0.3 mg/kg 40 - 540 ng/g [5]
Whole Blood (Fingolimod) Human (MS patients) 0.5 mg daily 0.61 - 6.21 µg/L [17]

| Whole Blood (Fingolimod-P) | Human (MS patients) | 0.5 mg daily | 0.48 - 4.28 µg/L |[17] |

Table 2: Reported Effects of Fingolimod (0.5 mg) on Brain Volume Loss (BVL) in Clinical Trials

Study Comparator Duration Reduction in Rate of BVL Source
FREEDOMS Placebo 24 months 35% [18][19]
FREEDOMS II Placebo 24 months 33% [19]

| TRANSFORMS | IFNβ-1a IM | 12 months | 32% |[18][19] |

Experimental Protocols & Visualizations

Protocol 1: Quantification of FTY720/FTY720-P in Brain Tissue

This protocol provides a general workflow for measuring drug concentration in brain tissue, a critical step in assessing BBB penetration.

Objective: To accurately measure the concentration of FTY720 and its active phosphate metabolite in brain tissue homogenates.

Methodology: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[17]

Workflow:

  • Tissue Collection: Anesthetize the animal and perfuse transcardially with ice-cold saline to remove blood from the brain vasculature.

  • Dissection & Storage: Immediately dissect the brain region of interest (e.g., cortex, hippocampus), weigh it, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.

  • Homogenization: Homogenize the weighed tissue sample in a suitable buffer (e.g., phosphate-buffered saline with phosphatase inhibitors) on ice.

  • Protein Precipitation/Extraction: Add a protein precipitating agent (e.g., ice-cold acetonitrile) containing an appropriate internal standard to the homogenate. Vortex vigorously and centrifuge at high speed to pellet proteins.

  • Sample Preparation: Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for UHPLC-MS/MS analysis.

  • UHPLC-MS/MS Analysis: Inject the prepared sample into the UHPLC-MS/MS system. Use a suitable column (e.g., C18) and a gradient elution method. Set the mass spectrometer to monitor specific parent-daughter ion transitions for FTY720, FTY720-P, and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of FTY720 and FTY720-P. Calculate the concentration in the tissue sample by comparing its peak area ratio (analyte/internal standard) to the standard curve. Express the final concentration as ng/g of tissue.

G Workflow: FTY720-P Brain Concentration Analysis A 1. Perfuse and Collect Brain Tissue B 2. Homogenize Tissue on Ice A->B C 3. Protein Precipitation & Liquid Extraction B->C D 4. Evaporate and Reconstitute Sample C->D E 5. Inject into UHPLC-MS/MS D->E F 6. Quantify Against Standard Curve E->F

Workflow for quantifying FTY720-P in brain tissue.
Protocol 2: Assessing BBB Permeability using Nanoparticle Delivery

This protocol outlines a general approach for evaluating whether a nanoparticle formulation enhances drug delivery across the BBB in vivo.

Objective: To determine if a novel nanoparticle (NP) formulation increases the brain accumulation of a cargo (e.g., a fluorescent dye or FTY720) compared to the free cargo.

Methodology: In vivo administration followed by ex vivo tissue analysis.

Workflow:

  • NP Formulation: Prepare drug-loaded nanoparticles (e.g., FTY720-NPs) and corresponding empty NPs. Characterize them for size, charge, and drug loading efficiency.

  • Animal Administration: Administer FTY720-NPs, free FTY720 (at an equivalent dose), and empty NPs (as a control) to different groups of animals via systemic injection (e.g., intravenous).

  • Time Point Selection: Choose a relevant time point post-injection (e.g., 2, 6, 24 hours) for tissue collection based on the expected pharmacokinetics of the NPs.

  • Tissue Collection: At the selected time point, collect blood and brain tissue (after perfusion) as described in Protocol 1.

  • Quantification:

    • For FTY720 cargo: Analyze brain and plasma concentrations using UHPLC-MS/MS (Protocol 1).

    • For fluorescent cargo: Homogenize the brain tissue and measure fluorescence using a plate reader. Image tissue sections using fluorescence microscopy to visualize distribution.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio. A significantly higher ratio for the NP group compared to the free drug group indicates enhanced BBB penetration.

Evaluating nanoparticle-mediated BBB delivery.
FTY720 Mechanism of Action in the CNS

The following diagram illustrates the pathway of FTY720 entering the CNS and its subsequent action on neural cells.

G FTY720 (Fingolimod) Pathway Across the BBB cluster_blood Bloodstream cluster_cns Central Nervous System (CNS) FTY720_blood FTY720 (Prodrug) BBB Blood-Brain Barrier (BBB) FTY720_blood->BBB Lipophilic Diffusion FTY720_cns FTY720 SphK2 Sphingosine Kinase 2 (SphK2) FTY720_cns->SphK2 Phosphorylation FTY720P FTY720-Phosphate (Active Form) SphK2->FTY720P S1PR S1P Receptors (S1P1, S1P3, S1P5) FTY720P->S1PR Binds & Modulates Effect Modulation of Neural Cells (Astrocytes, Neurons, etc.) S1PR->Effect BBB->FTY720_cns

FTY720 crosses the BBB and is activated in the CNS.

References

Technical Support Center: Minimizing FTY720 (S)-Phosphate-Induced S1P1 Receptor Downregulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with FTY720 (S)-Phosphate and the S1P1 receptor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at minimizing this compound-induced S1P1 receptor downregulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound-induced S1P1 receptor downregulation?

A1: this compound (FTY720-P), the active metabolite of FTY720 (Fingolimod), acts as a potent agonist at the S1P1 receptor.[1][2] Unlike the endogenous ligand, sphingosine-1-phosphate (S1P), which promotes receptor recycling to the cell surface, FTY720-P induces persistent internalization and subsequent degradation of the S1P1 receptor.[2][3][4] This process is primarily mediated by the recruitment of β-arrestin, which, upon receptor phosphorylation by G protein-coupled receptor kinase 2 (GRK2), targets the receptor for ubiquitination and proteasomal degradation.[5][6][7] The slow dissociation rate of FTY720-P from the S1P1 receptor also contributes to its prolonged internalization and reduced recycling.[3][8]

Q2: How does FTY720-P's effect on S1P1 receptor trafficking differ from the natural ligand, S1P?

A2: The key difference lies in the fate of the internalized receptor. With S1P, the S1P1 receptor is internalized but then efficiently recycled back to the plasma membrane.[3][4] In contrast, FTY720-P, often referred to as a "functional antagonist," traps the receptor in intracellular compartments, leading to its ubiquitination and degradation in proteasomes and lysosomes.[2][4][5] This ultimately results in a sustained loss of S1P1 receptors from the cell surface.[3]

Q3: What is "biased agonism" and how can it be leveraged to minimize S1P1 receptor downregulation?

A3: Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. In the context of the S1P1 receptor, agonists can be biased towards G-protein signaling (which mediates the desired therapeutic effects like lymphocyte sequestration) or towards β-arrestin recruitment (which is primarily responsible for receptor internalization and downregulation).[3][9] By developing or utilizing S1P1 receptor agonists that are biased towards G-protein signaling and have reduced β-arrestin recruitment, it is possible to achieve the desired physiological response with minimized receptor downregulation.[10] FTY720 (S)-phosphonate (Tys) is an example of a G-protein biased agonist that preserves S1P1 receptor expression compared to FTY720-P.[10]

Q4: Are there any chemical modifications to FTY720-P that can reduce S1P1 receptor downregulation?

A4: Yes, medicinal chemistry efforts have focused on creating analogs of FTY720-P that exhibit biased agonism. For instance, FTY720 (S)-phosphonate (Tys) has been shown to be a G-protein biased agonist that does not induce β-arrestin recruitment, S1P1 ubiquitination, or proteasomal degradation, thereby preserving S1P1 expression both in vitro and in vivo.[10] Other research has explored various phosphate mimics, such as amino phosphonates and amino carboxylates, as potent S1P1 binders, with some showing reversible effects on lymphocyte counts, suggesting potentially different receptor trafficking profiles.[11]

Troubleshooting Guides

Issue 1: Significant loss of S1P1 receptor surface expression observed after FTY720-P treatment in my cell-based assay.

  • Possible Cause 1: High concentration of FTY720-P. The extent of S1P1 receptor internalization is highly dependent on the concentration of FTY720-P.[12]

    • Troubleshooting Tip: Perform a dose-response experiment to determine the minimal effective concentration of FTY720-P required for your specific assay. This can help to achieve the desired biological effect while minimizing receptor downregulation.

  • Possible Cause 2: Prolonged incubation time. Continuous exposure to FTY720-P leads to sustained receptor internalization and degradation.[3][12]

    • Troubleshooting Tip: If experimentally feasible, consider pulse-chase experiments where cells are exposed to FTY720-P for a shorter duration, followed by a washout period. This may allow for some degree of receptor recovery, although FTY720-P's slow off-rate may still pose a challenge.[3]

  • Possible Cause 3: The inherent properties of FTY720-P. FTY720-P is known to be a potent inducer of S1P1 downregulation.[1][5]

    • Troubleshooting Tip: Consider using a biased agonist that favors G-protein signaling over β-arrestin recruitment. For example, FTY720 (S)-phosphonate (Tys) has been shown to preserve S1P1 expression.[10] Alternatively, explore other S1P1 modulators that have been designed to have a reduced impact on receptor downregulation.

Issue 2: Difficulty in quantifying the extent of S1P1 receptor downregulation.

  • Possible Cause 1: Inappropriate assay selection. Different methods for quantifying receptor expression have varying levels of sensitivity and complexity.

    • Troubleshooting Tip: Utilize flow cytometry for a robust and quantitative measurement of cell surface S1P1 receptor levels.[13][14][15] Alternatively, high-content imaging-based redistribution assays can be used to visualize and quantify receptor internalization.[16][17]

  • Possible Cause 2: Poor antibody performance in flow cytometry. The quality of the antibody is critical for accurate detection of surface S1P1.

    • Troubleshooting Tip: Ensure your primary antibody is validated for flow cytometry and specifically recognizes the extracellular domain of the S1P1 receptor. Run appropriate controls, including isotype controls and unstained cells, to set your gates correctly.

  • Possible Cause 3: Low S1P1 expression in the chosen cell line. The endogenous expression of S1P1 can be low in some cell lines, making changes difficult to detect.

    • Troubleshooting Tip: Consider using a cell line that overexpresses a tagged version of the S1P1 receptor, such as S1P1-eGFP.[16] This can provide a stronger signal for quantification.

Data Presentation

Table 1: Comparison of Ligand Effects on S1P1 Receptor Signaling and Trafficking

LigandG-protein Signaling (GTPγS binding)β-arrestin RecruitmentS1P1 Receptor FateReference
S1PAgonistAgonistInternalization and Recycling[3],[4]
FTY720-PAgonistStrong Agonist (132% of S1P)Internalization and Degradation[3],[8]
FTY720 (S)-phosphonate (Tys)AgonistNo significant recruitmentPreserved Surface Expression[10]

Table 2: Potency of S1P1 Receptor Modulators in Functional Assays

Compoundβ-arrestin Recruitment EC50 (nM)Gαi-activation EC50 (nM)In Vivo Lymphocyte ReductionReference
Ponesimod1.51.1Yes[18]
D3-20.9167No[18]

Experimental Protocols

Protocol 1: Quantification of S1P1 Receptor Surface Expression by Flow Cytometry

  • Cell Preparation: Culture cells to 80-90% confluency. Harvest cells using a non-enzymatic cell dissociation solution to preserve surface proteins.

  • Ligand Treatment: Resuspend cells in assay buffer and treat with desired concentrations of FTY720-P or control compounds for the specified duration at 37°C.

  • Antibody Staining: Wash cells with cold PBS containing 1% BSA. Incubate cells with a primary antibody specific for an extracellular epitope of S1P1 for 30-60 minutes on ice.

  • Secondary Antibody Staining: Wash cells to remove unbound primary antibody. If the primary antibody is not directly conjugated, incubate with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.

  • Data Acquisition: Wash cells and resuspend in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of the S1P1 signal. Normalize the MFI of treated samples to the vehicle control to determine the percentage of receptor downregulation.

Protocol 2: S1P1 Receptor Internalization Assay using High-Content Imaging

  • Cell Seeding: Seed U2OS cells stably expressing S1P1-EGFP in a 96-well imaging plate 18-24 hours prior to the assay.[16]

  • Assay Preparation: Wash cells with pre-warmed assay buffer and incubate for 2 hours at 37°C.[16]

  • Compound Addition: Add test compounds (e.g., FTY720-P) and controls to the wells.

  • Incubation: Incubate the plate for the desired time (e.g., 1 hour) at 37°C.[16]

  • Imaging: Acquire images using a high-content imaging system. The S1P1-EGFP will translocate from the plasma membrane to intracellular vesicles upon agonist stimulation.

  • Image Analysis: Use image analysis software to quantify the internalization of S1P1-EGFP by measuring the fluorescence intensity within defined intracellular compartments versus the cell membrane.

Mandatory Visualizations

S1P1_Signaling_Downregulation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FTY720-P FTY720-P S1P1 S1P1 Receptor FTY720-P->S1P1 Binds S1P S1P S1P->S1P1 Binds G_protein G-protein Signaling S1P1->G_protein Activates GRK2 GRK2 S1P1->GRK2 Phosphorylates beta_Arrestin β-Arrestin GRK2->beta_Arrestin Recruits Internalization Internalized Receptor beta_Arrestin->Internalization Mediates Ubiquitination Ubiquitination Degradation Proteasomal/Lysosomal Degradation Ubiquitination->Degradation Targets for Internalization->Ubiquitination Leads to Internalization->Degradation FTY720-P-mediated Recycling Recycling Endosome Internalization->Recycling S1P-mediated Recycling->S1P1 Recycles Troubleshooting_Workflow start High S1P1 Downregulation Observed q1 Is FTY720-P concentration optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is incubation time minimized? a1_yes->q2 sol1 Perform Dose-Response Experiment a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Alternative agonist available? a2_yes->q3 sol2 Consider Pulse-Chase Experiment a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Use Biased Agonist (e.g., Tys) a3_yes->sol3 end_no_alt Acknowledge inherent FTY720-P effect a3_no->end_no_alt end Continue with optimized protocol sol3->end Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture treatment Cell Treatment cell_culture->treatment ligand_prep Ligand Preparation (FTY720-P, Controls) ligand_prep->treatment incubation Incubation treatment->incubation flow_cytometry Flow Cytometry (Surface Staining) incubation->flow_cytometry imaging High-Content Imaging (S1P1-EGFP) incubation->imaging quantification Data Quantification flow_cytometry->quantification imaging->quantification

References

Addressing FTY720 (S)-Phosphate instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FTY720 (S)-Phosphate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the instability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over a short period. Is this expected?

A1: Yes, this is a known issue. This compound is unstable in aqueous solutions, and it is highly recommended to prepare solutions fresh before each experiment to ensure accurate and reproducible results.[1] The parent compound, FTY720, is also known to be unstable in aqueous buffers, with recommendations against storing aqueous solutions for more than one day.[2]

Q2: What are the primary causes of this compound degradation in aqueous solutions?

A2: While specific degradation pathways for the phosphate form are not extensively documented in publicly available literature, degradation is likely influenced by factors such as pH, temperature, and light. The parent compound, fingolimod, has been shown to degrade under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[3][4] It is plausible that the phosphate ester in this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.

Q3: How should I prepare and store my this compound solutions to minimize degradation?

A3: For optimal stability, it is best to prepare this compound solutions immediately before use. If a stock solution must be prepared, dissolve the compound in an appropriate organic solvent like DMSO before diluting it to the final concentration in your aqueous experimental buffer. For short-term storage of stock solutions in organic solvents, it is advisable to store them at -20°C or -80°C and protect them from light. One study on fingolimod and its phosphate in plasma suggests stability for up to 2 months at -20°C for stock and working solutions.[5]

Q4: Are there any formulation strategies to improve the stability of this compound in aqueous solutions?

A4: Yes, formulation strategies can enhance stability. For the parent compound FTY720, liposomal formulations have been shown to improve aqueous stability and prolong circulation time in vivo.[2] This approach could potentially be applied to this compound as well. Additionally, optimizing the pH of the buffer and protecting the solution from light may help to slow down degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results between batches of prepared this compound solution. Degradation of the compound in solution over time.Always prepare fresh solutions of this compound for each experiment. Avoid using solutions that have been stored, even for a short period, at room temperature.
Loss of biological activity in a time-course experiment. Instability of this compound in the experimental medium (e.g., cell culture media) over the duration of the experiment.Consider the stability of the compound in your specific experimental setup. For long-term experiments, it may be necessary to replenish the this compound at regular intervals.
Precipitate formation upon dilution of an organic stock solution into an aqueous buffer. Poor solubility of this compound in the final aqueous buffer. The parent compound, fingolimod, is sparingly soluble in aqueous buffers.[2]Ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation. It may be necessary to adjust the pH of the buffer or use a co-solvent.
Unexpected peaks in analytical chromatography (e.g., HPLC). Presence of degradation products.Utilize a validated stability-indicating analytical method to separate the parent compound from any potential degradants. Forced degradation studies on the parent compound, fingolimod, have identified several degradation products under various stress conditions.[6]

Quantitative Data Summary

The following tables summarize stability data for FTY720 (Fingolimod) and FTY720-Phosphate. It is important to note that most of the detailed forced degradation data available is for the parent compound, Fingolimod.

Table 1: Forced Degradation of Fingolimod

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)
Acid Hydrolysis1 M HCl2 hours80°C~37%
Base Hydrolysis1 N NaOH1 hourRoom TempSensitive
Base Hydrolysis1 N NaOH30 min / 1 hour40°C to 80°CSignificant
Oxidation3% H₂O₂12 hoursRoom Temp-
Oxidation3% H₂O₂1 hour80°C-
Thermal DegradationDry Heat24 hours70°C-
Photodegradation (UV)UV Light5 daysRoom Temp~50%
Photodegradation (Vis)Visible Light5 daysRoom Temp~36%

Data extrapolated from forced degradation studies on Fingolimod.[3][4]

Table 2: Stability of Fingolimod and Fingolimod-Phosphate in Human Plasma [5]

ConditionAnalyteConcentrationDurationTemperatureStability Outcome
Bench-topFingolimod & Fingolimod-P4.0 & 100 ng/mL4 hoursRoom TempStable
Freeze-thaw CyclesFingolimod & Fingolimod-P4.0 & 100 ng/mL2 cycles-20°C to RTStable
AutosamplerFingolimod & Fingolimod-P4.0 & 100 ng/mL48 hours6°CStable
Long-term StorageFingolimod & Fingolimod-P4.0 & 100 ng/mL1, 3, 6, 12 months-20°C & -80°CStable

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound (Hypothetical)

This protocol is a hypothetical adaptation based on published methods for the analysis of Fingolimod and is intended as a starting point for method development.[4][7]

1. Objective: To develop a stability-indicating HPLC-UV method for the quantification of this compound and its degradation products.

2. Materials:

  • This compound reference standard
  • HPLC grade acetonitrile
  • Potassium dihydrogen phosphate (KH₂PO₄)
  • Orthophosphoric acid
  • HPLC grade water

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A starting point could be a 35:65 (v/v) ratio of acetonitrile to buffer.[3]
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 220 nm
  • Column Temperature: 30°C
  • Injection Volume: 20 µL

4. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to obtain a stock solution of known concentration.
  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

5. Forced Degradation Study:

  • Acid Hydrolysis: Treat a solution of this compound with 1 N HCl at an elevated temperature (e.g., 80°C) for a defined period. Neutralize the solution before injection.
  • Base Hydrolysis: Treat a solution of this compound with 1 N NaOH at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before injection.
  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature or an elevated temperature for a defined period.
  • Thermal Degradation: Expose a solid sample or a solution of this compound to dry heat (e.g., 70°C).
  • Photodegradation: Expose a solution of this compound to UV and visible light.

6. Analysis:

  • Inject the prepared standard solutions and stressed samples into the HPLC system.
  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

7. Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep_solution Prepare this compound Solution acid Acid Hydrolysis prep_solution->acid Expose to Stress base Base Hydrolysis prep_solution->base Expose to Stress oxidation Oxidation prep_solution->oxidation Expose to Stress thermal Thermal prep_solution->thermal Expose to Stress photo Photolysis prep_solution->photo Expose to Stress hplc HPLC-UV Analysis acid->hplc Inject Sample base->hplc Inject Sample oxidation->hplc Inject Sample thermal->hplc Inject Sample photo->hplc Inject Sample quantify Quantify Degradation hplc->quantify identify Identify Degradants (LC-MS) hplc->identify

Caption: Forced degradation experimental workflow for this compound.

signaling_pathway FTY720 FTY720 (Fingolimod) SphK2 Sphingosine Kinase 2 (SphK2) FTY720->SphK2 Phosphorylation FTY720P This compound SphK2->FTY720P S1PR S1P Receptors (S1P1,3,4,5) FTY720P->S1PR Agonism Downstream Downstream Signaling (e.g., Lymphocyte Trafficking) S1PR->Downstream

Caption: Bioactivation pathway of FTY720 to this compound.

logical_relationship Instability Instability in Aqueous Solution Hydrolysis Hydrolysis Instability->Hydrolysis Oxidation Oxidation Instability->Oxidation Photolysis Photolysis Instability->Photolysis Degradation Degradation Products Hydrolysis->Degradation Oxidation->Degradation Photolysis->Degradation LossOfActivity Loss of Biological Activity Degradation->LossOfActivity

Caption: Relationship between instability factors and loss of activity.

References

Validation & Comparative

FTY720 (S)-Phosphate vs. Fingolimod (FTY720) in MS Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of FTY720 (S)-Phosphate and its parent drug, Fingolimod (FTY720), focusing on their performance and mechanism in preclinical models of Multiple Sclerosis (MS). The content is supported by experimental data to inform research and development decisions.

Introduction: From Pro-drug to Active Moiety

Fingolimod (FTY720), commercially known as Gilenya, is a first-in-class, orally administered sphingosine-1-phosphate (S1P) receptor modulator approved for treating relapsing forms of multiple sclerosis.[1][2] It functions as a pro-drug; upon absorption, it is phosphorylated by sphingosine kinase 2 (SphK2) to its biologically active form, FTY720-phosphate.[1][3] This active metabolite then acts as a functional antagonist at the S1P1 receptor on lymphocytes.[1] This action prevents the egress of lymphocytes, including autoaggressive T cells, from lymph nodes, thereby reducing their infiltration into the central nervous system (CNS) and mitigating inflammatory damage.[4][5]

This compound is the active phosphorylated metabolite of Fingolimod. Administering this compound directly bypasses the need for in vivo enzymatic conversion, presenting a different pharmacological profile that warrants a direct comparison.

Mechanism of Action: The Critical Phosphorylation Step

The primary distinction between the two compounds lies in their activation pathway. Fingolimod requires a metabolic step to become active, whereas this compound is administered in its active form.

G_1 cluster_fingolimod Fingolimod (FTY720) Pathway cluster_phosphate This compound Pathway cluster_common Common Mechanism of Action FTY720 Fingolimod (FTY720) (Pro-drug Administered) SphK2 Sphingosine Kinase 2 (In Vivo Phosphorylation) FTY720->SphK2 Metabolism FTY720_P FTY720-Phosphate (Active Form) SphK2->FTY720_P S1P1 S1P1 Receptor on Lymphocytes FTY720_P->S1P1 FTY720SP This compound (Direct Administration) FTY720SP->S1P1 Internalization Receptor Internalization & Functional Antagonism S1P1->Internalization Sequestration Lymphocyte Sequestration in Lymph Nodes Internalization->Sequestration Reduced_Infiltration Reduced CNS Infiltration Sequestration->Reduced_Infiltration

Figure 1. Activation and downstream mechanism of Fingolimod vs. This compound.

Comparative Efficacy in EAE Models

The Experimental Autoimmune Encephalomyelitis (EAE) model is the most widely used animal model for MS. Data from EAE studies demonstrate the efficacy of both compounds in mitigating disease pathology.

Table 1: Amelioration of Clinical Score in EAE Models
CompoundTreatment ProtocolMean Peak Clinical Score (vs. Vehicle)Key OutcomeReference
Fingolimod (FTY720) Prophylactic (0.3 mg/kg, oral)Significantly reduced (Peak score ~0.25 vs. ~2.7 in vehicle)Almost completely prevented the development of clinical symptoms.[1]
Fingolimod (FTY720) Therapeutic (0.3 mg/kg, oral, after onset)Significantly reduced disease progression and severity.Reversed established neurological deficits.[1]
This compound ProphylacticNot QuantifiedAlmost completely prevented the development of EAE.[5]
This compound Therapeutic (after onset)Not QuantifiedMarkedly inhibited the relapse of EAE.[5]
Table 2: Effect on Lymphocyte Infiltration and Counts
CompoundEffect on Peripheral Blood LymphocytesEffect on CNS T-Cell InfiltrationReference
Fingolimod (FTY720) 70% reduction in blood lymphocytes 6h after 0.3 mg/kg oral dose.Significantly decreased the number of CD3+ and CD4+ T cells in the spinal cord.[1][3][5]
This compound Not QuantifiedDecreased infiltration of CD4+ T cells into the spinal cord.[5]

While direct quantitative comparisons are limited in publicly available literature, existing studies confirm that both Fingolimod and its active phosphate metabolite are highly effective in EAE models.[5] The direct administration of this compound bypasses reliance on metabolic enzyme activity, suggesting a potentially more rapid and consistent onset of action.

Key Experimental Protocols

Protocol 1: MOG-Induced EAE in C57BL/6 Mice

Objective: To induce a model of chronic MS in mice for therapeutic testing.

Methodology:

  • Immunization (Day 0): Emulsify Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA). Administer a 100 µL subcutaneous injection at two sites on the upper back of female C57BL/6 mice.

  • Pertussis Toxin Administration: Administer Pertussis Toxin (PTX) intraperitoneally on Day 0 and Day 2 post-immunization to facilitate blood-brain barrier permeabilization.

  • Treatment Initiation: For prophylactic studies, begin oral gavage of the test compound (e.g., Fingolimod at 0.3 mg/kg) or vehicle daily from day 7 post-immunization.[1] For therapeutic studies, initiate treatment upon the onset of clinical signs (e.g., score of 1).

  • Clinical Scoring: Monitor mice daily for weight loss and clinical signs of disease using a standardized 0-5 scale:

    • 0: No signs

    • 1: Limp tail

    • 2: Hind limb weakness or wobbly gait

    • 3: Partial hind limb paralysis

    • 4: Complete hind limb paralysis

    • 5: Moribund state

G_2 Day0 Day 0 Immunize (MOG+CFA) Administer PTX Day2 Day 2 Administer PTX Day0->Day2 Day7 Day 7 Start Prophylactic Treatment Day2->Day7 Day10_12 Day ~10-12 Onset of Symptoms Start Therapeutic Tx Day7->Day10_12 Monitoring Daily Clinical Scoring & Weight Check Day10_12->Monitoring

Figure 2. General experimental workflow for prophylactic and therapeutic EAE studies.

Protocol 2: Immunohistochemical Analysis of CNS Infiltration

Objective: To quantify T-cell infiltration into the spinal cord.

Methodology:

  • Tissue Harvest: At the study endpoint, perfuse mice transcardially with saline followed by 4% paraformaldehyde (PFA).

  • Tissue Processing: Dissect the spinal cord and post-fix in 4% PFA, then cryoprotect in a sucrose solution. Embed the tissue in OCT compound and freeze.

  • Sectioning: Cut transverse sections of the spinal cord (e.g., 20 µm thickness) using a cryostat.

  • Staining:

    • Perform antigen retrieval if necessary.

    • Block non-specific binding sites with a blocking buffer (e.g., serum).

    • Incubate sections with a primary antibody against a T-cell marker (e.g., anti-CD3 or anti-CD4).

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Apply a nuclear counterstain like DAPI.

  • Imaging and Analysis: Capture images using a fluorescence microscope. Quantify the number of positive cells per area (e.g., in the white matter tracts) using image analysis software.

Conclusion and Future Directions

Both Fingolimod and its active metabolite, this compound, demonstrate robust efficacy in preclinical EAE models by preventing pathogenic lymphocyte infiltration into the CNS.[5] The primary advantage of this compound is its ability to act directly, eliminating the need for in vivo phosphorylation and potentially offering a more direct and reliable pharmacological action. This makes it an attractive candidate for developing next-generation S1P modulators. Future studies should focus on direct, quantitative head-to-head comparisons to fully delineate differences in potency, onset of action, and potential effects on CNS-resident cells.

References

Unraveling the Endothelial Gatekeepers: A Comparative Analysis of FTY720 (S)-Phosphate and S1P in Barrier Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced control of endothelial barrier function is paramount. This guide provides a detailed comparison of two key modulators, Sphingosine-1-Phosphate (S1P) and its synthetic analog, FTY720 (S)-Phosphate (Fingolimod-Phosphate), on endothelial integrity. We present a synthesis of experimental data, detailed methodologies, and visual representations of the underlying signaling pathways to facilitate a comprehensive understanding.

The vascular endothelium forms a critical, dynamic barrier that regulates the passage of fluids, solutes, and cells between the blood and surrounding tissues. Dysfunction of this barrier is a hallmark of numerous pathological conditions, including inflammation, sepsis, and acute respiratory distress syndrome (ARDS). Both the endogenous lipid mediator S1P and the synthetic drug FTY720-P are potent regulators of this barrier, primarily through their interaction with sphingosine-1-phosphate receptors (S1PRs) on endothelial cells. While both can enhance endothelial barrier function, their mechanisms and long-term effects exhibit crucial differences.

Quantitative Comparison of Endothelial Barrier Enhancement

Experimental data consistently demonstrates the potent effects of both S1P and FTY720-P on enhancing the endothelial barrier, as measured by transendothelial electrical resistance (TEER) and permeability to macromolecules. However, the dynamics and sustainability of these effects differ.

CompoundConcentrationAssayCell TypeKey FindingsReference
S1P1 µMTEERHuman Pulmonary Artery Endothelial Cells (HPAEC)Rapid and sustained increase in TEER, indicating barrier enhancement.[1]
FTY720-P1 µMTEERHuman Pulmonary Artery Endothelial Cells (HPAEC)Potent increase in TEER.[1]
FTY720-P1 µMTEERhCMEC/D3 (human cerebral microvascular endothelial cells)Enhanced TEER to 1.32 ohm.cm² ± 0.02 compared to vehicle control (1.10 ohm.cm² ± 0.03).[2]
S1P>5 µMPermeabilityIn vitro lung endothelial cellsHigher concentrations can increase permeability.
FTY720Higher concentrations / Prolonged exposurePermeabilityIn vitro lung endothelial cellsCan lead to barrier disruption and increased permeability.[3]
FTY720-P1 µMFITC-Dextran PermeabilityhCMEC/D3Reduced permeability by 63.2% ± 4.6.[2]

Divergent Signaling Pathways: A Tale of Two Agonists

While both S1P and FTY720-P act as agonists at S1P receptors, particularly S1P1, their downstream signaling cascades and receptor fates diverge, leading to distinct temporal effects on the endothelial barrier.

S1P, the natural ligand, promotes endothelial barrier integrity by activating S1P1, which couples to the Gαi protein.[4] This initiates a signaling cascade involving the activation of Rac1, a small GTPase that promotes the formation of cortical actin and stabilizes adherens junctions, thereby enhancing the barrier.[5][6] Concurrently, S1P signaling can also involve the activation of RhoA at the cell periphery, which contributes to the initial stages of barrier enhancement.[7][8]

FTY720-P, on the other hand, acts as a "super agonist" at the S1P1 receptor.[9] It also rapidly induces Gαi-coupled signaling and Rac1 activation, leading to a potent, initial enhancement of the endothelial barrier, similar to S1P.[3] However, a key difference lies in the long-term consequence of receptor activation. Prolonged stimulation with FTY720-P leads to the ubiquitination and subsequent proteasomal degradation of the S1P1 receptor.[1][3] This functional antagonism ultimately results in a loss of responsiveness to S1P and can lead to increased permeability with prolonged exposure.[3][10] In contrast, the S1P-bound receptor is more readily recycled back to the cell surface, allowing for sustained signaling.[11]

S1P_Signaling cluster_EC Endothelial Cell S1P S1P S1PR1 S1P1 Receptor S1P->S1PR1 Binds Gai Gαi S1PR1->Gai Activates Rac1 Rac1 Gai->Rac1 Activates Actin Cortical Actin Reorganization Rac1->Actin Barrier Barrier Enhancement Actin->Barrier

Figure 1: Simplified S1P signaling pathway for endothelial barrier enhancement.

FTY720P_Signaling cluster_EC Endothelial Cell FTY720P FTY720-P S1PR1 S1P1 Receptor FTY720P->S1PR1 Binds Gai Gαi S1PR1->Gai Activates Ubiquitination Ubiquitination & Proteasomal Degradation S1PR1->Ubiquitination Prolonged Activation Rac1 Rac1 Gai->Rac1 Activates Actin Cortical Actin Reorganization Rac1->Actin Barrier_Initial Initial Barrier Enhancement Actin->Barrier_Initial Barrier_LongTerm Potential Long-Term Barrier Disruption Ubiquitination->Barrier_LongTerm

Figure 2: FTY720-P signaling pathway showing initial enhancement and potential long-term disruption.

Experimental Protocols

Accurate assessment of endothelial barrier function is crucial for comparative studies. The following are standard protocols for Transendothelial Electrical Resistance (TEER) and permeability assays.

Transendothelial Electrical Resistance (TEER) Assay

TEER is a non-invasive method that measures the electrical resistance across an endothelial monolayer, providing a quantitative measure of barrier integrity.[12]

Methodology:

  • Cell Culture: Endothelial cells are seeded onto microporous inserts (e.g., Transwell®) and cultured until a confluent monolayer is formed.[13]

  • Equilibration: Before measurement, the cell culture medium is replaced with fresh, pre-warmed medium, and the cells are allowed to equilibrate in a 37°C incubator.[14]

  • Measurement: A voltohmmeter with "chopstick" electrodes (e.g., EVOM2™) is used.[12][15] One electrode is placed in the apical (upper) chamber and the other in the basolateral (lower) chamber.[12]

  • Data Acquisition: The electrical resistance is measured in ohms (Ω).[12]

  • Calculation: To obtain the TEER value (in Ω·cm²), the resistance of a blank insert (without cells) is subtracted from the measured resistance, and the result is multiplied by the surface area of the insert.[15][16]

TEER_Workflow cluster_workflow TEER Measurement Workflow A Seed endothelial cells on Transwell insert B Culture to form a confluent monolayer A->B C Equilibrate cells in fresh medium B->C D Measure resistance with EVOM2 meter C->D E Subtract blank resistance and multiply by area D->E F Obtain TEER value (Ω·cm²) E->F

References

A Comparative Guide to FTY720 (S)-Phosphate and Other S1P Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Sphingosine 1-phosphate (S1P) receptor modulators are a class of drugs that have revolutionized the treatment of autoimmune diseases, particularly multiple sclerosis (MS). By targeting S1P receptors, these molecules regulate crucial physiological processes, most notably lymphocyte trafficking. FTY720 (Fingolimod), the first-in-class oral S1P receptor modulator, is a prodrug that is phosphorylated in vivo to its active form, FTY720 (S)-Phosphate.[1][2] This active metabolite acts as a potent agonist at four of the five S1P receptor subtypes.[2]

The therapeutic success of FTY720 has spurred the development of a new generation of S1P receptor modulators with more selective receptor profiles, aiming to enhance safety and efficacy.[2] This guide provides an objective comparison of this compound with other prominent S1P receptor modulators such as Siponimod, Ozanimod, and Ponesimod, supported by experimental data and detailed protocols for key assays.

Mechanism of Action: Functional Antagonism

The primary mechanism of action for S1P receptor modulators in treating MS involves their effect on lymphocyte trafficking.[3] S1P receptors, particularly S1P receptor subtype 1 (S1PR1), are essential for the egress of lymphocytes from secondary lymphoid organs into the circulatory system.[3][4] this compound and other modulators act as functional antagonists. Upon binding to S1PR1 on lymphocytes, they induce the internalization and degradation of the receptor.[3][5] This renders the lymphocytes unresponsive to the natural S1P gradient, trapping them within the lymph nodes and preventing their infiltration into the central nervous system (CNS) where they would otherwise contribute to inflammation and demyelination.[2][3]

While all modulators share this fundamental mechanism via S1PR1, they differ significantly in their selectivity for other S1P receptor subtypes, which are expressed on various cells throughout the body, including the CNS and cardiovascular system.[3][6] These differences in selectivity are a key factor in their varying pharmacological and safety profiles.

S1P_Modulator_Mechanism cluster_0 Lymph Node cluster_1 Bloodstream Lymphocyte Lymphocyte S1PR1_surface S1PR1 (Surface) Internalization Receptor Internalization & Degradation S1PR1_surface->Internalization Induces Egress Egress Blocked Modulator S1P Modulator (e.g., FTY720-P) Modulator->S1PR1_surface Binds to Sequestration Lymphocyte Sequestration Internalization->Sequestration Leads to Sequestration->Egress

Mechanism of S1P Receptor Modulators.

Comparative Performance Data

The key differences between this compound and newer S1P receptor modulators lie in their receptor selectivity, potency, and pharmacokinetic profiles. These differences influence their clinical application, side-effect profiles, and washout periods.

Receptor Selectivity and Potency

This compound is a non-selective modulator, binding with high affinity to S1PR1, S1PR3, S1PR4, and S1PR5.[2][3] In contrast, newer agents like Ozanimod and Siponimod are more selective, primarily targeting S1PR1 and S1PR5, while Ponesimod shows high selectivity for S1PR1.[3][7] This increased selectivity is intended to minimize off-target effects, such as the bradycardia associated with S1PR3 agonism.[8]

ModulatorS1PR1S1PR2S1PR3S1PR4S1PR5
FTY720-(S)-P Agonist (EC50 <1 nM)[3]No Affinity (>10,000 nM)[3][8]Agonist (EC50 <1 nM)[3]Agonist (EC50 <1 nM)[3]Agonist (EC50 <1 nM)[3]
Siponimod Agonist (EC50 <1 nM)[3]No Affinity (>10,000 nM)[3]Low Affinity (>1,000 nM)[3]Low Affinity (750 nM)[3]Agonist (EC50 <1 nM)[3]
Ozanimod Agonist[7]No Activity[9]No Activity[9]No Activity[9]Agonist[7]
Ponesimod High-affinity Agonist[3][10]----
EC50 values represent the concentration for half-maximal response. Data compiled from multiple sources.[3][7][8][9][10]
Pharmacokinetic and Pharmacodynamic Comparison

The pharmacokinetic profiles of S1P modulators, particularly their half-lives, directly impact the time required for lymphocyte counts to return to baseline after treatment discontinuation. FTY720 has a significantly longer half-life compared to the newer, more selective modulators.[2]

ParameterFingolimod (FTY720)SiponimodOzanimodPonesimod
Prodrug Yes[3]No[11]YesNo[10]
Half-life (T½) ~7 days[2]~30 hours[2]~19-20 hours[2]~33 hours[2]
Lymphocyte Recovery ~6 weeks[2]1-10 days[2]2-3 days[2]~7 days[2]
Data represents typical values and can vary between individuals.[2][3][10][11]

S1P Receptor Signaling Overview

S1P receptors are G protein-coupled receptors (GPCRs) that, upon binding to the endogenous ligand S1P, couple to various intracellular G proteins to initiate downstream signaling cascades.[12] For example, S1PR1 couples exclusively to the Gi/o family, leading to the activation of pathways like PI3K-Akt and Ras-MAPK, which are involved in cell survival and proliferation.[12][13] Other receptor subtypes can couple to different G proteins, such as Gq and G12/13, mediating a diverse range of cellular responses.[12]

S1P_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling S1P S1P S1PR1 S1PR1 S1P->S1PR1 S1PR2 S1PR2/3 S1P->S1PR2 Gi Gαi/o S1PR1->Gi Activates Gq Gαq S1PR2->Gq G1213 Gα12/13 S1PR2->G1213 PI3K_Akt PI3K / Akt (Cell Survival) Gi->PI3K_Akt Ras_MAPK Ras / MAPK (Proliferation) Gi->Ras_MAPK PLC PLC → Ca²⁺ (Calcium Mobilization) Gq->PLC Rho RhoA (Cytoskeletal Changes) G1213->Rho

Generalized S1P Receptor Signaling Pathways.

Experimental Protocols

The characterization and comparison of S1P receptor modulators rely on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity of unlabeled S1P modulators against [³H]-ozanimod at human S1P1 and S1P5 receptors.[14]

Materials:

  • Cell membranes from CHO cells stably expressing human S1P1 or S1P5.[14]

  • Radioligand: [³H]-ozanimod.[14]

  • Unlabeled competitors: FTY720-P, Siponimod, Ponesimod, S1P, etc.[14]

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% fatty acid-free BSA.[14]

  • 96-well plates and filtration apparatus.

Procedure:

  • Prepare serial dilutions of the unlabeled competitor compounds.

  • In a 96-well plate, add cell membranes (e.g., 5-10 µg protein/well), a fixed concentration of [³H]-ozanimod (near its Kd value), and varying concentrations of the competitor.

  • Define non-specific binding using a high concentration of unlabeled ligand (e.g., 10 µM ozanimod).[14]

  • Define total binding in wells containing only membranes and radioligand.

  • Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

  • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G proteins following agonist binding to a GPCR. It is used to determine the potency (EC50) and efficacy (Emax) of an agonist.[15][16]

Objective: To quantify the ability of S1P modulators to activate G protein coupling to S1P receptors.

Materials:

  • Cell membranes expressing the S1P receptor of interest.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 100 mM NaCl, 1 mM DTT.[17]

  • GDP (to ensure G proteins are in an inactive state at baseline).

  • Test agonists (FTY720-P, etc.).

  • SPA (Scintillation Proximity Assay) beads or filtration apparatus.[15]

Procedure:

  • Prepare serial dilutions of the agonist compounds.

  • In a 96-well plate, combine cell membranes, a fixed concentration of GDP (e.g., 10 µM), and the agonist at various concentrations.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 30-60 minutes.[15]

  • Terminate the assay. If using filtration, rapidly filter the contents and wash. If using SPA beads, add the beads and allow them to settle.[15]

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the data as radioactivity versus agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.

GTPgS_Workflow cluster_workflow [³⁵S]GTPγS Binding Assay Workflow A 1. Prepare Reagents (Membranes, Agonist, GDP, [³⁵S]GTPγS) B 2. Plate Incubation Add reagents & agonist dilutions to 96-well plate A->B C 3. Reaction Incubate at 30°C (30-60 min) B->C D 4. Termination & Separation (Filtration or SPA beads) C->D E 5. Detection (Scintillation Counting) D->E F 6. Data Analysis (EC50 & Emax determination) E->F

Workflow for a [³⁵S]GTPγS Binding Assay.
β-Arrestin Recruitment Assay

This assay measures the recruitment of the protein β-arrestin to the activated GPCR, a key step in receptor desensitization and internalization.

Objective: To assess the ability of S1P modulators to induce β-arrestin recruitment to S1P receptors.

Methodology: This assay typically uses engineered cells co-expressing the S1P receptor and a β-arrestin fusion protein linked to a reporter enzyme or fluorescent protein. Upon agonist stimulation, β-arrestin is recruited to the receptor, bringing the reporter components into proximity and generating a measurable signal (e.g., luminescence or fluorescence resonance energy transfer - FRET).

Procedure:

  • Plate the engineered cells in a 96- or 384-well plate.

  • Add serial dilutions of the test compounds (e.g., FTY720-P, S1P).[1]

  • Incubate for a specified period (e.g., 60-90 minutes) at 37°C.

  • Add substrate for the reporter enzyme, if applicable.

  • Read the signal (luminescence or fluorescence) on a plate reader.[14]

  • Analyze the dose-response data to determine the potency (EC50) and efficacy (Emax) for β-arrestin recruitment.

Studies have shown that FTY720-P stimulates a higher maximal level of β-arrestin recruitment at S1PR1 compared to the endogenous ligand S1P, which may contribute to its ability to cause prolonged receptor internalization.[1]

In Vivo Lymphocyte Depletion Assay

This assay evaluates the pharmacodynamic effect of S1P modulators by measuring the reduction of circulating lymphocytes in an animal model.

Objective: To determine the extent and duration of peripheral lymphopenia induced by an S1P modulator.

Methodology:

  • Animal Model: Typically C57BL/6 mice or Wistar rats.[8]

  • Drug Administration: Administer the S1P modulator (e.g., FTY720 at 1 mg/kg/day) to a cohort of animals via a relevant route (e.g., oral gavage, intraperitoneal injection).[8] A control group receives a vehicle.

  • Blood Sampling: Collect peripheral blood samples from the animals at various time points (e.g., baseline, 2h, 6h, 24h, and daily for several days or weeks).

  • Lymphocyte Counting: Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute lymphocyte count.

  • Flow Cytometry (Optional): For more detailed analysis, specific lymphocyte subsets (e.g., T cells, B cells) can be quantified using flow cytometry with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19).

  • Data Analysis: Calculate the percentage change in lymphocyte counts from baseline for each treatment group at each time point. This allows for the assessment of the nadir (lowest point) of lymphocyte count and the time to recovery after drug cessation.

References

Validating FTY720 (S)-Phosphate Target Engagement: A Comparative Guide to Knockdown and Alternative Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FTY720 (Fingolimod), a first-in-class immunomodulatory drug, has revolutionized the treatment of relapsing-remitting multiple sclerosis. Its therapeutic efficacy relies on its in vivo phosphorylation to FTY720 (S)-Phosphate, which acts as a potent modulator of sphingosine-1-phosphate (S1P) receptors.[1][2][3] Validating the engagement of this compound with its primary target, the S1P1 receptor, is crucial for understanding its mechanism of action and for the development of next-generation S1P receptor modulators.

This guide provides a comparative overview of experimental approaches to validate this compound target engagement, with a focus on knockdown studies and alternative methodologies. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate techniques for their studies.

Mechanism of Action: S1P Receptor Modulation

FTY720 is a structural analog of the endogenous sphingolipid, sphingosine.[3] Upon administration, it is phosphorylated by sphingosine kinase 2 to its active form, this compound.[3][4] This phosphorylated form acts as a high-affinity agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[1][3]

The primary therapeutic effects of FTY720 are mediated through its interaction with the S1P1 receptor on lymphocytes.[1][3][5] this compound initially activates the S1P1 receptor, but this is followed by the receptor's internalization and subsequent degradation.[1][3][5] This leads to a state of "functional antagonism," rendering lymphocytes unresponsive to the endogenous S1P gradient required for their egress from secondary lymphoid organs.[5][6] The resulting sequestration of lymphocytes in lymph nodes prevents their infiltration into the central nervous system, thereby reducing inflammation and neuronal damage in multiple sclerosis.[1][3][7]

cluster_0 In Vivo Activation cluster_1 Cellular Mechanism FTY720 FTY720 (Fingolimod) SphK2 Sphingosine Kinase 2 FTY720->SphK2 Phosphorylation FTY720_P This compound (Active Metabolite) SphK2->FTY720_P S1P1_surface S1P1 Receptor (on Lymphocyte Surface) FTY720_P->S1P1_surface Binds to Activation Initial Agonism & Receptor Activation S1P1_surface->Activation Internalization Receptor Internalization & Degradation Activation->Internalization Functional_Antagonism Functional Antagonism Internalization->Functional_Antagonism Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Functional_Antagonism->Lymphocyte_Sequestration

Figure 1: this compound Mechanism of Action.

Comparative Analysis of Target Validation Methods

While traditional knockdown studies using siRNA or shRNA to deplete the target protein are a staple in target validation, the validation of this compound engagement has heavily relied on a combination of biochemical and cell-based functional assays. Below is a comparison of these methodologies.

Methodology Principle Key Readouts Advantages Limitations
S1P1 Receptor Knockdown (siRNA/shRNA) Silencing of the S1PR1 gene to abrogate the effects of this compound.Loss of FTY720-P-induced cellular responses (e.g., cell migration, signaling).Directly demonstrates target necessity; high specificity.Potential for off-target effects; incomplete knockdown can lead to ambiguous results.
Receptor Internalization Assays Visualization and quantification of the ligand-induced internalization of S1P1 receptors from the cell surface.Decrease in cell surface S1P1 levels measured by flow cytometry or immunofluorescence.Provides direct evidence of target engagement and functional consequence; can be quantified.Does not directly measure binding affinity; can be influenced by cellular machinery.
Radioligand Binding Assays Measures the direct interaction between a radiolabeled ligand (e.g., [3H]-FTY720-P) and the S1P1 receptor.Dissociation constant (Kd) to determine binding affinity.Quantitative measure of binding affinity; highly sensitive.Requires synthesis of radiolabeled compounds; does not provide functional information.
GTPγS Binding Assays Measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding.EC50 value for G protein activation.Functional assay that directly measures receptor activation; quantitative.Indirect measure of ligand binding; can be influenced by downstream signaling components.
β-Arrestin Recruitment Assays Measures the recruitment of β-arrestin to the S1P1 receptor, a key step in receptor desensitization and internalization.EC50 value for β-arrestin recruitment.Provides insight into the mechanism of receptor regulation; can differentiate between biased agonists.Indirect measure of target engagement; requires specialized reporter systems.
Lymphocyte Egress Assays (In Vivo) Measures the ability of FTY720 to prevent the egress of lymphocytes from lymph nodes in animal models.Reduction in peripheral blood lymphocyte counts.Direct measure of the physiological effect of target engagement; high in vivo relevance.Complex, requires animal models; indirect measure of molecular target engagement.

Experimental Protocols

S1P1 Receptor Knockdown using siRNA
  • Cell Culture: Human pulmonary artery endothelial cells (HPAECs) are cultured to 70-80% confluency.

  • Transfection: Cells are transfected with S1P1-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: Cells are incubated for 48-72 hours to allow for target protein knockdown.

  • Verification of Knockdown: Knockdown efficiency is assessed by Western blotting or qPCR for S1P1 expression.

  • Functional Assay: Transfected cells are treated with this compound, and a relevant downstream signaling event (e.g., phosphorylation of Akt or ERK) or cellular response (e.g., transendothelial electrical resistance) is measured. A diminished response in siRNA-treated cells compared to controls validates S1P1 as the target.

Receptor Internalization Assay via Flow Cytometry
  • Cell Culture: CHO cells stably expressing HA-tagged S1P1 are cultured to confluency.

  • Treatment: Cells are treated with this compound (e.g., 1 µM) or vehicle control for various time points (e.g., 0, 30, 60, 120 minutes).

  • Staining: Cells are stained with an anti-HA antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) to label cell surface S1P1 receptors.

  • Flow Cytometry: The mean fluorescence intensity of the cell population is measured using a flow cytometer.

  • Analysis: A decrease in mean fluorescence intensity in this compound-treated cells compared to control cells indicates receptor internalization.

cluster_0 S1P1 Receptor Knockdown Workflow cluster_1 Receptor Internalization Assay Workflow A1 Culture HPAECs A2 Transfect with S1P1 siRNA A1->A2 A3 Incubate 48-72h A2->A3 A4 Verify Knockdown (Western Blot/qPCR) A3->A4 A5 Treat with FTY720-P A4->A5 A6 Measure Functional Response A5->A6 B1 Culture CHO-S1P1 cells B2 Treat with FTY720-P B1->B2 B3 Stain Surface S1P1 (Anti-HA-Fluorophore) B2->B3 B4 Analyze by Flow Cytometry B3->B4 B5 Quantify Decrease in Fluorescence B4->B5

Figure 2: Experimental Workflows for Target Validation.

Quantitative Data Summary

The following table summarizes key quantitative data from studies investigating the interaction of this compound and its analogs with S1P receptors.

Compound Assay Receptor Value Reference
This compoundGTPγS BindingS1P1EC50 = 0.3 nM[3]
This compoundGTPγS BindingS1P3EC50 = 0.3-3.1 nM[3]
This compoundGTPγS BindingS1P4EC50 = 0.3-3.1 nM[3]
This compoundGTPγS BindingS1P5EC50 = 0.3-3.1 nM[3]
[3H]-FTY720-PRadioligand BindingS1P1Kd = ~1 nM[8]
(S)-FTY720 phosphonate (Tys)β-Arrestin RecruitmentS1P1Significantly lower than S1P or FTY720-P[9]
FTY720Lymphocyte Egress (in vivo)-Significant reduction in peripheral lymphocytes[5][10]

Comparison with Alternatives: The Case of (S)-FTY720-phosphonate (Tys)

A novel analog, (S)-FTY720-phosphonate (Tys), has been developed to have a more favorable profile for certain indications like acute lung injury.[11] Unlike this compound, Tys is a biased agonist at the S1P1 receptor.[11]

Studies have shown that while both compounds enhance endothelial barrier function through S1P1 ligation, Tys does so without causing significant β-arrestin recruitment, S1P1 ubiquitination, and subsequent receptor degradation.[11] This leads to the preservation of S1P1 expression on the cell surface, which may be beneficial in conditions where sustained S1P1 signaling is desired.[9][11]

This comparison highlights how different experimental approaches can elucidate subtle but important differences in the mechanism of action of related compounds, guiding the development of drugs with improved therapeutic profiles.

Conclusion

Validating the target engagement of this compound is a multi-faceted process that goes beyond traditional knockdown studies. A combination of receptor internalization assays, binding studies, functional assays, and in vivo models provides a comprehensive understanding of its interaction with S1P receptors. The choice of methodology should be guided by the specific research question, whether it is to confirm the primary target, determine binding affinity, or elucidate the functional consequences of receptor engagement. For drug development professionals, utilizing a suite of these assays is critical for characterizing novel S1P receptor modulators and differentiating their mechanisms of action.

References

A Comparative Analysis of FTY720 (S)-Phosphate and (R)-FTY720-Phosphate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Scientists and Drug Development Professionals

FTY720 (Fingolimod) is a widely recognized immunomodulatory drug, primarily used in the treatment of multiple sclerosis. Upon administration, FTY720, a prodrug, is phosphorylated by sphingosine kinases to its active form, FTY720-phosphate. This phosphorylation creates a chiral center, resulting in two enantiomers: FTY720 (S)-Phosphate and (R)-FTY720-Phosphate. This guide provides a detailed comparative analysis of these two enantiomers, focusing on their biochemical and pharmacological properties, supported by experimental data, to aid researchers in their drug development and scientific investigations.

Comparative Analysis of Enantiomer Activity

The biological activity of FTY720-phosphate is predominantly attributed to the (S)-enantiomer, which acts as a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors. The (R)-enantiomer, in contrast, exhibits significantly lower affinity and functional activity.

Quantitative Data Summary

The following tables summarize the key quantitative differences in the receptor binding affinities and functional potencies of the (S)- and (R)-enantiomers of FTY720-phosphate.

Table 1: S1P Receptor Binding Affinity (IC50, nM)

Receptor SubtypeThis compound(R)-FTY720-Phosphate (Estimated)
S1P12.1[1]10.5 - 21.0
S1P35.9[1]29.5 - 59.0
S1P423[1]115 - 230
S1P52.2[1]11.0 - 22.0

Note: The IC50 values for (R)-FTY720-Phosphate are estimated based on reports of 5-10 fold lower affinity compared to the (S)-enantiomer.[1]

Table 2: Functional Activity and Physiological Effects

ParameterThis compound(R)-FTY720-Phosphate
S1P Receptor Agonism Potent agonist at S1P1, S1P3, S1P4, S1P5Significantly weaker or no agonistic activity
Lymphocyte Sequestration Induces robust lymphopeniaMinimal to no effect on lymphocyte counts
Bradycardia Induction Can cause a transient decrease in heart rateNo significant effect on heart rate

Mechanism of Action: A Tale of Two Enantiomers

The primary mechanism of action of FTY720-phosphate involves its function as a "functional antagonist" of the S1P1 receptor. The (S)-enantiomer binds with high affinity to the S1P1 receptor on lymphocytes, initially acting as an agonist. This activation leads to the internalization and subsequent degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs. This results in the sequestration of lymphocytes within the lymph nodes and a corresponding reduction in circulating lymphocytes (lymphopenia).

The (R)-enantiomer, due to its much lower binding affinity, does not effectively engage the S1P receptors and therefore does not induce significant receptor internalization or lymphocyte sequestration. This stereospecificity is crucial for the pharmacological effect of FTY720.

Signaling Pathways and Experimental Workflows

To understand the differential effects of the FTY720-phosphate enantiomers, it is essential to visualize the key signaling pathways and experimental procedures used for their characterization.

Signaling Pathway of this compound at the S1P1 Receptor

S1P1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FTY720_S_P This compound S1P1 S1P1 Receptor FTY720_S_P->S1P1 Binds G_protein Gαi/o βγ S1P1->G_protein Activates Internalization Receptor Internalization & Degradation S1P1->Internalization Undergoes Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Downstream Initiates

Caption: this compound signaling cascade at the S1P1 receptor.

Experimental Workflow for Comparative Analysis

Experimental_Workflow Start Start: Synthesize FTY720 (S)- and (R)-Phosphate Binding_Assay S1P Receptor Binding Assay (Radioligand Displacement) Start->Binding_Assay Functional_Assay GTPγS Binding Assay (Functional Agonism) Start->Functional_Assay Internalization_Assay S1P1 Receptor Internalization Assay (Flow Cytometry) Start->Internalization_Assay InVitro_Migration Lymphocyte Migration Assay (Transwell) Start->InVitro_Migration InVivo_Lymphopenia In Vivo Lymphopenia Study (Animal Model) Start->InVivo_Lymphopenia Data_Analysis Comparative Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Internalization_Assay->Data_Analysis InVitro_Migration->Data_Analysis InVivo_Lymphopenia->Data_Analysis Conclusion Conclusion: Determine Stereospecific Activity Data_Analysis->Conclusion

References

FTY720 (S)-Phosphate and TRPM7: An Objective Comparison of Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of FTY720 (S)-Phosphate and its parent compound, FTY720 (fingolimod), on the Transient Receptor Potential Melastatin 7 (TRPM7) channel. The data presented herein demonstrates that while FTY720 is a potent inhibitor of TRPM7, its phosphorylated form, this compound, does not exhibit off-target activity on this ion channel. This distinction is critical for researchers investigating the specific signaling pathways of FTY720 and for the development of more selective therapeutic agents.

Executive Summary

FTY720 (fingolimod) is a well-established immunomodulatory drug that requires phosphorylation in vivo to its active metabolite, this compound, to exert its primary therapeutic effects through sphingosine-1-phosphate (S1P) receptors.[1] However, the unphosphorylated FTY720 has been shown to have off-target effects, notably the potent inhibition of the TRPM7 ion channel.[1][2][3][4] In contrast, extensive experimental evidence confirms that This compound has no effect on TRPM7 channel activity .[2][3] This guide will delve into the supporting experimental data, outline the methodologies used, and provide a comparative analysis with other known TRPM7 inhibitors.

Quantitative Data Comparison

The following table summarizes the inhibitory potency of FTY720, this compound, and other relevant compounds on the TRPM7 channel. The data clearly illustrates the lack of activity of this compound compared to its unphosphorylated precursor and other known TRPM7 inhibitors.

CompoundTargetIC50 (µM)Reference
This compound TRPM7 No effect at 10 µM [2]
FTY720 (Fingolimod)TRPM70.72[2][4]
VPC01091.4TRPM70.665[2][5][6]
AAL-149TRPM71.081[2][5]
NS8593TRPM71.6 (in Mg²⁺-free conditions)[1][3][7]
Waixenicin ATRPM77 (in Mg²⁺-free conditions); reported as low as 0.016 in other conditions[2][8][9][10][11]
SphingosineTRPM70.59[4]

Signaling Pathway and Mechanism of Action

FTY720's interaction with TRPM7 is independent of the S1P receptor signaling pathway. The diagram below illustrates the distinct pathways of FTY720 and its phosphorylated form.

FTY720 Signaling Pathways cluster_0 In Vivo / Cellular Environment cluster_1 Molecular Targets FTY720 FTY720 Sphingosine Kinase 2 Sphingosine Kinase 2 FTY720->Sphingosine Kinase 2 Phosphorylation TRPM7_Channel TRPM7 Channel FTY720->TRPM7_Channel Inhibition (Off-Target) FTY720_S_Phosphate This compound Sphingosine Kinase 2->FTY720_S_Phosphate S1P_Receptor S1P Receptor FTY720_S_Phosphate->S1P_Receptor Agonist -> Immunomodulation

FTY720's dual and distinct signaling pathways.

Experimental Protocols

The primary method used to determine the effect of these compounds on TRPM7 is whole-cell patch-clamp electrophysiology . A detailed protocol is outlined below.

Objective: To measure the effect of this compound and other compounds on TRPM7 channel currents.

Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing the TRPM7 channel are commonly used.

Electrophysiological Recordings:

  • Preparation: HEK293 cells expressing TRPM7 are cultured on glass coverslips.

  • Recording Setup: Whole-cell currents are recorded using an Axopatch 200B amplifier (or similar). Patch electrodes are fabricated from borosilicate glass with a resistance of 3-5 MΩ.

  • Solutions:

    • Internal (Pipette) Solution: Typically contains (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, and 10 EGTA, with pH adjusted to 7.2 with CsOH. Free Mg²⁺ is kept low to allow for robust TRPM7 currents.

    • External (Bath) Solution: Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.

  • Data Acquisition:

    • Currents are elicited by a voltage ramp protocol, for example, from -100 mV to +100 mV over 400 ms from a holding potential of 0 mV.

    • Data is digitized at 5-10 kHz and filtered at 1-2 kHz.

    • Series resistance is compensated up to 90%.

  • Compound Application:

    • Once a stable whole-cell recording is established and TRPM7 currents are observed, the test compound (e.g., this compound) is applied to the bath solution at various concentrations.

    • The effect on the current amplitude is measured and compared to the baseline current before compound application.

    • A dose-response curve is generated to calculate the IC50 value if inhibition is observed.

Experimental Workflow: Patch-Clamp Electrophysiology Cell_Culture Culture HEK293 cells expressing TRPM7 Patching Establish whole-cell patch-clamp configuration Cell_Culture->Patching Baseline Record baseline TRPM7 currents Patching->Baseline Compound_Application Apply test compound (e.g., this compound) Baseline->Compound_Application Recording Record TRPM7 currents in the presence of the compound Compound_Application->Recording Analysis Analyze current amplitude and generate dose-response curve Recording->Analysis Conclusion Determine IC50 or lack of effect Analysis->Conclusion

References

Validating the Immunosuppressive Action of FTY720 (S)-Phosphate In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo immunosuppressive performance of FTY720 (S)-Phosphate against other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.

Mechanism of Action: S1P Receptor Modulation

FTY720 (fingolimod) is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active form, FTY720-phosphate (FTY720-P).[1][2][3] FTY720-P is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[4][5] Its primary immunosuppressive effect is mediated through its action on the S1P1 receptor on lymphocytes.[5][6]

Upon binding, FTY720-P induces the internalization and subsequent degradation of the S1P1 receptor.[7][8][9] This down-regulation of S1P1 renders lymphocytes unresponsive to the natural S1P gradient that normally guides their egress from secondary lymphoid organs (SLOs) and the thymus.[5][10] The resulting sequestration of lymphocytes, particularly naïve and central memory T cells, within the SLOs leads to a profound but reversible reduction in peripheral blood lymphocyte counts, thereby preventing their infiltration into sites of inflammation or allografts.[7][10] Unlike calcineurin inhibitors, FTY720 does not impair the activation and effector functions of T and B cells.[6]

Comparative Efficacy in Preclinical Models

The immunosuppressive activity of this compound has been extensively validated in various animal models of autoimmune disease and transplantation. This section compares its performance with other established immunosuppressants.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis. Prophylactic and therapeutic administration of FTY720 has been shown to ameliorate disease severity.

Table 1: Comparison of FTY720 and Cyclosporine A in a Rat EAE Model

Treatment GroupMean Clinical Score (Day 16 post-immunization)Onset of Disease (days)
Vehicle3.510-11
FTY720 (0.3 mg/kg/day)0.5Delayed/Prevented
Cyclosporine A (25 mg/kg/day)0Prevented (relapse upon cessation)

*Data extrapolated from graphical representations in cited literature.[6]

Graft-versus-Host Disease (GvHD)

GvHD is a major complication of allogeneic hematopoietic stem cell transplantation. FTY720 has demonstrated efficacy in reducing GvHD severity.

Table 2: Effect of FTY720 on GvHD Clinical Score in a Murine Model

Treatment GroupMean GvHD Clinical Score (Day 28 post-transplant)Survival Rate (Day 29)
Vehicle (Control)4.250%
FTY720 (1 mg/kg/day)1.8100%
FTY720 (3 mg/kg/day)1.1100%

*Data extrapolated from graphical representations in cited literature.[10][11]

Allograft Survival

FTY720 has been shown to prolong the survival of various allografts, often in combination with other immunosuppressants.

Table 3: Comparison of FTY720 in Combination with Tacrolimus for Skin Allograft Survival in Mice

Treatment GroupMean Allograft Survival (days)
Control (No treatment)~8
Tacrolimus (1 mg/kg/day)~15
FTY720 (0.3 mg/kg/day)~12
FTY720 (0.3 mg/kg/day) + Tacrolimus (1 mg/kg/day)>21

*Data synthesized from studies on combination therapy.[1] FTY720 demonstrates a synergistic effect with calcineurin inhibitors like tacrolimus and cyclosporine A.[2][10]

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment in Mice

Objective: To induce an autoimmune response against the central nervous system, mimicking multiple sclerosis, and to evaluate the therapeutic efficacy of FTY720.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • FTY720

  • Vehicle (e.g., sterile water or 1% cyclodextrin in PBS)

Procedure:

  • Immunization (Day 0):

    • Prepare an emulsion of MOG35-55 in CFA.

    • Subcutaneously inject 100-200 µL of the emulsion at two sites on the flank of each mouse.

    • Administer PTX (200-300 ng) intraperitoneally (i.p.).

  • PTX Boost (Day 2):

    • Administer a second dose of PTX (200-300 ng) i.p.

  • Treatment:

    • Prophylactic: Begin daily oral gavage or i.p. injection of FTY720 (typically 0.1 - 3 mg/kg) or vehicle on Day 0.

    • Therapeutic: Begin treatment upon the onset of clinical signs (e.g., tail limpness).

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score disease severity on a scale of 0-5:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund state

Graft-versus-Host Disease (GvHD) Induction and Treatment in Mice

Objective: To induce GvHD by transferring allogeneic immune cells into an immunocompromised host and to assess the effect of FTY720 on disease progression.

Materials:

  • Donor mice (e.g., C57BL/6)

  • Recipient mice (e.g., BALB/c)

  • FTY720

  • Vehicle

  • Irradiation source

Procedure:

  • Recipient Conditioning (Day -1):

    • Lethally or sub-lethally irradiate recipient mice to ablate their hematopoietic system.

  • Cell Transplantation (Day 0):

    • Isolate bone marrow cells and splenocytes from donor mice.

    • Inject a combination of bone marrow cells (e.g., 5 x 10^6) and splenocytes (e.g., 1-5 x 10^6) intravenously into the tail vein of recipient mice.[11]

  • Treatment:

    • Begin daily oral administration of FTY720 (typically 0.5 - 3 mg/kg) or vehicle from Day 0.[11]

  • Monitoring and Scoring:

    • Monitor mice daily for weight loss and other clinical signs of GvHD.

    • Score GvHD severity based on parameters such as weight loss, posture, activity, fur texture, and skin integrity.[11]

Visualizing Mechanisms and Workflows

Signaling Pathway of FTY720-P at the S1P1 Receptor

FTY720_Signaling_Pathway FTY720 FTY720 FTY720_in FTY720 FTY720->FTY720_in Enters Cell S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Normal Egress Signal beta_arrestin β-Arrestin S1P1->beta_arrestin Recruitment Ubiquitination Ubiquitination S1P1->Ubiquitination Targeting SphK2 Sphingosine Kinase 2 FTY720_in->SphK2 Substrate FTY720P FTY720-P (Active) SphK2->FTY720P Phosphorylation FTY720P->S1P1 Agonist Binding beta_arrestin->S1P1 Internalization Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: FTY720-P binds to the S1P1 receptor, leading to its internalization and degradation.

Experimental Workflow for In Vivo Efficacy Testing

EAE_Workflow start Start: Select Mice (e.g., C57BL/6) immunization Day 0: Immunize with MOG35-55/CFA + PTX start->immunization ptx_boost Day 2: PTX Boost immunization->ptx_boost grouping Randomize into Treatment Groups ptx_boost->grouping treatment_fty720 FTY720 Treatment (e.g., 1 mg/kg/day) grouping->treatment_fty720 treatment_vehicle Vehicle Control grouping->treatment_vehicle treatment_comparator Comparator Drug (e.g., Cyclosporine A) grouping->treatment_comparator monitoring Daily Monitoring: - Clinical Score - Body Weight treatment_fty720->monitoring treatment_vehicle->monitoring treatment_comparator->monitoring data_collection Data Collection (e.g., Days 7-28) monitoring->data_collection endpoint Endpoint Analysis: - Histopathology - Immune Cell Profiling data_collection->endpoint analysis Statistical Analysis & Comparison endpoint->analysis

References

FTY720 (S)-Phosphate vs. (S)-FTY720-Phosphonate in Lung Injury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development for acute lung injury (ALI), modulation of the sphingosine-1-phosphate (S1P) signaling pathway has emerged as a promising strategy. FTY720 (Fingolimod), a structural analog of sphingosine, and its phosphorylated form have been investigated for their ability to enhance endothelial barrier function. This guide provides a detailed comparison of two key analogs, FTY720 (S)-Phosphate and (S)-FTY720-phosphonate, focusing on their differential effects and mechanisms in preclinical models of lung injury.

Executive Summary

(S)-FTY720-phosphonate demonstrates superior therapeutic potential over FTY720 (the precursor to this compound in vivo) in the context of acute lung injury.[1][2] While both compounds target the S1P receptor 1 (S1PR1) to enhance endothelial barrier function, (S)-FTY720-phosphonate achieves this without causing the significant S1PR1 degradation that is observed with FTY720.[1][2][3] This key mechanistic difference leads to more sustained receptor expression and a more robust and protective effect against lung leak and inflammation in animal models of ALI.[1][2]

Data Presentation

In Vitro Efficacy: Endothelial Barrier Function

The ability of these compounds to enhance the integrity of the pulmonary endothelial barrier is a critical measure of their therapeutic potential. This is often quantified by measuring transendothelial electrical resistance (TER), where an increase in TER signifies a stronger barrier.

CompoundConcentrationMaximal TER Increase (% of Baseline)Time to Maximal EffectReference
(S)-FTY720-phosphonate 1 µMPotent Increase5-10 minutes[1]
FTY720 1 µMLess potent than (S)-FTY720-phosphonateSlower onset[1]
S1P 1 µMLess potent than (S)-FTY720-phosphonateSlower onset[1]
In Vivo Efficacy: Bleomycin-Induced Lung Injury Model

A common preclinical model for ALI involves inducing lung injury with bleomycin. The following data from a study in C57BL/6 mice demonstrates the superior in vivo efficacy of (S)-FTY720-phosphonate.[1]

Treatment Group (0.5 mg/kg, IP)BAL Protein (µg/mL)BAL Total Leukocytes (x10⁴)BAL PMNs (%)Lung Tissue Albumin (ng/mg protein)Reference
Control (Saline) ~1000~10~70~12[1]
FTY720 No significant reductionNo significant reductionNo significant reductionNo significant reduction[1]
(S)-FTY720-phosphonate ~500 ~4 ~40 ~6 [1]

*Note: Values are approximated from graphical data presented in Wang et al. (2018) for illustrative purposes. p<0.01 compared to the FTY720 group.[1]

Impact on S1PR1 Expression

The differential effects of the two compounds on the expression of their target receptor, S1PR1, are central to their varying efficacy.

Compound (1 µM)S1PR1 Protein Expression (in vitro, % of control)S1PR1 UbiquitinationS1PR1 InternalizationReference
(S)-FTY720-phosphonate MaintainedNot inducedNot induced[1]
FTY720 >50% reductionInducedInduced[1]
This compound >50% reductionInducedNot explicitly stated, but implied[1]
S1P >50% reductionInducedInduced[1]

In vivo studies in mice treated for 7 days also showed that FTY720 administration led to a significant decrease in lung S1PR1 expression, whereas (S)-FTY720-phosphonate treatment maintained receptor levels comparable to the saline control.[1]

Experimental Protocols

Bleomycin-Induced Acute Lung Injury in Mice

A detailed methodology for inducing and treating ALI in a murine model is as follows:

  • Animal Model : C57BL/6 mice are utilized.[1]

  • Induction of Injury : A single intratracheal (IT) instillation of bleomycin (0.6 U/kg) is administered to induce lung inflammation and injury.[1]

  • Treatment Regimen : Mice are treated with either saline control, FTY720 (0.5 mg/kg), or (S)-FTY720-phosphonate (0.5 mg/kg) via intraperitoneal (IP) injection on days 0, 3, and 6 post-bleomycin administration.[1]

  • Sample Collection : On day 7, bronchoalveolar lavage (BAL) fluid and lung tissues are collected for analysis.[1]

  • Outcome Measures :

    • BAL Analysis : Total protein concentration is measured to assess vascular leak. Total leukocyte counts and differential counts for polymorphonuclear neutrophils (PMNs) are performed to quantify inflammation.[1]

    • Lung Tissue Analysis : Lung homogenates are analyzed for albumin content as another measure of vascular permeability. Western blotting is used to determine S1PR1 protein expression levels.[1]

In Vitro Endothelial Barrier Function Assay

The protocol for assessing endothelial barrier function in vitro using human pulmonary artery endothelial cells (HPAEC) is outlined below:

  • Cell Culture : HPAECs are cultured to confluence on gold-plated electrodes.

  • Transendothelial Electrical Resistance (TER) Measurement : TER is measured using an electrical cell-substrate impedance sensing (ECIS) system. A stable baseline TER is established before the experiment.

  • Treatment : Cells are stimulated with 1 µM of S1P, FTY720, or (S)-FTY720-phosphonate.

  • Data Analysis : Changes in TER are recorded over time. An increase in TER indicates an enhancement of the endothelial barrier.

Mechanism of Action and Signaling Pathways

The primary target for both this compound and (S)-FTY720-phosphonate is the S1P receptor 1 (S1PR1), a G protein-coupled receptor crucial for maintaining endothelial barrier integrity.[1][3] However, their downstream effects on the receptor diverge significantly.

FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to form this compound.[3] This active form, much like S1P itself, acts as a potent S1PR1 agonist. However, this activation leads to the recruitment of β-arrestin, which in turn triggers ubiquitination and subsequent internalization and proteasomal degradation of the S1PR1 receptor.[1][3] This leads to a functional antagonism, as the cell surface receptor is depleted, diminishing the protective signal over time.[1]

In contrast, (S)-FTY720-phosphonate also acts as an S1PR1 agonist but does so without inducing β-arrestin recruitment.[1][3] Consequently, it does not cause S1PR1 ubiquitination or degradation.[1][2] This allows for sustained S1PR1 signaling at the cell surface, leading to a more durable enhancement of the endothelial barrier.

G cluster_0 FTY720 / FTY720(S)-Phosphate Pathway cluster_1 (S)-FTY720-phosphonate Pathway FTY720(S)-P FTY720(S)-P S1PR1_A S1PR1 FTY720(S)-P->S1PR1_A Agonism BetaArrestin β-Arrestin Recruitment S1PR1_A->BetaArrestin Ubiquitination Ubiquitination BetaArrestin->Ubiquitination Degradation S1PR1 Degradation Ubiquitination->Degradation Barrier_Dysfunction Transient Barrier Enhancement Followed by Dysfunction Degradation->Barrier_Dysfunction FTY720-Phos (S)-FTY720-phosphonate S1PR1_B S1PR1 FTY720-Phos->S1PR1_B Agonism NoBetaArrestin No β-Arrestin Recruitment S1PR1_B->NoBetaArrestin Sustained_Signaling Sustained S1PR1 Signaling (No Degradation) NoBetaArrestin->Sustained_Signaling Barrier_Protection Sustained Barrier Protection Sustained_Signaling->Barrier_Protection

Caption: Differential signaling pathways of FTY720 analogs.

G Start Start Induce_ALI Induce ALI in Mice (Bleomycin, 0.6 U/kg, IT) Day 0 Start->Induce_ALI Treatment Administer Treatment (IP) (Saline, FTY720, or (S)-FTY720-phosphonate) 0.5 mg/kg Induce_ALI->Treatment Repeat_Treatment_1 Repeat Treatment Day 3 Treatment->Repeat_Treatment_1 Repeat_Treatment_2 Repeat Treatment Day 6 Repeat_Treatment_1->Repeat_Treatment_2 Endpoint Euthanize & Collect Samples Day 7 Repeat_Treatment_2->Endpoint BAL_Analysis Bronchoalveolar Lavage (BAL) - Protein - Leukocytes - PMNs Endpoint->BAL_Analysis Tissue_Analysis Lung Tissue Homogenate - Albumin Content - S1PR1 Expression Endpoint->Tissue_Analysis End End BAL_Analysis->End Tissue_Analysis->End

Caption: Experimental workflow for in vivo comparison.

Conclusion

The available experimental data strongly indicates that (S)-FTY720-phosphonate is a more promising therapeutic candidate for acute lung injury than FTY720/(S)-Phosphate. Its unique mechanism of action, which promotes sustained S1PR1 signaling without inducing receptor degradation, translates to superior endothelial barrier protection and reduced inflammation in preclinical models.[1][2] These findings highlight the critical importance of nuanced molecular interactions in drug design and suggest that biased agonists, like (S)-FTY720-phosphonate, may offer significant advantages in treating inflammatory conditions characterized by vascular leakage. Further research is warranted to translate these promising preclinical results into clinical applications.

References

Unraveling S1P1 Internalization: A Comparative Guide to FTY720 (S)-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms of Sphingosine-1-Phosphate Receptor 1 (S1P1) internalization reveals the distinct and potent action of FTY720 (S)-Phosphate. This guide provides a comparative analysis of this compound against the endogenous ligand S1P, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.

The therapeutic efficacy of FTY720 (fingolimod), a modulator of S1P receptors, in autoimmune diseases like multiple sclerosis is intrinsically linked to its ability to induce the internalization and subsequent degradation of the S1P1 receptor. This process, often termed "functional antagonism," effectively sequesters lymphocytes in secondary lymphoid organs, preventing their infiltration into target tissues.[1][2][3] Understanding the nuances of how the active metabolite, this compound (FTY720-P), achieves this sustained internalization compared to the natural ligand, Sphingosine-1-Phosphate (S1P), is critical for the development of next-generation S1P1 modulators.

Mechanism of Action: A Tale of Two Agonists

While both S1P and FTY720-P are agonists for the S1P1 receptor, their downstream effects on receptor trafficking are markedly different. The prevailing mechanism for FTY720-P's ability to induce persistent S1P1 internalization involves a combination of factors:

  • Enhanced β-Arrestin Recruitment: FTY720-P is more efficacious at recruiting β-arrestin to the S1P1 receptor compared to S1P.[4][5] This enhanced recruitment is a crucial step in initiating the endocytic process.

  • Slow Dissociation Rate: FTY720-P exhibits a significantly slower off-rate from the S1P1 receptor compared to S1P.[4][5] This prolonged receptor occupancy is thought to contribute to the sustained signaling that leads to internalization.

  • Receptor Phosphorylation: Agonist binding, including by FTY720-P, induces phosphorylation of the S1P1 receptor, a key step for β-arrestin binding and subsequent internalization via the clathrin-mediated pathway.[6][7]

  • Inhibition of Recycling: Unlike S1P-induced internalization, where the receptor is often recycled back to the cell surface, FTY720-P-mediated internalization leads to irreversible degradation of the S1P1 receptor.[2][4]

Comparative Data: FTY720-P vs. S1P

The following tables summarize the quantitative differences in the interaction of FTY720-P and S1P with the S1P1 receptor, as determined by various in vitro assays.

Table 1: Receptor Binding Kinetics
LigandReceptorDissociation Half-Life (t½)Reference
[³H]-FTY720-PS1P119.0 min[4]
[³³P]-S1PS1P123.9 min[4]
Table 2: β-Arrestin Recruitment
LigandReceptorMaximal β-Arrestin Recruitment (% of S1P)Reference
FTY720-PS1P1132%[4][5]
S1PS1P1100%[4]
Table 3: S1P1 Receptor Internalization
TreatmentDurationCell Surface S1P1 Expression (% of Control)Reference
FTY720-P (100 nM)0.5 hReduced (Internalized)[2]
S1P (100 nM)0.5 hReduced (Internalized)[2]
FTY720-P (100 nM) followed by 1.5h washout2 hRemained Internalized[2]
S1P (100 nM) followed by 1.5h washout2 hRecycled to Cell Surface[2]

Signaling Pathways and Experimental Workflows

To visualize the molecular events and experimental procedures discussed, the following diagrams are provided.

S1P1_Internalization_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds FTY720P FTY720-P FTY720P->S1P1 Binds (slow off-rate) G_protein G-protein activation S1P1->G_protein GRK GRK S1P1->GRK activates P P S1P1->P GRK->S1P1 Phosphorylates beta_arrestin β-Arrestin P->beta_arrestin recruits clathrin Clathrin-mediated Endocytosis beta_arrestin->clathrin endosome Early Endosome clathrin->endosome recycling Recycling to Membrane endosome->recycling S1P-induced degradation Lysosomal Degradation endosome->degradation FTY720-P-induced recycling->S1P1

Caption: S1P1 Receptor Internalization Pathway.

Internalization_Assay_Workflow start Seed cells expressing S1P1 receptor wash Wash and starve cells start->wash treat Treat with FTY720-P, S1P, or vehicle control wash->treat incubate Incubate for defined time period (e.g., 60 min) treat->incubate washout Optional: Washout ligand and incubate for recovery period incubate->washout stain Stain for cell surface S1P1 with fluorescent antibody incubate->stain No washout washout->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify mean fluorescence intensity (MFI) to determine surface receptor levels analyze->end

Caption: Flow Cytometry-based S1P1 Internalization Assay Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to study S1P1 internalization.

Radioligand Binding Assay

This assay is used to determine the binding affinity and dissociation kinetics of ligands to the S1P1 receptor.

  • Cell Culture: Utilize Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor (CHO-S1P1).

  • Membrane Preparation: Homogenize CHO-S1P1 cells and isolate the membrane fraction by centrifugation.

  • Binding Reaction: Incubate cell membranes with a radiolabeled ligand (e.g., [³H]-FTY720-P or [³³P]-S1P) in a binding buffer.

  • Competition Binding: To determine binding affinity (Ki), perform competitive binding experiments with increasing concentrations of unlabeled ligand.

  • Dissociation Kinetics: To measure the off-rate, allow the radioligand to reach equilibrium with the receptor, then add an excess of unlabeled ligand to prevent re-binding. Collect samples at various time points.

  • Separation and Detection: Separate bound from free radioligand by rapid vacuum filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine binding parameters such as Kd, Ki, and t½.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation.

  • Cell Line: Use a specialized cell line, such as the DiscoveRx PathHunter CHO-S1P1 β-arrestin cell line, which utilizes enzyme fragment complementation.

  • Cell Plating: Seed the cells in a 384-well white, clear-bottom plate and incubate for 24 hours.

  • Agonist Stimulation: Treat the cells with a dilution series of FTY720-P or S1P.

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow for signal development.

  • Measurement: Read the chemiluminescent signal on a plate reader.

  • Data Analysis: Plot the signal as a function of agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and maximal response.

S1P1 Internalization Assay by Flow Cytometry

This method directly measures the amount of S1P1 receptor remaining on the cell surface after ligand treatment.

  • Cell Culture: Use cells endogenously or exogenously expressing S1P1.

  • Treatment: Treat the cells with the compound of interest (e.g., FTY720-P or S1P) for a specified time at 37°C.

  • Antibody Staining: Place the cells on ice to stop internalization. Stain the cells with a primary antibody specific for an extracellular epitope of S1P1, followed by a fluorescently labeled secondary antibody.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which is proportional to the number of cell surface receptors.

  • Data Analysis: Normalize the MFI of treated cells to that of vehicle-treated control cells to calculate the percentage of remaining surface receptors.

Conclusion

The data conclusively demonstrates that this compound is a potent inducer of S1P1 internalization, acting as a "functional antagonist." Its unique properties, including a slow dissociation rate and enhanced β-arrestin recruitment, lead to a more sustained and irreversible removal of S1P1 from the cell surface compared to the endogenous ligand S1P.[4][5] This guide provides a framework for understanding and experimentally verifying these differences, offering valuable insights for researchers in the field of S1P signaling and drug development. The provided protocols and diagrams serve as practical tools for designing and interpreting experiments aimed at characterizing novel S1P1 modulators.

References

Safety Operating Guide

Proper Disposal of FTY720 (S)-Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers and scientists on the safe handling and disposal of FTY720 (S)-Phosphate, ensuring laboratory safety and environmental protection.

This compound is a potent agonist of the S1P receptor 1 (S1PR1) and is widely used in research for acute inflammatory diseases.[1][2][3][4] Due to its biological activity and potential hazards, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety and disposal protocols. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, alongside essential safety information to minimize risk and ensure a safe laboratory environment.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is classified as hazardous.[5] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[5] Additionally, it may cause respiratory irritation, drowsiness, or dizziness.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times when handling this compound. All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

PropertyValueSource
Molecular Weight 387.45 g/mol [3][6]
Purity ≥98%[6]
Melting Point 184-186°C
Solubility (Chloroform) 0.5 mg/mL
Storage Temperature -20°C[4]
Stability (Powder at -20°C) ≥ 4 years

It is important to note that solutions of this compound are unstable and should be freshly prepared for experimental use.[1][3]

Step-by-Step Disposal Protocol

Proper disposal of this compound is crucial to prevent environmental contamination and ensure compliance with safety regulations. The following protocol outlines the necessary steps for its safe disposal.

Experimental Protocol: Disposal of this compound

Objective: To safely dispose of this compound waste in accordance with safety data sheet recommendations and standard laboratory practices.

Materials:

  • Waste this compound (solid or in solution)

  • Appropriate chemical waste container (clearly labeled)

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

  • Chemical fume hood

  • Spill kit for chemical spills

Procedure:

  • Segregation of Waste:

    • Collect all waste materials containing this compound, including unused solid compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials), in a designated and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Container Labeling:

    • Ensure the hazardous waste container is labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., GHS07 for harmful/irritant).

  • Handling and Transfer:

    • All handling and transfer of this compound waste must be performed within a certified chemical fume hood to avoid inhalation of any dust or aerosols.

    • Use appropriate tools (e.g., spatula, funnel) to transfer the waste into the designated container to prevent spills.

  • Aqueous Solutions:

    • The Safety Data Sheet explicitly states: "Do not allow to enter sewers/ surface or ground water."[5] Therefore, under no circumstances should aqueous solutions of this compound be disposed of down the drain.

    • Collect all aqueous waste containing this compound in the designated hazardous waste container.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal company.

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent. Dispose of the cleaning materials as hazardous waste.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste container by a certified environmental waste management service. Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow Diagram

FTY720_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Professional Disposal start Waste Generation (Solid, Solution, Contaminated Labware) segregate Segregate this compound Waste start->segregate label_container Label Hazardous Waste Container segregate->label_container transfer Transfer Waste in Fume Hood label_container->transfer store Store Sealed Container in Designated Area transfer->store collect Collection by Licensed Waste Management store->collect dispose Proper Environmental Disposal collect->dispose

Caption: Workflow for the safe disposal of this compound waste.

Signaling Pathway Context

This compound is the in vivo phosphorylated, active form of FTY720 (Fingolimod). It acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors, leading to their internalization and degradation.[7][8] This mechanism prevents the egress of lymphocytes from lymphoid organs, which is the basis of its immunosuppressive effects.[8][9] The interaction with S1P receptors also has effects on endothelial barrier function.[8] Understanding this pathway underscores the compound's potency and the importance of preventing its release into the environment where it could potentially disrupt ecological signaling processes.

FTY720_Signaling_Pathway cluster_cell Cellular Environment FTY720 FTY720 (Fingolimod) SphK2 Sphingosine Kinase 2 (SphK2) FTY720->SphK2 Phosphorylation FTY720P This compound (Active Form) SphK2->FTY720P S1PR1 S1P Receptor 1 (S1PR1) on Cell Surface FTY720P->S1PR1 Binds to Internalization S1PR1 Internalization & Degradation S1PR1->Internalization Induces Lymphocyte_Egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress Leads to Immunosuppression Immunosuppressive Effect Lymphocyte_Egress->Immunosuppression Results in

Caption: Simplified signaling pathway of this compound.

By adhering to these safety and disposal guidelines, laboratory professionals can mitigate the risks associated with this compound, ensuring personal safety and environmental responsibility while continuing their vital research.

References

Personal protective equipment for handling FTY720 (S)-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety, handling, and logistical information for researchers, scientists, and drug development professionals working with FTY720 (S)-Phosphate. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

This compound is a potent bioactive lipid and an agonist for several sphingosine-1-phosphate (S1P) receptors.[1][2][3][4] The Safety Data Sheet (SDS) classifies it as harmful if swallowed, a cause of skin and serious eye irritation, and potentially causing respiratory irritation, drowsiness, or dizziness.[5] Due to its potency, handling this compound requires stringent safety measures beyond basic laboratory protocols.

Hazard Identification and Personal Protective Equipment (PPE)

While the manufacturer's SDS states that specific personal protective equipment is "not required," the listed hazards necessitate a higher level of precaution, consistent with handling highly potent active pharmaceutical ingredients (HPAPIs).[5][6] The following table summarizes the recommended PPE.

Activity Required PPE Rationale
Handling Solid Compound (Weighing, Aliquoting)Primary Engineering Control: Chemical fume hood or ventilated balance enclosure. For highly potent compounds, a glove box or flexible containment glove bag is the most effective solution.[7]Respiratory: NIOSH-approved N95 respirator or a powered air-purifying respirator (PAPR) for higher-risk operations.[7][8]Hand Protection: Double-gloving with nitrile gloves tested for chemotherapy drug resistance (e.g., ASTM D6978 compliant).[9]Eye Protection: Chemical safety goggles or a full-face shield.[8]Body Protection: Disposable, poly-coated gown or a "bunny suit" coverall with integrated shoe covers.[6][8][9]To prevent inhalation of airborne particles and minimize skin contact with the potent solid compound.[9]
Preparing Solutions Primary Engineering Control: Chemical fume hood.Respiratory: N95 respirator if outside of a fume hood.Hand Protection: Double nitrile gloves.Eye Protection: Chemical safety goggles.Body Protection: Disposable, fluid-resistant lab coat or gown.To protect against splashes and aerosol generation during dissolution.
Administering to Animals or Cell Cultures Primary Engineering Control: Biosafety cabinet (BSC) for cell culture; ventilated cage changing station for animal studies.Hand Protection: Double nitrile gloves.Eye Protection: Safety glasses with side shields or goggles.Body Protection: Lab coat or gown.To prevent exposure during administration and handling of treated subjects or cultures.

Operational Plan: From Receipt to Disposal

A systematic approach is critical for safely managing this compound throughout its lifecycle in the laboratory.

  • Receiving: Upon receipt, inspect the package for any damage or leaks in a designated area.

  • Storage: The compound is a crystalline solid.[10] Store the container at -20°C for long-term stability (≥ 4 years).[4][10]

  • Inventory: Maintain a detailed inventory log, recording the amount received, used, and remaining.

  • Pre-planning: Before handling, ensure all necessary PPE is available and the designated workspace (e.g., fume hood) is clean and uncluttered.

  • Weighing: Weigh the solid compound in a ventilated balance enclosure or a chemical fume hood to minimize inhalation risk. Use dedicated weighing tools.

  • Dissolution: this compound is soluble in chloroform (0.5 mg/ml).[10] For in vivo experiments, it can be dissolved in sterile water.[11] Note that solutions are unstable and should be prepared fresh.[2][11]

  • Labeling: Clearly label the solution container with the compound name, concentration, solvent, and date of preparation.

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, gowns, weighing papers, and pipette tips, must be collected in a dedicated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated hazardous liquid waste container. Do not pour down the drain.[5]

  • Decontamination: Decontaminate all non-disposable equipment (e.g., spatulas, glassware) and work surfaces thoroughly after use.

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, typically via incineration for potent compounds.[7]

G cluster_prep Preparation & Handling cluster_disposal Disposal Receiving Receive & Inspect Package Storage Store at -20°C Receiving->Storage Weighing Weigh Solid in Containment Storage->Weighing Dissolution Prepare Fresh Solution in Fume Hood Weighing->Dissolution Collect_Solid Collect Contaminated Solid Waste Weighing->Collect_Solid Experiment Perform Experiment Dissolution->Experiment Collect_Liquid Collect Contaminated Liquid Waste Dissolution->Collect_Liquid Experiment->Collect_Solid Experiment->Collect_Liquid Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate EHS_Disposal Dispose via EHS Collect_Solid->EHS_Disposal Collect_Liquid->EHS_Disposal Decontaminate->EHS_Disposal

Caption: Safe handling and disposal workflow for this compound.

Physicochemical and Biological Data

PropertyValueReference
CAS Number 402616-26-6[5][10]
Molecular Formula C₁₉H₃₄NO₅P[1][10]
Formula Weight 387.5 g/mol [10]
Appearance Crystalline solid[10]
Purity ≥98%[1][10]
Storage Temperature -20°C[10]
Long-term Stability ≥ 4 years at -20°C[4][10]
Solubility Chloroform: 0.5 mg/ml[10]
Mechanism of Action Agonist for S1P receptors S1P₁, S1P₃, S1P₄, and S1P₅.[4][12]

Signaling Pathway

This compound is the in vivo phosphorylated, active form of FTY720.[12][13] It acts as a potent agonist at four of the five S1P receptors, leading to their internalization, particularly S1P₁.[10] This process inhibits the S1P-dependent egress of lymphocytes from lymphoid organs, resulting in immunosuppression.[10] Additionally, it can activate the Gα12/13/Rho/ROCK signaling pathway via the S1P₂ receptor.[14]

G cluster_main This compound Signaling FTY720P This compound S1PR1 S1P Receptors (S1P1, S1P3, S1P4, S1P5) FTY720P->S1PR1 S1PR2 S1P Receptor 2 (S1P2) FTY720P->S1PR2 Internalization Receptor Internalization S1PR1->Internalization G_Protein Gα12/13 Activation S1PR2->G_Protein Lymphocyte_Egress Inhibition of Lymphocyte Egress Internalization->Lymphocyte_Egress Immunosuppression Immunosuppression Lymphocyte_Egress->Immunosuppression Rho_ROCK Rho/ROCK Pathway G_Protein->Rho_ROCK Contraction Myofibroblast Contraction Rho_ROCK->Contraction

Caption: this compound signaling pathways.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This protocol is a representative method for assessing the efficacy of this compound at S1P receptors, adapted from published literature.[13]

To determine the potency and efficacy of this compound in stimulating [³⁵S]GTPγS binding to membranes prepared from cells expressing a specific S1P receptor subtype (e.g., S1P₁).

  • Cell membranes from CHO or HEK293 cells overexpressing the human S1P₁ receptor.

  • This compound.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • GTPγS Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP (Guanosine 5'-diphosphate).

  • Saponin.

  • 96-well scintillation microplates (e.g., Wallac ScintiPlate).

  • Microplate scintillation counter.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer to achieve a range of final concentrations (e.g., 1 pM to 10 µM).

  • Reagent Preparation: Prepare a master mix containing cell membranes (5-10 µg protein/well), saponin (10 µg/ml), GDP (10 µM), and [³⁵S]GTPγS (0.1 nM) in the assay buffer.

  • Assay Incubation:

    • Add 50 µL of assay buffer (for basal binding) or diluted this compound to the wells of the 96-well plate.

    • Add 50 µL of the master mix to each well to initiate the reaction.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Signal Detection:

    • Terminate the assay by centrifuging the plate at 1000 x g for 5 minutes.

    • Aspirate the supernatant.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.

    • Normalize the data to the basal binding (buffer only) and plot the stimulation (as a percentage over basal) against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the pEC₅₀ and Eₘₐₓ values.

G cluster_workflow [³⁵S]GTPγS Binding Assay Workflow Prep_Compound Prepare Serial Dilutions of this compound Add_Reagents Add Compound & Master Mix to 96-well Plate Prep_Compound->Add_Reagents Prep_MasterMix Prepare Master Mix (Membranes, GDP, [³⁵S]GTPγS) Prep_MasterMix->Add_Reagents Incubate Incubate at 30°C for 60 min Add_Reagents->Incubate Terminate Terminate by Centrifugation Incubate->Terminate Count Count Radioactivity Terminate->Count Analyze Analyze Data: Determine pEC₅₀ & Eₘₐₓ Count->Analyze

Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FTY720 (S)-Phosphate
Reactant of Route 2
FTY720 (S)-Phosphate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。